molecular formula C6H4F2N2O2 B171755 2,5-Difluoro-4-nitroaniline CAS No. 1542-36-5

2,5-Difluoro-4-nitroaniline

Cat. No.: B171755
CAS No.: 1542-36-5
M. Wt: 174.1 g/mol
InChI Key: IBGGCVMFSJQOID-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-nitroaniline is a useful research compound. Its molecular formula is C6H4F2N2O2 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Difluoro-4-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Difluoro-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGGCVMFSJQOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284589
Record name 2,5-difluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1542-36-5
Record name 1542-36-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37835
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-difluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Difluoro-4-nitroaniline (CAS No. 1542-36-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,5-Difluoro-4-nitroaniline, a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. This document details its physicochemical properties, provides a plausible synthetic pathway with experimental protocols, and explores its application in the development of biologically active compounds, including kinase inhibitors. The guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering detailed methodologies and a summary of essential data in a structured format.

Core Data Presentation

2,5-Difluoro-4-nitroaniline is a substituted aniline with the CAS number 1542-36-5 . Its molecular and physical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 1542-36-5[1]
Molecular Formula C₆H₄F₂N₂O₂[1]
Molecular Weight 174.11 g/mol [1]
IUPAC Name 2,5-difluoro-4-nitroaniline[1]
Appearance Not explicitly found, but related compounds are often yellow crystalline solids.
Melting Point Not explicitly found.
Boiling Point Not explicitly found.
Solubility Not explicitly found.
SMILES C1=C(C(=CC(=C1F)--INVALID-LINK--[O-])F)N[1]
InChIKey IBGGCVMFSJQOID-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Step 1: Synthesis of 2,5-Difluoronitrobenzene

This protocol is adapted from a patented method for the nitration of p-difluorobenzene.[2]

Methodology:

  • To a reaction vessel, add 1400 g of p-difluorobenzene and 5800 mL of sulfuric acid.

  • Control the temperature of the mixture at approximately 5 °C using an ice bath.

  • Add 1450 g of potassium nitrate in portions, ensuring the temperature is maintained.

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Once the reaction is complete, pour the mixture into ice water.

  • Collect the resulting white solid precipitate of 2,5-difluoronitrobenzene by suction filtration.

Step 2: Synthesis of 2,5-Difluoro-4-nitroaniline (Proposed)

This proposed amination step is based on general principles of nucleophilic aromatic substitution on activated aromatic rings. The nitro group activates the aromatic ring towards nucleophilic attack.

Methodology (Hypothetical):

  • Dissolve the 2,5-difluoronitrobenzene synthesized in Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise while maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or GC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,5-Difluoro-4-nitroaniline.

Applications in the Synthesis of Biologically Active Molecules

2,5-Difluoro-4-nitroaniline serves as a valuable building block in the synthesis of various biologically active compounds, particularly heterocyclic structures like benzimidazoles, which are known to possess a wide range of pharmacological activities.[3][4] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.

Synthesis of Substituted Benzimidazoles for Kinase Inhibition

Substituted benzimidazoles are a common scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. 2,5-Difluoro-4-nitroaniline can be readily reduced to the corresponding o-phenylenediamine, which can then be used to synthesize a library of benzimidazole-based kinase inhibitors.

Experimental Protocol: Synthesis of a 6,X-Difluoro-5-nitro-1H-benzimidazole Derivative (Hypothetical)

This protocol outlines a potential pathway for the synthesis of a benzimidazole derivative from 2,5-Difluoro-4-nitroaniline, which could be a precursor to a kinase inhibitor.

Part A: Reduction of 2,5-Difluoro-4-nitroaniline

  • Dissolve 2,5-Difluoro-4-nitroaniline in ethanol or methanol in a flask.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,6-difluoro-4-aminobenzene-1,2-diamine. This intermediate is often used directly in the next step without further purification.

Part B: Cyclization to form the Benzimidazole Ring

  • Dissolve the crude diamine from Part A in a suitable solvent like ethanol or acetic acid.

  • Add an equimolar amount of a desired aromatic aldehyde (R-CHO).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid benzimidazole derivative by filtration, wash with a small amount of cold solvent, and dry.

Mandatory Visualizations

Proposed Synthetic Pathway for 2,5-Difluoro-4-nitroaniline

G cluster_start Starting Material cluster_end Final Product A 1,4-Difluorobenzene B 2,5-Difluoronitrobenzene A->B  Nitration (H₂SO₄, KNO₃) C 2,5-Difluoro-4-nitroaniline (CAS: 1542-36-5) B->C  Amination (NH₃)

Caption: Proposed two-step synthesis of 2,5-Difluoro-4-nitroaniline.

Experimental Workflow for Benzimidazole-Based Kinase Inhibitor Precursor Synthesis

G Start Start: 2,5-Difluoro-4-nitroaniline Reduction Step 1: Reduction (H₂, Pd/C) Start->Reduction Intermediate Intermediate: 3,6-difluoro-4-aminobenzene-1,2-diamine Reduction->Intermediate Cyclization Step 2: Cyclization (R-CHO, Heat) Intermediate->Cyclization Product Product: Substituted Benzimidazole Cyclization->Product Purification Purification (Filtration/Recrystallization) Product->Purification Analysis Analysis (NMR, MS, etc.) Purification->Analysis

Caption: Workflow for synthesizing a benzimidazole precursor.

Logical Relationship in Kinase Inhibitor Development

G A 2,5-Difluoro-4-nitroaniline (Building Block) B Benzimidazole Scaffold (Privileged Structure) A->B Synthesis C Kinase Inhibitor Candidate (Biologically Active Molecule) B->C SAR Studies D Targeted Cancer Therapy (Potential Application) C->D Drug Development

References

A Comprehensive Technical Guide to the Physical Properties of 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,5-Difluoro-4-nitroaniline, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their work.

Core Physical Properties

2,5-Difluoro-4-nitroaniline is a yellow to brown solid.[1] Its fundamental physical characteristics are summarized in the table below, providing a clear reference for experimental and developmental purposes.

PropertyValueSource
Molecular Formula C₆H₄F₂N₂O₂[1][2][3]
Molecular Weight 174.11 g/mol [1][3]
CAS Number 1542-36-5[1][3][4]
Appearance Yellow to brown solid[1]
Melting Point 153-153.5 °C[1]
Boiling Point (Predicted) 337.2 ± 37.0 °C[1]
Density (Predicted) 1.554 ± 0.06 g/cm³[1]
pKa (Predicted) -1.46 ± 0.14[1]

Experimental Protocols

Melting Point Determination

The melting point of 2,5-Difluoro-4-nitroaniline can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Predicted)

The boiling point provided is a predicted value. Experimental determination for high-boiling solids can be challenging and is often performed under reduced pressure (vacuum distillation) to prevent decomposition.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Methodology:

  • To a series of test tubes, add a small, measured amount of 2,5-Difluoro-4-nitroaniline (e.g., 10 mg).

  • To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Agitate the mixtures thoroughly and observe for dissolution. Solubility can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, gravimetric methods can be employed after solvent evaporation. Lower aliphatic amines are generally soluble in water, but solubility decreases with an increase in molecular mass.[5] Aromatic amines are typically soluble in organic solvents.[6]

Synthesis Pathway

The synthesis of 2,5-Difluoro-4-nitroaniline can be logically approached through the nitration of a difluoroaniline precursor. A plausible synthetic workflow is outlined below.

Caption: A logical workflow for the synthesis of 2,5-Difluoro-4-nitroaniline via nitration.

This technical guide serves as a foundational resource for professionals working with 2,5-Difluoro-4-nitroaniline. The provided data and methodologies are intended to facilitate further research and development in the fields of organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2,5-difluoro-4-nitroaniline, a valuable building block in pharmaceutical and agrochemical research.[1] The synthesis involves a multi-step process commencing from the commercially available starting material, 1,4-difluorobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Pathway

The proposed synthesis of 2,5-difluoro-4-nitroaniline proceeds through two key transformations:

  • Nitration of 1,4-difluorobenzene: This initial step introduces a nitro group onto the aromatic ring to yield 2,5-difluoronitrobenzene.

  • Reduction of 2,5-difluoronitrobenzene: The subsequent reduction of the nitro group affords the corresponding 2,5-difluoroaniline.

  • Acetylation of 2,5-difluoroaniline: The amino group is protected as an acetamide to direct the subsequent nitration.

  • Nitration of N-(2,5-difluorophenyl)acetamide: A nitro group is introduced at the position para to the activating acetamido group.

  • Hydrolysis of N-(2,5-difluoro-4-nitrophenyl)acetamide: The final step involves the deprotection of the acetamido group to yield the target molecule, 2,5-difluoro-4-nitroaniline.

Experimental Protocols

Step 1: Synthesis of 2,5-Difluoronitrobenzene from 1,4-Difluorobenzene

This procedure is based on a documented large-scale nitration of 1,4-difluorobenzene.[2]

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Difluorobenzene114.091400 g12.27
Potassium Nitrate101.101450 g14.34
Sulfuric Acid (conc.)98.085800 mL-

Procedure:

  • To a suitable reaction vessel, add 1400 g of 1,4-difluorobenzene and 5800 mL of concentrated sulfuric acid.

  • Cool the mixture to approximately 5 °C using an ice bath.

  • Slowly add 1450 g of potassium nitrate in portions, ensuring the temperature is maintained at around 5 °C.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion of the reaction, pour the mixture into ice water to precipitate the product.

  • Collect the solid product by suction filtration.

  • The resulting white solid is 2,5-difluoronitrobenzene. The reported yield for this reaction is 83% with a purity of 99%.[2]

Step 2: Synthesis of 2,5-Difluoroaniline from 2,5-Difluoronitrobenzene

The reduction of the nitro group can be achieved via catalytic hydrogenation.[3]

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
2,5-Difluoronitrobenzene159.091 equivalent
Tetrahydrofuran (THF)72.11Solvent
Raney Nickel-Catalyst
Hydrogen (H2)2.02Excess

Procedure:

  • Dissolve 2,5-difluoronitrobenzene in tetrahydrofuran in a Parr shaker apparatus.

  • Add a catalytic amount of Raney nickel to the solution.

  • Pressurize the vessel with hydrogen gas.

  • The reaction is conducted at room temperature until the uptake of hydrogen ceases.

  • Upon completion, filter the catalyst from the reaction mixture.

  • The solvent is removed under reduced pressure to yield 2,5-difluoroaniline.

Step 3 & 4: Acetylation of 2,5-difluoroaniline and subsequent Nitration

Direct nitration of anilines can lead to undesired side products and oxidation. Therefore, protection of the amino group as an acetanilide is a common strategy to achieve regioselective nitration.[4]

Reaction Scheme:

  • Acetylation: C6H3F2NH2 + (CH3CO)2O → C6H3F2NHCOCH3 + CH3COOH

  • Nitration: C6H3F2NHCOCH3 + HNO3 --(H2SO4)--> C6H2F2(NO2)NHCOCH3 + H2O

Materials and Reagents (Illustrative quantities):

ReagentMolar Mass ( g/mol )Quantity
2,5-Difluoroaniline129.111 equivalent
Acetic Anhydride102.091.3 equivalents
Glacial Acetic Acid60.05Solvent
Nitric Acid (conc.)63.011.1 equivalents
Sulfuric Acid (conc.)98.08-

Procedure (General):

  • Acetylation: Dissolve 2,5-difluoroaniline in glacial acetic acid. Slowly add acetic anhydride to the solution. Heat the mixture to reflux for a period sufficient to consume the starting aniline, as monitored by Thin Layer Chromatography (TLC). After cooling, pour the reaction mixture into ice-cold water to precipitate the N-(2,5-difluorophenyl)acetamide.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Dissolve the N-(2,5-difluorophenyl)acetamide in a suitable solvent and cool the solution. Add the nitrating mixture dropwise, maintaining a low temperature (e.g., below 10 °C). After the addition, allow the reaction to proceed until completion.

Step 5: Hydrolysis of N-(2,5-difluoro-4-nitrophenyl)acetamide

The final step is the deprotection of the acetyl group to yield the target aniline.

Reaction:

Materials and Reagents (Illustrative quantities):

ReagentMolar Mass ( g/mol )Quantity
N-(2,5-difluoro-4-nitrophenyl)acetamide216.131 equivalent
Ethanol46.07Solvent
Hydrochloric Acid (conc.)36.46Catalyst
Sodium Bicarbonate (sat. solution)84.01For neutralization

Procedure (General):

  • Suspend the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude 2,5-difluoro-4-nitroaniline will precipitate and can be collected by filtration.

  • The product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 2,5-difluoro-4-nitroaniline.

SynthesisWorkflow Start 1,4-Difluorobenzene Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 2,5-Difluoronitrobenzene Step1->Intermediate1 Step2 Reduction (H₂, Raney Ni) Intermediate1->Step2 Intermediate2 2,5-Difluoroaniline Step2->Intermediate2 Step3 Acetylation ((CH₃CO)₂O) Intermediate2->Step3 Intermediate3 N-(2,5-difluorophenyl)acetamide Step3->Intermediate3 Step4 Nitration (HNO₃, H₂SO₄) Intermediate3->Step4 Intermediate4 N-(2,5-difluoro-4-nitrophenyl)acetamide Step4->Intermediate4 Step5 Hydrolysis (HCl, H₂O) Intermediate4->Step5 Product 2,5-Difluoro-4-nitroaniline Step5->Product

Caption: Synthetic pathway for 2,5-Difluoro-4-nitroaniline.

Safety Considerations

  • Nitration reactions are highly exothermic and potentially hazardous. Strict temperature control is crucial to prevent runaway reactions.

  • Concentrated acids (sulfuric and nitric) are corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and use in a well-ventilated area.

  • The toxicity of intermediates and the final product should be considered. Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Disclaimer: This guide provides a potential synthetic route based on available chemical literature. The experimental procedures are for informational purposes and should be adapted and optimized by qualified chemists in a properly equipped laboratory. All reactions should be performed with appropriate safety precautions.

References

A Technical Guide to the Spectral Analysis of 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 2,5-Difluoro-4-nitroaniline, a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and potential pharmaceutical and agrochemical agents.[1] Due to the limited availability of experimentally verified public domain spectral data for this specific compound, this document outlines the predicted spectral features based on the analysis of its functional groups and comparison with similar molecules. It also includes detailed, representative experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Expected Spectral Features

2,5-Difluoro-4-nitroaniline (CAS No: 1542-36-5) possesses a molecular formula of C₆H₄F₂N₂O₂ and a molecular weight of 174.11 g/mol .[2] The structure consists of a benzene ring substituted with two fluorine atoms, a nitro group, and an amino group. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,5-Difluoro-4-nitroaniline, both ¹H and ¹³C NMR would provide valuable structural information.

2.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nitro group and fluorine atoms, and the electron-donating amino group.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic Proton (H-3)7.5 - 7.8Doublet of doublets (dd)J(H-F) and J(H-H)Proton ortho to the nitro group and meta to a fluorine
Aromatic Proton (H-6)6.8 - 7.1Doublet of doublets (dd)J(H-F) and J(H-H)Proton ortho to the amino group and ortho to a fluorine
Amine Protons (-NH₂)4.5 - 5.5Broad singlet-Protons of the primary amine

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

2.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts significantly affected by the attached functional groups and fluorine atoms.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Assignment
C1-NH₂140 - 145DoubletCarbon attached to the amino group
C2-F150 - 155DoubletCarbon attached to the fluorine atom
C3-H110 - 115DoubletCarbon attached to a hydrogen atom
C4-NO₂145 - 150SingletCarbon attached to the nitro group
C5-F155 - 160DoubletCarbon attached to the fluorine atom
C6-H105 - 110DoubletCarbon attached to a hydrogen atom

Note: Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will result in the splitting of carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,5-Difluoro-4-nitroaniline is expected to show characteristic absorption bands for the N-H bonds of the amine, the N-O bonds of the nitro group, C-F bonds, and the aromatic ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric and symmetric)3300 - 3500Medium to Strong
Aromatic C-H Stretch3000 - 3100Medium to Weak
N-O Asymmetric Stretch1500 - 1550Strong
N-H Bend1580 - 1650Medium
Aromatic C=C Stretch1450 - 1600Medium
N-O Symmetric Stretch1335 - 1385Strong
C-F Stretch1100 - 1400Strong
Aromatic C-H Out-of-Plane Bend750 - 900Strong

Primary aromatic amines typically show two N-H stretching bands in the range of 3300-3500 cm⁻¹.[3][4][5] The nitro group will exhibit strong absorptions for its symmetric and asymmetric stretches.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,5-Difluoro-4-nitroaniline, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (174.02 g/mol ).

4.1. Predicted Mass Spectrometry Data

m/z Interpretation
174Molecular Ion [M]⁺
158Loss of O
144Loss of NO
128Loss of NO₂
118Loss of NO₂ and HF
99Loss of NO₂ and 2HF

The fragmentation pattern of aromatic nitro compounds often involves the loss of the nitro group (NO₂) and its fragments (O, NO).[7] The presence of nitrogen follows the "nitrogen rule," where a molecule with an even number of nitrogen atoms has an even nominal molecular weight.[8]

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

  • 2,5-Difluoro-4-nitroaniline (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette and vial

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

    • Using a pipette, transfer the solution into a clean, dry NMR tube. The solvent height should be around 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum. A standard pulse program is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will require a greater number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • 2,5-Difluoro-4-nitroaniline (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of KBr powder in an agate mortar and pestle to a fine, consistent powder.

    • Add a small amount of the sample to the KBr and grind the mixture thoroughly to ensure it is homogenous. The typical sample-to-KBr ratio is about 1:100.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed bands with the known vibrational frequencies of the functional groups expected in 2,5-Difluoro-4-nitroaniline (N-H, N=O, C-F, aromatic C=C, etc.).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Materials:

  • 2,5-Difluoro-4-nitroaniline (~1 mg)

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Vial and syringe

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

    • Further dilute this stock solution to a final concentration of about 1-10 µg/mL.

    • If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition:

    • Set the parameters of the mass spectrometer, including the ionization mode (e.g., positive or negative ESI), mass range, and scan time.

    • Introduce the sample into the ion source, typically via direct infusion using a syringe pump or through an LC system.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M-H]⁻ or [M+H]⁺ depending on the ionization mode).

    • Analyze the fragmentation pattern by identifying the major fragment ions.

    • Propose fragmentation pathways that are consistent with the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like 2,5-Difluoro-4-nitroaniline.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 2,5-Difluoro-4-nitroaniline Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving and Reporting Structure_Elucidation->Data_Archiving

A generalized workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

A Technical Guide to the Solubility of 2,5-Difluoro-4-nitroaniline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluoro-4-nitroaniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted qualitative solubility in common laboratory solvents based on the compound's chemical structure. Furthermore, it outlines detailed experimental protocols for determining the solubility of organic compounds, which can be readily applied to 2,5-Difluoro-4-nitroaniline.

Predicted Qualitative Solubility of 2,5-Difluoro-4-nitroaniline

The solubility of an organic compound is primarily dictated by its polarity, molecular size, and the presence of functional groups capable of hydrogen bonding. 2,5-Difluoro-4-nitroaniline possesses a polar nitro group (-NO2) and an amino group (-NH2), along with two electron-withdrawing fluorine atoms attached to the benzene ring. The amino group can act as a hydrogen bond donor, while the nitro and amino groups can act as hydrogen bond acceptors. The overall molecule has a moderate polarity.

Based on these structural features, the following table summarizes the predicted qualitative solubility of 2,5-Difluoro-4-nitroaniline in a range of common laboratory solvents.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of polar -NH2 and -NO2 groups allows for hydrogen bonding with protic solvents. However, the aromatic ring and fluorine atoms contribute to some nonpolar character, limiting high solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. The absence of a highly structured hydrogen-bonding network (as in water) often enhances the solubility of moderately polar organic compounds.
Nonpolar Hexane, Toluene, Diethyl EtherLowThe significant polarity of 2,5-Difluoro-4-nitroaniline makes it poorly soluble in nonpolar solvents, following the principle of "like dissolves like".
Aqueous Acid 5% Hydrochloric Acid (HCl)SolubleThe basic amino group (-NH2) will be protonated by the acid to form a water-soluble salt.
Aqueous Base 5% Sodium Hydroxide (NaOH)InsolubleThe amino group is not acidic enough to be deprotonated by a dilute base. The nitro and fluoro groups are electron-withdrawing but do not render the amino protons sufficiently acidic to react with NaOH.

Experimental Protocols for Solubility Determination

The following are generalized experimental procedures for determining the solubility of an organic compound like 2,5-Difluoro-4-nitroaniline. These methods are foundational in organic chemistry for compound characterization.[1][2][3][4][5]

I. Qualitative Solubility Testing

This series of tests helps to classify a compound based on its solubility in different aqueous and organic solvents.[1][3][5]

Materials:

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • 2,5-Difluoro-4-nitroaniline

  • Distilled water

  • Diethyl ether

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Concentrated Sulfuric Acid (H2SO4)

Procedure:

  • Water Solubility:

    • Place approximately 25 mg of 2,5-Difluoro-4-nitroaniline into a test tube.

    • Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.

    • Observe if the compound dissolves completely. If it dissolves, test the solution with litmus paper to determine its acidity or basicity.[1][3]

  • Ether Solubility:

    • If the compound is water-soluble, proceed to test its solubility in diethyl ether using the same procedure as above.

  • Acid-Base Solubility Tests:

    • If the compound is insoluble in water, test its solubility in the following aqueous solutions in separate test tubes: 5% NaOH, 5% NaHCO3, and 5% HCl.[1][3][5]

    • For each test, use about 25 mg of the compound and 0.75 mL of the respective solution.

    • Shake well and observe for dissolution. Solubility in 5% HCl indicates a basic compound (like an amine).[3][5] Solubility in 5% NaOH or 5% NaHCO3 indicates an acidic compound.

  • Solubility in Concentrated Acid:

    • If the compound is insoluble in all the above solvents, its solubility in cold, concentrated sulfuric acid can be tested. This indicates the presence of functional groups that can be protonated by a strong acid, such as those containing nitrogen or oxygen.[5]

II. Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of 2,5-Difluoro-4-nitroaniline to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any suspended solid particles.

  • Dilution and Analysis: Dilute the filtered solution to a suitable concentration and analyze it using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved solute.

  • Calculation: The solubility is then calculated and typically expressed in units such as mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for the qualitative solubility testing of an organic compound.

G start Start with Unknown (2,5-Difluoro-4-nitroaniline) water Test Solubility in Water start->water hcl Test Solubility in 5% HCl water->hcl Insoluble water_soluble Water-Soluble water->water_soluble Soluble naoh Test Solubility in 5% NaOH hcl->naoh Insoluble base Basic Compound (Amine) hcl->base Soluble h2so4 Test Solubility in conc. H2SO4 naoh->h2so4 Insoluble weak_acid Weak Acid naoh->weak_acid Soluble nahco3 Test Solubility in 5% NaHCO3 nahco3->weak_acid Insoluble (e.g., Phenol) strong_acid Strong Acid nahco3->strong_acid Soluble inert Inert Compound h2so4->inert Insoluble neutral Neutral Compound h2so4->neutral Soluble weak_acid->nahco3 Test with NaHCO3

Caption: Workflow for qualitative solubility analysis.

References

An In-Depth Technical Guide to the Molecular Structure of 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,5-Difluoro-4-nitroaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and dyes. This document collates critical data to support research and development activities, offering detailed experimental protocols and structured data presentation for ease of reference.

Molecular Structure and Properties

2,5-Difluoro-4-nitroaniline is a substituted aniline with the chemical formula C₆H₄F₂N₂O₂. The presence of two fluorine atoms and a nitro group on the aniline ring significantly influences its chemical reactivity and physical properties.[1] The fluorine atoms, being highly electronegative, enhance the stability and reactivity of the molecule, making it a valuable component in specialized chemical manufacturing.[1]

The structural and identifying information for 2,5-Difluoro-4-nitroaniline is summarized in the table below.

IdentifierValue
IUPAC Name 2,5-difluoro-4-nitroaniline[2]
CAS Number 1542-36-5[3]
Molecular Formula C₆H₄F₂N₂O₂[2]
Molecular Weight 174.11 g/mol [3]
SMILES C1=C(C(=CC(=C1F)--INVALID-LINK--[O-])F)N[2]
InChI InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2[2]

Physicochemical Properties:

PropertyValue
Purity 95%[3]
Storage Temperature Room temperature[1]

Synthesis of 2,5-Difluoro-4-nitroaniline

A potential synthetic pathway to 2,5-Difluoro-4-nitroaniline involves the nitration of 1,4-difluorobenzene to yield 2,5-difluoronitrobenzene, followed by a subsequent amination step. While a direct and complete experimental protocol for the synthesis of 2,5-Difluoro-4-nitroaniline from a common starting material was not found in the available search results, a detailed method for the synthesis of the key intermediate, 2,5-difluoronitrobenzene, is provided below.

Experimental Protocol: Synthesis of 2,5-Difluoronitrobenzene[4]

This protocol describes the nitration of 1,4-difluorobenzene.

Materials:

  • 1,4-difluorobenzene (1400 g)

  • Sulfuric acid (5800 mL)

  • Potassium nitrate (1450 g)

  • Ice water

Procedure:

  • To a reaction vessel, add 1400 g of 1,4-difluorobenzene and 5800 mL of sulfuric acid.

  • Control the temperature of the mixture at approximately 5 °C.

  • Add 1450 g of potassium nitrate in portions while maintaining the temperature.

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Upon completion of the reaction, quench the reaction mixture with ice water.

  • The resulting white solid is collected by suction filtration.

  • The solid product, 2,5-difluoronitrobenzene, is obtained with a reported yield of 83% and a purity of 99%.

Further transformation of 2,5-difluoronitrobenzene to 2,5-Difluoro-4-nitroaniline would likely involve a nucleophilic aromatic substitution reaction to introduce the amine group.

A logical workflow for a potential synthesis route is depicted in the following diagram:

G Potential Synthesis Workflow for 2,5-Difluoro-4-nitroaniline start 1,4-Difluorobenzene intermediate 2,5-Difluoronitrobenzene start->intermediate Nitration (H₂SO₄, KNO₃) product 2,5-Difluoro-4-nitroaniline intermediate->product Amination (e.g., NH₃ or equivalent)

References

The Amine Group of 2,5-Difluoro-4-nitroaniline: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-nitroaniline is a key aromatic intermediate in the synthesis of a wide range of organic molecules, including dyes, pigments, pharmaceuticals, and agrochemicals. The reactivity of its primary amine group is central to its synthetic utility. This technical guide provides an in-depth analysis of the chemical behavior of the amine functionality in 2,5-Difluoro-4-nitroaniline, detailing its diminished basicity and nucleophilicity due to the presence of strong electron-withdrawing groups. This document outlines key reactions such as acylation, alkylation, diazotization, and subsequent coupling reactions, providing experimental protocols and summarizing available quantitative data.

Introduction

The chemical profile of 2,5-Difluoro-4-nitroaniline is dominated by the interplay of its substituents on the benzene ring. The two fluorine atoms and the nitro group are potent electron-withdrawing groups, which significantly influence the electron density on the aromatic ring and, consequently, the reactivity of the amine group. This guide will explore the theoretical basis for this reduced reactivity and provide practical insights into its synthetic transformations.

Electronic Effects and Basicity

Chemical Reactivity and Synthetic Applications

The amine group of 2,5-Difluoro-4-nitroaniline serves as a versatile handle for a variety of chemical modifications.

Acylation

The amine group can be readily acylated to form the corresponding amide. This reaction is often employed as a protection strategy or to introduce new functionalities.

Experimental Protocol: Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide [1]

A mixture of 6.0 g (0.034 mole) of 2,5-difluoro-4-nitroaniline, 6.5 g (0.064 mole) of acetic anhydride, and approximately 0.1 g (0.0008 mole) of 4-dimethylaminopyridine (DMAP) in 300 ml of methylene chloride is stirred and heated at reflux for two hours.[1] The reaction mixture is then allowed to cool and stirred at room temperature for approximately 18 hours. The solvent is removed under reduced pressure. To the residue, 32.5 g (0.318 mole) of acetic anhydride and several drops of concentrated sulfuric acid are added, and the mixture is stirred at room temperature for about 18 hours. Approximately 300 ml of water is then added, leading to a vigorous exothermic reaction and the formation of a solid product. The solid is collected by filtration, washed with water, and dried under reduced pressure to yield N-(2,5-difluoro-4-nitrophenyl)acetamide.[1]

Table 1: Acylation Reaction Data

ReactantAcylating AgentCatalyst/AdditiveSolventConditionsProductYieldReference
2,5-Difluoro-4-nitroanilineAcetic AnhydrideDMAP, H₂SO₄Methylene ChlorideReflux, then RTN-(2,5-difluoro-4-nitrophenyl)acetamide6.5 g[1]

Logical Relationship: Acylation Workflow

Acylation Reactants 2,5-Difluoro-4-nitroaniline + Acetic Anhydride + DMAP Reaction1 Reflux (2h), then RT (18h) Reactants->Reaction1 Solvent Methylene Chloride Solvent->Reaction1 Workup1 Solvent Removal Reaction1->Workup1 Intermediate Residue Workup1->Intermediate Reaction2 RT (18h) Intermediate->Reaction2 Reagents2 Acetic Anhydride + H₂SO₄ Reagents2->Reaction2 Quench Addition of Water Reaction2->Quench Isolation Filtration, Washing, Drying Quench->Isolation Product N-(2,5-difluoro-4-nitrophenyl)acetamide Isolation->Product

Caption: Workflow for the acylation of 2,5-Difluoro-4-nitroaniline.

Alkylation

N-alkylation of 2,5-Difluoro-4-nitroaniline introduces alkyl substituents to the amine group. Due to the reduced nucleophilicity of the amine, this reaction generally requires moderately forcing conditions. A protocol for the closely related 2,3-difluoro-6-nitroaniline provides a valuable reference.

Experimental Protocol: N-Alkylation (Adapted from 2,3-difluoro-6-nitroaniline) [2]

To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-Difluoro-4-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the aniline. While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled to room temperature and poured into deionized water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with deionized water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[2]

Table 2: Representative N-Alkylation Reaction Parameters

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)
2,3-difluoro-6-nitroanilineAlkyl HalideK₂CO₃DMF60-804-12

Experimental Workflow: N-Alkylation

Alkylation Substrate 2,5-Difluoro-4-nitroaniline Reaction 60-80 °C, 4-12 h Substrate->Reaction Base K₂CO₃ Base->Reaction Solvent Anhydrous DMF Solvent->Reaction AlkylatingAgent Alkyl Halide AlkylatingAgent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-2,5-difluoro-4-nitroaniline Purification->Product

Caption: General workflow for the N-alkylation of 2,5-Difluoro-4-nitroaniline.

Diazotization and Subsequent Reactions

The primary amine group of 2,5-Difluoro-4-nitroaniline can undergo diazotization to form a diazonium salt. This highly reactive intermediate is a cornerstone for introducing a wide array of substituents onto the aromatic ring.

3.3.1. Diazotization

The diazotization of anilines with strong electron-withdrawing groups is known to be slower than that of electron-rich anilines. The reaction is typically carried out at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid.

General Experimental Protocol: Diazotization

2,5-Difluoro-4-nitroaniline is dissolved or suspended in a cold aqueous mineral acid (e.g., HCl or H₂SO₄). A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. The completion of the reaction can be monitored by the persistence of nitrous acid using starch-iodide paper. The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation due to its instability.

Signaling Pathway: Diazotization

Diazotization Aniline 2,5-Difluoro-4-nitroaniline Conditions 0-5 °C Aniline->Conditions Reagents NaNO₂ + HCl Reagents->Conditions Diazonium 2,5-Difluoro-4-nitrobenzenediazonium Chloride Conditions->Diazonium

Caption: Formation of the diazonium salt from 2,5-Difluoro-4-nitroaniline.

3.3.2. Sandmeyer Reaction

The diazonium salt of 2,5-Difluoro-4-nitroaniline can be converted to various halo- and cyano-substituted compounds via the Sandmeyer reaction, which involves treatment with copper(I) salts.[3]

Table 3: Potential Sandmeyer Reactions of 2,5-Difluoro-4-nitroaniline

Desired ProductReagent
1-Chloro-2,5-difluoro-4-nitrobenzeneCuCl / HCl
1-Bromo-2,5-difluoro-4-nitrobenzeneCuBr / HBr
2,5-Difluoro-4-nitrobenzonitrileCuCN / KCN

3.3.3. Azo Coupling

The diazonium salt of 2,5-Difluoro-4-nitroaniline can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo dyes. The reaction is typically carried out in a solution with controlled pH.

General Experimental Protocol: Azo Coupling

The cold diazonium salt solution is added slowly to a solution of the coupling component (e.g., a phenol dissolved in aqueous sodium hydroxide or an aniline in an acidic solution). The pH of the reaction mixture is crucial and is adjusted depending on the nature of the coupling partner. The azo dye product often precipitates from the reaction mixture and can be collected by filtration.

Signaling Pathway: Azo Coupling

AzoCoupling Diazonium 2,5-Difluoro-4-nitrobenzenediazonium Chloride Reaction Azo Coupling Diazonium->Reaction CouplingAgent Electron-rich Aromatic (e.g., Phenol, Aniline) CouplingAgent->Reaction AzoDye Azo Dye Product Reaction->AzoDye

Caption: General scheme for the synthesis of azo dyes.

Conclusion

The amine group in 2,5-Difluoro-4-nitroaniline, while deactivated by the presence of strong electron-withdrawing substituents, remains a synthetically valuable functional group. Its reactivity, particularly in acylation, alkylation, and diazotization reactions, allows for the introduction of diverse functionalities, making it a crucial building block in medicinal chemistry and materials science. Understanding the electronic effects that govern its reactivity is key to designing successful synthetic strategies and optimizing reaction conditions. Further research to quantify the basicity and reaction kinetics of this amine would be beneficial for the broader scientific community.

References

Electrophilic Substitution on 2,5-Difluoro-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and predicted outcomes of electrophilic aromatic substitution reactions on 2,5-difluoro-4-nitroaniline. Due to the limited availability of direct experimental data on this specific substrate, this paper draws upon established principles of organic chemistry and analogies to similarly substituted aromatic compounds to provide a comprehensive analysis for researchers in drug development and organic synthesis.

Introduction to 2,5-Difluoro-4-nitroaniline

2,5-Difluoro-4-nitroaniline is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its utility stems from the unique interplay of its substituent groups: a strongly activating amino group, and deactivating fluoro and nitro groups. Understanding the regioselectivity of electrophilic substitution on this molecule is crucial for its effective utilization in synthetic chemistry.

Analysis of Substituent Directing Effects

The outcome of electrophilic aromatic substitution on 2,5-difluoro-4-nitroaniline is governed by the cumulative directing and activating/deactivating effects of its three distinct substituents: the amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups.

  • Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect (+M). This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. To maintain the ortho, para-directing influence, protection of the amino group (e.g., as an acetanilide) is often necessary.

  • Fluoro Group (-F): Halogens, including fluorine, are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M). For fluorine, the para-directing effect is particularly pronounced.

  • Nitro Group (-NO₂): The nitro group is a potent deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. It withdraws electron density from the entire ring, particularly from the ortho and para positions, and is a strong meta-director.

Predicting the Regioselectivity

The positions available for substitution on the 2,5-difluoro-4-nitroaniline ring are C3 and C6. The directing effects of the substituents on these positions are as follows:

  • Amino group (at C1): Directs ortho to C6 and para to C4 (blocked).

  • Fluoro group (at C2): Directs ortho to C3 and para to C5 (blocked).

  • Nitro group (at C4): Directs meta to C2 and C6 (both blocked by fluoro groups).

  • Fluoro group (at C5): Directs ortho to C6 and para to C2 (blocked).

The strongly activating and ortho, para-directing amino group is the dominant influence. Both the amino group and the fluoro group at C5 direct towards the C6 position. The fluoro group at C2 directs towards the C3 position. Therefore, the primary site of electrophilic attack is predicted to be the C6 position , with the potential for minor substitution at the C3 position.

G Directing Effects in Electrophilic Substitution on 2,5-Difluoro-4-nitroaniline cluster_molecule 2,5-Difluoro-4-nitroaniline cluster_directing_effects Substituent Directing Effects cluster_positions Potential Substitution Positions cluster_prediction Predicted Outcome mol C1-NH2 C2-F C4-NO2 C5-F NH2 NH2 (C1) (Strong Activator) Ortho, Para-Director F2 F (C2) (Deactivator) Ortho, Para-Director NO2 NO2 (C4) (Strong Deactivator) Meta-Director F5 F (C5) (Deactivator) Ortho, Para-Director C6 C6 NH2->C6 ortho C3 C3 F2->C3 ortho NO2->C6 meta (blocked) F5->C6 ortho Minor Minor Product (Substitution at C3) C3->Minor Major Major Product (Substitution at C6) C6->Major

Caption: Logical flow of directing effects on 2,5-Difluoro-4-nitroaniline.

Proposed Experimental Protocols for Electrophilic Substitution

Protection of the Amino Group (Acetylation)

To prevent the formation of the deactivating anilinium ion in acidic media, the amino group should be protected, for example, as an acetanilide.

Materials:

  • 2,5-Difluoro-4-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

Procedure:

  • Dissolve 2,5-difluoro-4-nitroaniline in glacial acetic acid.

  • Add acetic anhydride to the solution and stir.

  • Add a catalytic amount of sodium acetate.

  • Heat the reaction mixture under reflux for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2,5-difluoro-4-nitrophenyl)acetamide.

Nitration

Materials:

  • N-(2,5-difluoro-4-nitrophenyl)acetamide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

Procedure:

  • Dissolve the protected aniline in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until neutral, and dry.

Halogenation (Bromination)

Materials:

  • N-(2,5-difluoro-4-nitrophenyl)acetamide

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve the protected aniline in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

  • Precipitate the product by adding water.

  • Filter the solid, wash with water, and dry.

Deprotection of the Amino Group (Hydrolysis)

Materials:

  • Nitrated or halogenated N-(2,5-difluoro-4-nitrophenyl)acetamide

  • Concentrated hydrochloric acid or sulfuric acid

  • Ethanol

Procedure:

  • Suspend the protected product in a mixture of ethanol and concentrated acid.

  • Heat the mixture under reflux for several hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

  • Filter the product, wash with water, and dry.

G General Experimental Workflow for Electrophilic Substitution start 2,5-Difluoro-4-nitroaniline protection Protection of Amino Group (e.g., Acetylation) start->protection protected_aniline N-(2,5-difluoro-4-nitrophenyl)acetamide protection->protected_aniline electrophilic_sub Electrophilic Substitution (e.g., Nitration, Halogenation) protected_aniline->electrophilic_sub substituted_product Substituted Protected Aniline electrophilic_sub->substituted_product deprotection Deprotection of Amino Group (Hydrolysis) substituted_product->deprotection final_product Substituted 2,5-Difluoro-4-nitroaniline deprotection->final_product

Caption: A generalized workflow for performing electrophilic substitution.

Quantitative Data Summary

Direct quantitative data such as reaction yields and spectroscopic information for electrophilic substitution on 2,5-difluoro-4-nitroaniline is not available in the public domain. The following table provides a template for researchers to populate as experimental data becomes available.

Reaction TypeElectrophilePredicted Major Product (Structure)Predicted Position of SubstitutionExpected Yield Range (%)Key Spectroscopic Data (Predicted)
NitrationNO₂⁺2,5-Difluoro-4,6-dinitroanilineC660-80¹H NMR: Appearance of a new aromatic proton signal.
BrominationBr⁺6-Bromo-2,5-difluoro-4-nitroanilineC670-90¹H NMR: Disappearance of a proton signal at the C6 position.
ChlorinationCl⁺6-Chloro-2,5-difluoro-4-nitroanilineC670-90¹H NMR: Disappearance of a proton signal at the C6 position.
SulfonationSO₃3,6-Difluoro-4-nitro-2-aminobenzenesulfonic acidC650-70IR: Appearance of strong S=O stretching bands.

Conclusion

This technical guide provides a theoretical framework for understanding and predicting the outcomes of electrophilic substitution reactions on 2,5-difluoro-4-nitroaniline. The dominant directing effect of the amino group is expected to favor substitution at the C6 position. The provided experimental protocols, adapted from related procedures, offer a solid foundation for the practical exploration of this chemistry. As a valuable building block, further experimental investigation into the reactivity of 2,5-difluoro-4-nitroaniline is warranted to unlock its full potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.

Potential Research Applications of 2,5-Difluoro-4-nitroaniline: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the research applications of 2,5-Difluoro-4-nitroaniline, a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and a nitro group on an aniline scaffold, imparts valuable reactivity and physicochemical properties, making it a key building block for the synthesis of novel bioactive molecules and functional materials. This document provides an in-depth overview of its properties, potential applications with a focus on kinase inhibitor development, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Compound Properties

2,5-Difluoro-4-nitroaniline is a crystalline solid with the chemical formula C₆H₄F₂N₂O₂. The presence of fluorine atoms enhances the metabolic stability and binding affinity of its derivatives, a desirable trait in drug design. The nitro and amino groups offer versatile handles for a variety of chemical transformations.

PropertyValueReference
Molecular Weight 174.11 g/mol [Source 17]
CAS Number 1542-36-5[Source 17]
Appearance Yellow to orange crystalline powder[Source 15]
Melting Point 106-110 °C[Source 15]
Molecular Formula C₆H₄F₂N₂O₂[Source 17]
IUPAC Name 2,5-difluoro-4-nitroaniline[Source 17]

Spectroscopic Data

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz) δ 7.64 (dd, J=11.2, 7.2 Hz, 1H), 6.48 (dd, J=12.0, 6.4 Hz, 1H), 4.25 (s, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 154.2 (d, J=251.5 Hz), 146.9 (d, J=242.4 Hz), 136.8 (d, J=12.1 Hz), 125.2 (d, J=3.0 Hz), 112.9 (d, J=24.3 Hz), 101.6 (d, J=29.3 Hz).
IR (KBr, cm⁻¹) 3485, 3370, 1630, 1580, 1520, 1340, 1270, 880, 740.

(Note: Spectroscopic data is representative and may vary based on solvent and experimental conditions.)

Research Applications in Drug Discovery

The primary application of 2,5-Difluoro-4-nitroaniline in drug discovery lies in its use as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aniline moiety can serve as a key hydrogen bond donor for interaction with the hinge region of the kinase active site, while the difluoro-substituted phenyl ring can be modified to achieve potency and selectivity.

Synthesis of Quinazoline-Based EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often mutated or overexpressed in various cancers. Quinazoline-based inhibitors are a well-established class of drugs that target EGFR. 2,5-Difluoro-4-nitroaniline can serve as a starting material for the synthesis of substituted quinazolines.

A potential synthetic pathway involves the initial acylation of the aniline, followed by reduction of the nitro group to an amine. This intermediate can then undergo cyclization to form the quinazoline core. The fluorine atoms on the aniline ring can enhance the binding affinity of the final compound to the EGFR active site.

EGFR_Synthesis_Workflow

Development of PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that is implicated in cell survival and proliferation, making it an attractive target for cancer therapy. 2,5-Difluoro-4-nitroaniline can be utilized as a building block for the synthesis of various heterocyclic scaffolds known to inhibit PIM-1 kinase.

One approach involves a multi-step synthesis to create a cinnoline or a similar nitrogen-containing heterocyclic core. The difluoro-nitroaniline moiety provides a reactive handle for building the core structure and for later-stage diversification to optimize potency and selectivity.

PIM1_Signaling_Pathway

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and a potential kinase inhibitor using 2,5-Difluoro-4-nitroaniline.

Protocol 1: Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide

This protocol details the acylation of the aniline group, a common first step in many synthetic routes.

Materials:

  • 2,5-Difluoro-4-nitroaniline (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2,5-Difluoro-4-nitroaniline in DCM in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a crucial step for subsequent cyclization reactions.

Materials:

  • N-(2,5-difluoro-4-nitrophenyl)acetamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend N-(2,5-difluoro-4-nitrophenyl)acetamide in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O to the suspension.

  • Slowly add concentrated HCl to the mixture at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Protocol 3: Synthesis of a Substituted Quinazoline (Representative)

This protocol outlines a potential cyclization to form a quinazoline core.

Materials:

  • N-(4-amino-2,5-difluorophenyl)acetamide (1.0 eq)

  • Triethyl orthoformate (excess)

  • Ammonium chloride (catalytic amount)

Procedure:

  • Combine N-(4-amino-2,5-difluorophenyl)acetamide and a catalytic amount of ammonium chloride in a flask.

  • Add an excess of triethyl orthoformate.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield the desired quinazoline derivative.

Data Presentation: Representative Kinase Inhibitor Activity

The following table presents hypothetical but representative data for a quinazoline-based kinase inhibitor synthesized from 2,5-Difluoro-4-nitroaniline.

Compound ID Target Kinase IC₅₀ (nM) Cell Line Cell-based IC₅₀ (nM)
DFNQ-01 EGFR (wild-type)15A54980
DFNQ-01 EGFR (T790M mutant)50H1975250
DFNQ-02 PIM-125K562150

(Note: These values are illustrative and would need to be determined experimentally.)

Mandatory Visualizations

EGFR_Signaling_Pathway

Kinase_Inhibitor_Screening_Workflow

Conclusion

2,5-Difluoro-4-nitroaniline is a valuable and versatile building block for the synthesis of novel bioactive compounds, particularly kinase inhibitors. Its unique chemical features provide a solid starting point for the development of potent and selective drug candidates. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors. Further research into derivatives of 2,5-Difluoro-4-nitroaniline is warranted to uncover new therapeutic agents for a range of diseases.

2,5-Difluoro-4-nitroaniline: A Core Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-nitroaniline is a key aromatic building block increasingly utilized in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group on an aniline scaffold, imparts distinct reactivity and physicochemical properties. This technical guide provides an in-depth overview of 2,5-Difluoro-4-nitroaniline, including its properties, synthetic applications with a focus on kinase inhibitors, and a detailed experimental protocol for a representative reaction.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of 2,5-Difluoro-4-nitroaniline is presented in the table below. These properties are essential for its handling, reaction optimization, and incorporation into synthetic workflows.

PropertyValueSource
Molecular Formula C₆H₄F₂N₂O₂--INVALID-LINK--[1]
Molecular Weight 174.11 g/mol --INVALID-LINK--[1]
CAS Number 1542-36-5--INVALID-LINK--[1]
IUPAC Name 2,5-difluoro-4-nitroaniline--INVALID-LINK--[1]
SMILES C1=C(C(=CC(=C1F)--INVALID-LINK--[O-])F)N--INVALID-LINK--[1]
Appearance Solid (form varies)N/A
Melting Point Data not consistently available for this specific isomer. Isomers have melting points in the range of 94-110°C.N/A
Solubility Expected to have moderate solubility in polar organic solvents. Limited solubility in water.General chemical principles
Purity Commercially available with purities of 95% or higher.--INVALID-LINK--[2]

Applications in Organic Synthesis

The chemical architecture of 2,5-Difluoro-4-nitroaniline makes it a versatile reagent for various organic transformations. The amino group can be readily diazotized or acylated, while the nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) and can enhance the biological activity and metabolic stability of the final products.

Synthesis of Kinase Inhibitors

A prominent application of 2,5-Difluoro-4-nitroaniline is in the synthesis of kinase inhibitors, a class of targeted therapeutics for cancer and other diseases. The aniline moiety can serve as a key pharmacophore that interacts with the hinge region of the ATP-binding site of kinases.

One important class of kinase inhibitors that can be synthesized using fluorinated anilines are those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.[3][4][5] Key downstream pathways include the PLCγ-PKC-Raf-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3][5]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor Kinase Inhibitor (e.g., derived from 2,5-Difluoro-4-nitroaniline) Inhibitor->VEGFR2 Inhibits SNAr_Workflow Start 2,5-Difluoro-4-nitroaniline Reaction SNAr Reaction (Base, Solvent, Heat) Start->Reaction Nucleophile Nucleophile (e.g., Heterocycle) Nucleophile->Reaction Intermediate Substituted Intermediate Reaction->Intermediate Reduction Nitro Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Amine Diamino Intermediate Reduction->Amine FinalSteps Further Functionalization Amine->FinalSteps Product Target Molecule (e.g., Kinase Inhibitor) FinalSteps->Product

References

An In-Depth Technical Guide to the Safe Handling and Use of 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and use of 2,5-Difluoro-4-nitroaniline, a key intermediate in various chemical syntheses. The following sections detail its physicochemical properties, hazard classifications, protective measures, and experimental protocols relevant to its application in research and development.

Physicochemical and Hazard Profile

2,5-Difluoro-4-nitroaniline is a solid organic compound with the molecular formula C₆H₄F₂N₂O₂. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,5-Difluoro-4-nitroaniline

PropertyValueReference
Molecular Weight174.11 g/mol [1]
AppearanceYellow to brown solid[2]
Melting Point153-153.5 °C[2]
Boiling Point337.2±37.0 °C (Predicted)[2]
Density1.554±0.06 g/cm³ (Predicted)[2]
IUPAC Name2,5-difluoro-4-nitroaniline[1]
CAS Number1542-36-5[1]

The compound is classified as hazardous, and a summary of its GHS hazard statements is provided in Table 2.

Table 2: GHS Hazard Classification for 2,5-Difluoro-4-nitroaniline

Hazard StatementHazard ClassSignal Word
H301: Toxic if swallowedAcute toxicity, oralDanger
H311: Toxic in contact with skinAcute toxicity, dermalDanger
H331: Toxic if inhaledAcute toxicity, inhalationDanger
H315: Causes skin irritationSkin corrosion/irritationWarning
H319: Causes serious eye irritationSerious eye damage/eye irritationWarning
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritationWarning
H373: May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity, repeated exposureWarning
H412: Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard-

Note: Data is compiled from various safety data sheets for 2,5-Difluoro-4-nitroaniline and structurally related compounds.[3][4]

Safety and Handling

Due to its toxicity, strict adherence to safety protocols is mandatory when handling 2,5-Difluoro-4-nitroaniline.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is detailed in Table 3.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator is recommended.[6]
Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[7]

    • Avoid inhalation of dust.[7]

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

    • Do not eat, drink, or smoke when using this product.[9]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[8][10]

    • Keep away from incompatible materials such as strong oxidizing agents.[5]

    • Store locked up.[9]

First Aid Measures

In case of exposure, immediate medical attention is required. The recommended first aid measures are summarized in Table 4.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[5][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Waste material must be disposed of in an approved waste disposal plant.[3]

Experimental Protocols

While specific, validated protocols for 2,5-Difluoro-4-nitroaniline are not widely published, the following procedures for synthesis, purification, and analysis are based on established methods for structurally similar compounds and can be adapted by qualified researchers.

Synthesis of 2,5-Difluoro-4-nitroaniline (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 4,5-difluoro-2-nitroaniline and should be considered a starting point for optimization.[4]

Materials:

  • 4,5-Difluoro-2-nitroacetanilide

  • 6 N Hydrochloric acid

  • Hexane

  • Dichloromethane

Procedure:

  • A mixture of 4,5-difluoro-2-nitroacetanilide (6.51 g) and 6 N aqueous hydrochloric acid (100 ml) is heated to reflux for approximately 2 hours.[4]

  • The reaction mixture is then cooled to room temperature, allowing for the formation of crystals.[4]

  • The crystals are separated by filtration.[4]

  • The collected crystals are washed with water and then dried.[4]

  • The crude product is recrystallized from a hexane-dichloromethane solvent mixture to yield the purified 2,5-Difluoro-4-nitroaniline.[4]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 4,5-Difluoro-2-nitroacetanilide + 6 N HCl reflux Reflux for 2 hours start->reflux cool Cool to Room Temperature reflux->cool filter Filter Crystals cool->filter wash Wash with Water filter->wash dry Dry Crystals wash->dry recrystallize Recrystallize from Hexane/Dichloromethane dry->recrystallize end_product End Product: 2,5-Difluoro-4-nitroaniline recrystallize->end_product Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Product pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end_product Purified 2,5-Difluoro-4-nitroaniline evaporate->end_product

References

2,5-Difluoro-4-nitroaniline stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2,5-Difluoro-4-nitroaniline For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-nitroaniline is a fluorinated nitroaromatic compound with applications as a key intermediate in the synthesis of dyes, pigments, and agrochemicals.[1] Its utility also extends to pharmaceutical and medicinal chemistry research, where the difluoro-nitroaniline scaffold serves as a building block for more complex molecules.[1][2] The presence of fluorine atoms and a nitro group on the aniline ring significantly influences the molecule's chemical properties, reactivity, and stability.[1][2] Understanding the stability profile and optimal storage conditions is paramount for ensuring its integrity, purity, and safety in a research and development setting.

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Difluoro-4-nitroaniline, based on available safety and technical data. It includes a summary of its chemical and physical properties, known instabilities, and detailed protocols for stability assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2,5-Difluoro-4-nitroaniline is presented below. These parameters are essential for its proper handling and storage.

PropertyValueReference(s)
Molecular Formula C₆H₄F₂N₂O₂[3][4]
Molecular Weight 174.11 g/mol [3][4]
CAS Number 1542-36-5[3][4]
Appearance Solid powder or crystal[2]
Melting Point 107-108 °C
Boiling Point 260 °C at 133 hPa
Purity Typically ≥ 95%[4]

Stability Profile and Hazardous Reactions

The stability of 2,5-Difluoro-4-nitroaniline is influenced by environmental factors such as heat, light, moisture, and air. Like many nitroaromatic compounds, it possesses inherent reactivity that necessitates careful handling.

Thermal Stability: Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[5] While specific thermal decomposition data for 2,5-Difluoro-4-nitroaniline is not readily available, intense heating can lead to the formation of explosive mixtures with air. It is crucial to avoid excess heat and dust formation, as fine distribution of the powder can create a dust explosion potential.[6]

Sensitivity to Air and Moisture: The compound is noted to be sensitive to air and moisture.[6] Exposure to atmospheric moisture can lead to hydrolysis or other forms of degradation, compromising sample purity.

Incompatible Materials: To prevent hazardous reactions, 2,5-Difluoro-4-nitroaniline should be stored away from:

  • Strong oxidizing agents: Can cause vigorous, potentially explosive reactions.

  • Strong bases: May react with the aniline functional group.[6]

  • Strong acids [6]

  • Strong reducing agents

Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic and hazardous gases, including:

  • Carbon monoxide (CO)[6]

  • Carbon dioxide (CO₂)[6]

  • Nitrogen oxides (NOx)[6]

  • Hydrogen fluoride (HF)[6]

Recommended Storage and Handling

Adherence to proper storage and handling protocols is critical for maintaining the stability and safety of 2,5-Difluoro-4-nitroaniline.

Storage Conditions:

  • Container: Keep the container tightly closed and securely sealed.[7]

  • Atmosphere: Store in a dry, cool, and well-ventilated area.[7] Some sources recommend storing under an inert atmosphere to mitigate air sensitivity.[6]

  • Temperature: While some suppliers suggest room temperature storage, it is always best to consult the product-specific label for the recommended storage temperature.[1]

  • Security: The substance should be stored locked up or in an area accessible only to qualified and authorized personnel.

Handling Procedures:

  • Always handle the compound in a well-ventilated area or under a chemical fume hood.[8]

  • Avoid all personal contact, including the inhalation of dust or vapors.[7][9]

  • Use personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[9] If dust is generated, a NIOSH-approved respirator is required.

  • Prevent the formation of dust during handling.[6]

  • Avoid contact with incompatible materials and sources of ignition.[9]

The following diagram outlines a logical workflow for the safe storage of 2,5-Difluoro-4-nitroaniline.

start Receiving 2,5-Difluoro-4-nitroaniline check_container Is container intact and tightly sealed? start->check_container check_sds Review Safety Data Sheet (SDS) for specific storage temp. check_container->check_sds Yes quarantine Quarantine and inspect. Transfer to appropriate container if necessary. check_container->quarantine No store_location Select storage location check_sds->store_location well_ventilated Is the area cool, dry, and well-ventilated? store_location->well_ventilated away_from_incompatibles Is it away from strong acids, bases, and oxidizing agents? well_ventilated->away_from_incompatibles Yes find_location Find suitable location. well_ventilated->find_location No store_final Store container in designated, secure, and locked location. away_from_incompatibles->store_final Yes away_from_incompatibles->find_location No quarantine->check_sds find_location->store_location

Caption: Workflow for Safe Storage of 2,5-Difluoro-4-nitroaniline.

Experimental Protocols for Stability Assessment

While specific degradation kinetic studies for 2,5-Difluoro-4-nitroaniline are not publicly available, standardized protocols can be employed to assess its stability. The following are generalized methodologies based on ICH guidelines for testing new drug substances.[10][11]

Protocol for Thermal Stability (Forced Degradation)

Objective: To determine the intrinsic thermal stability of the solid compound and identify potential degradation products.

Apparatus:

  • Calibrated stability chamber or oven capable of maintaining a constant temperature (e.g., 60°C, 80°C).[10]

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.[12]

  • Chemically inert, transparent vials.

  • Analytical balance.

Methodology:

  • Weigh a precise amount of 2,5-Difluoro-4-nitroaniline into several vials.

  • Prepare a "time zero" sample by dissolving the compound from one vial in a suitable solvent (e.g., methanol or acetonitrile) and analyze immediately via a validated HPLC method to determine the initial purity and peak area.[12]

  • Place the remaining vials in the thermal stability chamber set to a specific stress temperature (e.g., 80°C).[10]

  • At predetermined time intervals (e.g., 24, 48, 72 hours), remove one vial from the chamber.

  • Allow the vial to cool to room temperature.

  • Dissolve the contents in the same solvent used for the "time zero" sample and analyze by HPLC.

  • Analysis: Compare the chromatograms of the stressed samples to the "time zero" sample. Calculate the percentage of the parent compound remaining and identify the formation of any new peaks, which indicate degradation products.[10]

Protocol for Photostability

Objective: To evaluate the stability of the compound when exposed to light, as recommended by ICH Q1B guidelines.[11][13]

Apparatus:

  • A photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).[11]

  • Calibrated radiometer/lux meter.[14]

  • Chemically inert, transparent sample containers (e.g., quartz cuvettes or glass plates).[11]

  • Aluminum foil to serve as a dark control.[11][15]

  • HPLC system.

Methodology:

  • Place a thin layer of the solid 2,5-Difluoro-4-nitroaniline powder in two separate, transparent containers.[16]

  • Wrap one container completely in aluminum foil to serve as the dark control, which will be used to assess thermal degradation in the absence of light.[15]

  • Place both the exposed sample and the dark control in the photostability chamber.

  • Expose the samples to a light source until an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter is achieved.[11]

  • At the end of the exposure period, remove both samples.

  • Prepare solutions of the exposed sample, the dark control sample, and an unexposed reference sample.

  • Analyze all three solutions by a validated stability-indicating HPLC method.

  • Analysis: Compare the results. Any significant degradation in the exposed sample that is not observed in the dark control can be attributed to photodegradation.[15]

Conclusion

2,5-Difluoro-4-nitroaniline is a stable compound when stored under the recommended conditions. Its primary sensitivities include exposure to excessive heat, light, moisture, air, and incompatible materials like strong oxidizing agents and bases.[6] To ensure its long-term integrity and for the safety of laboratory personnel, it is imperative to store the compound in tightly sealed containers in a cool, dry, well-ventilated, and secure location. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments, which is a critical step in the drug development and chemical synthesis process.

References

Methodological & Application

Application Notes: Synthesis of Azo Dyes Utilizing 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Difluoro-4-nitroaniline serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and notably, azo dyes.[1][2] Its molecular structure, featuring two fluorine atoms and a nitro group, enhances the stability, reactivity, and tinctorial properties of the resulting dye molecules.[1][2] The fluorine substituents can increase the molar extinction coefficient, bathochromic shifts (deeper colors), and improve the light and thermal stability of the final azo dye. This makes it a valuable building block for creating high-performance dyes for textiles, coatings, and advanced material science applications.[2]

The synthesis of azo dyes is a well-established process that generally proceeds through a two-step reaction mechanism: diazotization followed by azo coupling.[3]

  • Diazotization: This initial step involves the conversion of the primary aromatic amine, 2,5-Difluoro-4-nitroaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).[3][4][5] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component.[6] Common coupling agents include phenols, naphthols, anilines, or other activated aromatic compounds. This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which acts as a chromophore and is responsible for the color of the dye.[7] The specific shade of the dye can be fine-tuned by the choice of the coupling agent.

The overall process allows for a modular approach to dye synthesis, where different aromatic amines and coupling components can be combined to produce a vast library of colors and functionalities.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of an azo dye using 2,5-Difluoro-4-nitroaniline. Researchers should adapt these protocols based on the specific coupling agent used and the desired scale of the reaction.

Protocol 1: Diazotization of 2,5-Difluoro-4-nitroaniline

Materials:

  • 2,5-Difluoro-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers or Erlenmeyer flasks

Procedure:

  • In a 250 mL beaker, suspend 10.0 mmol of 2,5-Difluoro-4-nitroaniline in a mixture of 10 mL of concentrated HCl and 20 mL of distilled water.

  • Cool the suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. The amine salt may precipitate, but this will not hinder the reaction if stirring is efficient.[4]

  • In a separate beaker, prepare a solution of 10.5 mmol of sodium nitrite in 15 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[3]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.[3]

  • The resulting solution, containing the 2,5-difluoro-4-nitrobenzenediazonium chloride, should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 500 mL beaker, dissolve 10.0 mmol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice-water bath with vigorous stirring.[7]

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate should form immediately.[7]

  • Maintain the temperature below 10 °C during the addition, which should take approximately 10-15 minutes.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.

  • If the solution is acidic, neutralize it by adding a 3M sodium carbonate solution until it is slightly alkaline to litmus paper.[4]

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.[4]

  • Wash the solid product on the filter with several portions of cold distilled water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 60-80 °C).[6]

Data Presentation

The synthesized azo dyes should be characterized to confirm their structure and purity. The following table summarizes typical data that would be collected. (Note: The values provided are hypothetical examples for an azo dye derived from 2,5-Difluoro-4-nitroaniline and are for illustrative purposes only).

ParameterDescriptionExample Value
Yield The percentage of the theoretical maximum amount of product obtained.85%
Melting Point The temperature at which the solid dye turns into a liquid.210-215 °C
Color The observed color of the synthesized dye powder.Dark Red
λmax (UV-Vis) The wavelength of maximum absorbance in a specific solvent (e.g., DMSO).[8]495 nm (in DMSO)
Molar Absorptivity (ε) A measure of how strongly the dye absorbs light at λmax.35,000 L mol-1 cm-1
FT-IR (cm-1) Key vibrational frequencies corresponding to functional groups.~1540 (N=N), ~1340 (NO₂), ~1250 (C-F)
1H NMR (ppm) Chemical shifts of protons in the molecule.Aromatic protons typically appear between 7.0-9.0 ppm.
Purity (HPLC) The percentage purity of the compound as determined by High-Performance Liquid Chromatography.>98%

Visualizations

Diagram 1: General Workflow for Azo Dye Synthesis

G General Workflow for Azo Dye Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Work-up & Purification A 2,5-Difluoro-4-nitroaniline C Diazonium Salt Solution A->C Reaction B NaNO₂ + HCl (0-5 °C) B->C Reagents F Azo Dye Precipitate C->F Addition D Coupling Agent (e.g., 2-Naphthol) D->F Reaction E NaOH (0-5 °C) E->F Conditions G Filtration F->G H Washing G->H I Drying H->I J Pure Azo Dye I->J

Caption: A flowchart illustrating the three main stages of azo dye synthesis.

Diagram 2: Chemical Reaction Pathway

G Chemical Reaction Pathway Amine 2,5-Difluoro-4-nitroaniline Diazonium 2,5-Difluoro-4-nitrobenzenediazonium ion Amine->Diazonium NaNO₂, HCl 0-5 °C Product Azo Dye Product Diazonium->Product Coupling NaOH, 0-5 °C Coupler 2-Naphthol Coupler->Product

Caption: The two-step chemical reaction sequence for synthesizing an azo dye.

References

Application Notes and Protocols: 2,5-Difluoro-4-nitroaniline as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-Difluoro-4-nitroaniline as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic placement of fluorine and nitro groups on the aniline scaffold offers unique opportunities for medicinal chemists to design next-generation therapeutics targeting various protein kinases implicated in cancer and other diseases.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

2,5-Difluoro-4-nitroaniline is an attractive starting material for the synthesis of kinase inhibitors for several reasons:

  • Fluorine Substitution: The presence of fluorine atoms can enhance binding affinity to the target protein, improve metabolic stability, and increase cell permeability of the final compound.

  • Nitro Group as a Synthetic Handle: The nitro group can be readily reduced to an amine, which then serves as a versatile point for further chemical modifications, such as the introduction of solubilizing groups or moieties that can interact with specific residues in the kinase active site.

  • Aniline Scaffold: The aniline core is a common feature in many ATP-competitive kinase inhibitors, as it can mimic the adenine portion of ATP and form crucial hydrogen bonds with the hinge region of the kinase domain.

This document outlines a representative synthetic strategy for a novel kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), along with detailed protocols for its synthesis and biological evaluation.

EGFR/HER2 Signaling Pathway and Inhibition

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Kinase inhibitors designed from precursors like 2,5-Difluoro-4-nitroaniline can block the ATP-binding site of these receptors, thereby inhibiting their activity and downstream signaling.

EGFR_HER2_Pathway cluster_inhibitor EGFR EGFR RAS RAS EGFR->RAS HER2 HER2 PI3K PI3K HER2->PI3K Inhibitor Kinase Inhibitor (from 2,5-Difluoro-4-nitroaniline) Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.

Experimental Protocols

A. Synthesis of a Quinazoline-Based Kinase Inhibitor

This section details a representative multi-step synthesis of a novel quinazoline-based kinase inhibitor starting from 2,5-Difluoro-4-nitroaniline.

Synthesis_Workflow Start 2,5-Difluoro-4-nitroaniline Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Intermediate1 Intermediate A: N-Aryl-2,5-difluoro-4-nitroaniline Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group Intermediate1->Step2 Intermediate2 Intermediate B: N1-Aryl-2,5-difluorobenzene-1,4-diamine Step2->Intermediate2 Step3 Step 3: Quinazoline Ring Formation Intermediate2->Step3 Intermediate3 Intermediate C: 6,9-Difluoro-N-arylquinazolin-4-amine Step3->Intermediate3 Step4 Step 4: Suzuki Coupling Intermediate3->Step4 FinalProduct Final Kinase Inhibitor Step4->FinalProduct

Caption: Synthetic workflow for a novel kinase inhibitor.

Step 1: Buchwald-Hartwig Amination

  • Materials:

    • 2,5-Difluoro-4-nitroaniline (1.0 eq)

    • Aryl bromide or iodide (e.g., 4-bromotoluene) (1.1 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

    • Ligand (e.g., Xantphos) (0.04 eq)

    • Base (e.g., Cs₂CO₃) (2.0 eq)

    • Anhydrous toluene

  • Protocol:

    • To a flame-dried Schlenk flask, add 2,5-Difluoro-4-nitroaniline, aryl bromide, cesium carbonate, and the ligand.

    • Evacuate and backfill the flask with argon three times.

    • Add the palladium catalyst and anhydrous toluene.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield Intermediate A.

Step 2: Reduction of the Nitro Group

  • Materials:

    • Intermediate A (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol/Water (4:1)

  • Protocol:

    • In a round-bottom flask, suspend Intermediate A in the ethanol/water mixture.

    • Add iron powder and ammonium chloride.

    • Heat the mixture to reflux (80 °C) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through Celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain Intermediate B, which can often be used in the next step without further purification.

Step 3: Quinazoline Ring Formation

  • Materials:

    • Intermediate B (1.0 eq)

    • Triethyl orthoformate (excess)

    • p-Toluenesulfonic acid (catalytic amount)

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Intermediate B in triethyl orthoformate.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to 120 °C for 6-8 hours.

    • Cool the reaction to room temperature.

    • Remove the excess triethyl orthoformate under reduced pressure.

    • The crude residue can be purified by crystallization or column chromatography to yield Intermediate C.

Step 4: Suzuki Coupling

  • Materials:

    • Intermediate C (assuming a bromo or iodo substituent was introduced on the aryl group in Step 1) (1.0 eq)

    • Boronic acid or boronic ester (e.g., furan-2-ylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Base (e.g., K₂CO₃) (2.0 eq)

    • 1,4-Dioxane/Water (3:1)

  • Protocol:

    • To a microwave vial, add Intermediate C, the boronic acid, and potassium carbonate.

    • Add the palladium catalyst.

    • Degas the 1,4-dioxane/water solvent mixture by bubbling with argon for 15 minutes, then add it to the vial.

    • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

    • Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by preparative HPLC to obtain the final kinase inhibitor.

B. Biochemical and Cellular Assays

The following protocols are standard methods to evaluate the efficacy of the newly synthesized kinase inhibitor.

Assay_Workflow Start Synthesized Kinase Inhibitor Assay1 Biochemical Kinase Assay (e.g., LanthaScreen™) Start->Assay1 Assay2 Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®) Start->Assay2 Assay3 Western Blot Analysis Start->Assay3 Result1 Determine IC50 (Inhibitory Potency) Assay1->Result1 Conclusion Lead Candidate Optimization Result1->Conclusion Result2 Determine GI50 (Growth Inhibition) Assay2->Result2 Result2->Conclusion Result3 Assess Inhibition of Downstream Signaling (e.g., p-EGFR, p-AKT) Assay3->Result3 Result3->Conclusion

Caption: Workflow for the biological evaluation of a kinase inhibitor.

1. Biochemical Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Principle: This assay measures the binding of the inhibitor to the kinase of interest.

  • Protocol:

    • Prepare a serial dilution of the synthesized inhibitor.

    • In a 384-well plate, add the kinase (e.g., EGFR or HER2), a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

    • Add the diluted inhibitor to the wells.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the tracer.

2. Cellular Proliferation Assay (e.g., MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells overexpressing the target kinase (e.g., BT-474 for HER2, A431 for EGFR) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI₅₀ value, which is the concentration of inhibitor required to inhibit cell growth by 50%.

3. Western Blot Analysis

  • Principle: This technique is used to detect the phosphorylation status of the target kinase and its downstream signaling proteins.

  • Protocol:

    • Treat cells with the inhibitor at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and downstream effectors (e.g., p-AKT, total AKT).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the phosphorylated protein relative to the total protein indicates target engagement and inhibition.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise table to facilitate comparison between different compounds.

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cellular GI₅₀ (nM) [Cell Line]
Inhibitor-001 EGFR1580 [A431]
HER225120 [BT-474]
Reference Drug EGFR1050 [A431]
(e.g., Lapatinib)HER220100 [BT-474]

Conclusion

2,5-Difluoro-4-nitroaniline is a valuable and versatile precursor for the synthesis of novel kinase inhibitors. The synthetic and analytical protocols provided in these application notes offer a framework for the design, synthesis, and evaluation of new chemical entities targeting kinases of therapeutic interest. The strategic use of this building block can lead to the discovery of potent and selective drug candidates with improved pharmacological properties.

Synthesis of Heterocyclic Compounds from 2,5-Difluoro-4-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the synthesis of valuable heterocyclic compounds, specifically 6,7-difluoroquinoxalines and 5,6-difluorobenzimidazoles, utilizing 2,5-Difluoro-4-nitroaniline as a readily accessible starting material. The synthetic strategy involves an initial reduction of the nitro group to afford the key intermediate, 4,5-difluoro-1,2-phenylenediamine, followed by cyclocondensation reactions with appropriate reagents. These fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituents. This guide offers step-by-step experimental protocols, quantitative data summaries, and workflow diagrams to facilitate reproducible and efficient synthesis in a research and development setting.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The incorporation of fluorine atoms into these scaffolds can significantly enhance their biological activity, metabolic stability, and physicochemical properties. 2,5-Difluoro-4-nitroaniline is a versatile starting material for accessing fluorinated benzannulated heterocycles. The synthetic pathway hinges on the initial, high-yielding reduction of the nitroaniline to 4,5-difluoro-1,2-phenylenediamine, a key building block for subsequent cyclization reactions. This intermediate can then be readily converted into various heterocyclic systems, such as quinoxalines and benzimidazoles, by reaction with 1,2-dicarbonyl compounds, carboxylic acids, or aldehydes.

Overall Synthetic Pathway

The synthesis of 6,7-difluoroquinoxalines and 5,6-difluorobenzimidazoles from 2,5-Difluoro-4-nitroaniline follows a two-step process. The first step is the reduction of the nitro group to an amine, yielding 4,5-difluoro-1,2-phenylenediamine. The second step involves the cyclocondensation of this diamine with appropriate electrophilic partners.

Synthesis_Pathway Start 2,5-Difluoro-4-nitroaniline Intermediate 4,5-Difluoro-1,2-phenylenediamine Start->Intermediate Reduction Quinoxaline 6,7-Difluoroquinoxalines Intermediate->Quinoxaline Cyclocondensation(1,2-Dicarbonyls) Benzimidazole 5,6-Difluorobenzimidazoles Intermediate->Benzimidazole Cyclocondensation(Aldehydes / Carboxylic Acids)

Caption: Overall synthetic scheme from 2,5-Difluoro-4-nitroaniline.

Experimental Protocols

Step 1: Synthesis of 4,5-Difluoro-1,2-phenylenediamine

This protocol details the catalytic hydrogenation of 2,5-Difluoro-4-nitroaniline to produce 4,5-Difluoro-1,2-phenylenediamine.

Reaction Scheme:

Reduction_Scheme reactant 2,5-Difluoro-4-nitroaniline product 4,5-Difluoro-1,2-phenylenediamine reactant->product H2 (50 psi)10% Pd/C, MeOH

Caption: Reduction of 2,5-Difluoro-4-nitroaniline.

Materials:

  • 2,5-Difluoro-4-nitroaniline

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, combine 2,5-Difluoro-4-nitroaniline (10 g, 57.4 mmol) and 10% palladium on carbon (2.0 g).

  • Add methanol (150 mL) to the vessel.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.

  • Dry the solid product under vacuum to obtain 4,5-Difluoro-1,2-phenylenediamine.

Quantitative Data:

Starting MaterialProductCatalystSolventConditionsYield
2,5-Difluoro-4-nitroaniline (10 g)4,5-Difluoro-1,2-phenylenediamine10% Pd/C (2.0 g)MeOH50 psi H₂, 3h, RT~98%
Step 2: Synthesis of Heterocyclic Compounds

The following protocols describe the synthesis of representative quinoxaline and benzimidazole derivatives from 4,5-Difluoro-1,2-phenylenediamine.

This protocol details the condensation of 4,5-Difluoro-1,2-phenylenediamine with benzil.

Reaction Scheme:

Quinoxaline_Synthesis diamine 4,5-Difluoro-1,2-phenylenediamine benzil Benzil product 6,7-Difluoro-2,3-diphenylquinoxaline diamine->product Glacial Acetic AcidReflux, 4-5h benzil->product Glacial Acetic AcidReflux, 4-5h

Caption: Synthesis of a 6,7-Difluoroquinoxaline derivative.

Materials:

  • 4,5-Difluoro-1,2-phenylenediamine

  • Benzil

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve 4,5-Difluoro-1,2-phenylenediamine (1.44 g, 10 mmol) in glacial acetic acid (30 mL).

  • Add benzil (2.10 g, 10 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 6,7-Difluoro-2,3-diphenylquinoxaline.

Quantitative Data (Representative):

DiamineDicarbonylSolventConditionsProductYield
4,5-Difluoro-1,2-phenylenediamineBenzilGlacial Acetic AcidReflux, 4-5h6,7-Difluoro-2,3-diphenylquinoxalineHigh

This protocol describes the Phillips condensation of 4,5-Difluoro-1,2-phenylenediamine with formic acid.

Reaction Scheme:

Benzimidazole_Synthesis diamine 4,5-Difluoro-1,2-phenylenediamine formic_acid Formic Acid product 5,6-Difluorobenzimidazole diamine->product 4M HClReflux, 2h formic_acid->product 4M HClReflux, 2h Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2_quinoxaline Step 2a: Quinoxaline Synthesis cluster_step2_benzimidazole Step 2b: Benzimidazole Synthesis Start Weigh 2,5-Difluoro-4-nitroaniline & Pd/C Add_Solvent Add Methanol Start->Add_Solvent Hydrogenation Hydrogenate at 50 psi for 3h Add_Solvent->Hydrogenation Filtration1 Filter through Celite Hydrogenation->Filtration1 Concentration Concentrate Filtrate Filtration1->Concentration Drying1 Dry under Vacuum Concentration->Drying1 Intermediate Obtain 4,5-Difluoro-1,2-phenylenediamine Drying1->Intermediate Combine_Q Combine Diamine and Benzil in Acetic Acid Intermediate->Combine_Q Combine_B Combine Diamine and Formic Acid in HCl Intermediate->Combine_B Reflux_Q Reflux for 4-5 hours Combine_Q->Reflux_Q Precipitate_Q Pour into Ice-Water Reflux_Q->Precipitate_Q Filtration_Q Filter Precipitate Precipitate_Q->Filtration_Q Recrystallize_Q Recrystallize from Ethanol Filtration_Q->Recrystallize_Q Final_Product_Q Pure 6,7-Difluoro-2,3-diphenylquinoxaline Recrystallize_Q->Final_Product_Q Reflux_B Reflux for 2 hours Combine_B->Reflux_B Neutralize_B Neutralize with NH4OH Reflux_B->Neutralize_B Filtration_B Filter Precipitate Neutralize_B->Filtration_B Recrystallize_B Recrystallize from aq. Ethanol Filtration_B->Recrystallize_B Final_Product_B Pure 5,6-Difluorobenzimidazole Recrystallize_B->Final_Product_B

Application Notes: Diazotization of 2,5-Difluoro-4-nitroaniline for Azo Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-Difluoro-4-nitroaniline is a valuable intermediate in organic synthesis, particularly for the creation of complex aromatic compounds. Its diazotization, followed by azo coupling, provides a versatile platform for synthesizing a wide range of azo dyes and functionalized molecules. The presence of fluorine atoms can significantly enhance the stability, reactivity, and biological properties of the resulting compounds, making them of great interest in pharmaceutical, agrochemical, and materials science research.[1][2][3] Diazonium salts, the product of diazotization, are important intermediates for creating azo compounds and for use in other transformations like the Sandmeyer and Suzuki coupling reactions.[4]

This document provides detailed protocols for the diazotization of 2,5-Difluoro-4-nitroaniline and its subsequent use in azo coupling reactions.

Reaction Principle

The overall process occurs in two main stages:

  • Diazotization: The primary aromatic amine, 2,5-Difluoro-4-nitroaniline, is converted into a diazonium salt. This is achieved by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).[4][5] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[5]

  • Azo Coupling: The resulting 2,5-difluoro-4-nitrophenyldiazonium salt is a weak electrophile. It reacts with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or aniline, in an electrophilic aromatic substitution reaction.[6][7] This reaction forms a stable azo compound, characterized by the -N=N- (azo) bridge linking the two aromatic rings. These compounds are often intensely colored.[7]

Experimental Protocols

Protocol 1: Diazotization of 2,5-Difluoro-4-nitroaniline

This protocol details the formation of the 2,5-difluoro-4-nitrophenyldiazonium salt solution, which should be used immediately in the subsequent coupling reaction.

Materials and Reagents:

  • 2,5-Difluoro-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In the three-neck round-bottom flask, suspend 2,5-Difluoro-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl (approx. 2.5-3.0 eq) and distilled water.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold distilled water.

  • Transfer the sodium nitrite solution to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred aniline suspension over 30-40 minutes. Crucially, ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting clear, cold solution contains the 2,5-difluoro-4-nitrophenyldiazonium salt and is ready for immediate use in the coupling reaction.

Safety Note: Aryl diazonium salts can be explosive when isolated in a dry, solid state. For safety, they are almost always prepared in a cold aqueous solution and used immediately without isolation.[8]

Protocol 2: Azo Coupling Reaction with 2-Naphthol

This protocol describes a general procedure for coupling the prepared diazonium salt with 2-naphthol, a common coupling partner, to produce a vibrant azo dye.

Materials and Reagents:

  • 2,5-difluoro-4-nitrophenyldiazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Beaker or flask large enough to contain both solutions

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask for filtration

Procedure:

  • In a beaker, dissolve 2-Naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (approx. 2.0-3.0 eq). This deprotonates the hydroxyl group to form the more reactive phenoxide ion.[9][10]

  • Cool this solution to 0–5 °C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution (prepared in Protocol 1) to the cold 2-naphthol solution with vigorous stirring.

  • An intensely colored precipitate of the azo dye should form immediately. The color is often an orange-red.[9]

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with copious amounts of cold distilled water to remove any unreacted salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following tables summarize the key parameters for the diazotization and a representative coupling reaction.

Table 1: Reaction Parameters for Diazotization of 2,5-Difluoro-4-nitroaniline

ParameterValue/ConditionPurpose
Reactants
2,5-Difluoro-4-nitroaniline1.0 eqPrimary aromatic amine
Sodium Nitrite (NaNO₂)1.0 - 1.1 eqSource of nitrous acid
Hydrochloric Acid (HCl)2.5 - 3.0 eqCatalyst and to form nitrous acid
Conditions
Temperature0–5 °CStabilizes the diazonium salt
Reaction Time30-60 min post-additionEnsures complete diazotization
SolventWaterCommon solvent for this reaction

Table 2: Reaction Parameters for Azo Coupling with 2-Naphthol

ParameterValue/ConditionPurpose
Reactants
Diazonium Salt1.0 eqElectrophile
2-Naphthol1.0 eqNucleophilic coupling partner
Sodium Hydroxide (NaOH)2.0 - 3.0 eqActivates the coupling partner
Conditions
Temperature0–5 °CFavors the coupling reaction
pHAlkaline (> 7.5)Increases reactivity of phenolic coupling agents[7]
Observation
Product AppearanceIntense orange-red precipitateFormation of the azo dye[9]

Visualizations

Diazotization_and_Coupling_Reaction cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_coupling Coupling Stage cluster_product Final Product Amine 2,5-Difluoro-4-nitroaniline Diazotization Diazotization (0-5 °C) Amine->Diazotization Reagents_D NaNO₂ + HCl (aq) Reagents_D->Diazotization Diazonium 2,5-Difluoro-4-nitrophenyldiazonium Salt Diazotization->Diazonium - H₂O Coupling Azo Coupling Diazonium->Coupling CouplingPartner Coupling Partner (e.g., 2-Naphthol) CouplingPartner->Coupling AzoDye Azo Compound Coupling->AzoDye - H⁺

Caption: Reaction pathway for the synthesis of an azo compound.

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_workup Step 3: Product Isolation A1 Suspend Amine in HCl(aq) A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂(aq) dropwise A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 B2 Slowly add diazonium solution to coupling partner A4->B2 Use immediately B1 Prepare cold solution of coupling partner in NaOH(aq) B1->B2 B3 Stir for 1-2 hours at 0-5 °C B2->B3 C1 Filter precipitate B3->C1 C2 Wash with cold water C1->C2 C3 Dry product C2->C3

Caption: Experimental workflow for azo dye synthesis.

References

The Strategic Role of 2,5-Difluoro-4-nitroaniline in the Synthesis of Pharmaceutical Intermediates for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Difluoro-4-nitroaniline is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for targeted therapeutics. Its unique electronic and structural features, including the presence of two fluorine atoms and a nitro group, render it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This application note details the pivotal role of 2,5-Difluoro-4-nitroaniline in the synthesis of anilinopyrimidine-based pharmaceutical intermediates, which are central to the development of a significant class of kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals.

The fluorinated aniline core is a common motif in a variety of kinase inhibitors, where the fluorine atoms can enhance binding affinity to the target protein, improve metabolic stability, and modulate physicochemical properties such as pKa and lipophilicity. The nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack, and can be subsequently reduced to an amino group for further functionalization.

Core Application: Synthesis of Anilinopyrimidine Intermediates

A primary application of 2,5-Difluoro-4-nitroaniline is its reaction with dihalopyrimidines, such as 2,4-dichloropyrimidine, to form N-(2-chloro-4-pyrimidinyl)-2,5-difluoro-4-nitroaniline. This intermediate is a versatile scaffold for the synthesis of numerous kinase inhibitors, including those targeting pathways implicated in oncology. The general synthetic scheme involves a regioselective SNAr reaction, followed by further modifications.

dot graph "synthesis_overview" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="2,5-Difluoro-4-nitroaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2,4-Dichloropyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="N-(2-chloro-4-pyrimidinyl)-\n2,5-difluoro-4-nitroaniline\n(Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Reduction of Nitro Group", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Further Functionalization\n(e.g., Suzuki or Buchwald-Hartwig Coupling)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Kinase Inhibitor Scaffold", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C [label="Nucleophilic Aromatic\nSubstitution (SNAr)"]; B -> C; C -> D; D -> E; E -> F; } caption: "General synthesis workflow for kinase inhibitors."

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-4-pyrimidinyl)-2,5-difluoro-4-nitroaniline

This protocol describes the nucleophilic aromatic substitution reaction between 2,5-Difluoro-4-nitroaniline and 2,4-dichloropyrimidine.

Materials:

  • 2,5-Difluoro-4-nitroaniline (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,5-Difluoro-4-nitroaniline in anhydrous DMF, add 2,4-dichloropyrimidine and DIPEA.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-(2-chloro-4-pyrimidinyl)-2,5-difluoro-4-nitroaniline as a solid.

Quantitative Data Summary:

ParameterValue
Yield 85-95%
Purity (HPLC) >98%
Melting Point 155-158 °C
Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group of the intermediate to an amine, a necessary step for further diversification.

Materials:

  • N-(2-chloro-4-pyrimidinyl)-2,5-difluoro-4-nitroaniline (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (0.5 eq)

  • Ethanol

  • Water

  • Celite

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Suspend N-(2-chloro-4-pyrimidinyl)-2,5-difluoro-4-nitroaniline in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino derivative.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Quantitative Data Summary:

ParameterValue
Yield 90-98%
Purity (LC-MS) >95%

Signaling Pathways and Experimental Workflows

The synthesized anilinopyrimidine scaffolds are often designed to inhibit specific protein kinases involved in cancer cell signaling. A common target is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates PI3K PI3K VEGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription VEGF VEGF Ligand VEGF->VEGFR Binds Inhibitor Anilinopyrimidine Kinase Inhibitor Inhibitor->VEGFR Inhibits (ATP-competitive)

The experimental workflow for the synthesis and evaluation of kinase inhibitors derived from 2,5-Difluoro-4-nitroaniline is a multi-step process.

experimental_workflow Start 2,5-Difluoro-4-nitroaniline Intermediate1 S(N)Ar Reaction (Protocol 1) Start->Intermediate1 Intermediate2 Nitro Reduction (Protocol 2) Intermediate1->Intermediate2 Coupling Cross-Coupling (e.g., Suzuki) Intermediate2->Coupling FinalProduct Final Kinase Inhibitor Coupling->FinalProduct Purification Purification (HPLC) FinalProduct->Purification Characterization Characterization (NMR, MS) Purification->Characterization BiologicalAssay Biological Assays (Kinase Activity, Cell Viability) Characterization->BiologicalAssay

Conclusion

2,5-Difluoro-4-nitroaniline is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates, particularly for the development of anilinopyrimidine-based kinase inhibitors. The provided protocols offer robust and high-yielding methods for the initial SNAr reaction and subsequent nitro group reduction. The strategic incorporation of the difluoronitroaniline moiety provides a solid foundation for the generation of diverse libraries of potent and selective kinase inhibitors for further drug discovery and development efforts.

Application of 2,5-Difluoro-4-nitroaniline in Agrochemical Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,5-Difluoro-4-nitroaniline is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of various organic molecules. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and an aniline moiety, makes it a versatile building block for the development of novel agrochemicals. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final products, properties highly desirable in modern crop protection agents. This document outlines the application of 2,5-Difluoro-4-nitroaniline in the development of herbicides and insecticides, providing detailed protocols for the synthesis of analogous active ingredients and summarizing their biological activities. While direct examples of commercial agrochemicals synthesized from 2,5-Difluoro-4-nitroaniline are not prevalent in publicly available literature, its structural motifs are present in patented and researched compounds, particularly in the classes of picolinic acid herbicides and meta-diamide insecticides.

I. Application in Herbicide Development: Picolinic Acid Analogs

The 2,5-difluoroaniline moiety, obtainable from the reduction of 2,5-Difluoro-4-nitroaniline, is a key component in the synthesis of certain picolinic acid herbicides. These herbicides are known for their systemic action and effectiveness against broadleaf weeds. They function as synthetic auxins, mimicking the natural plant hormone auxin and leading to uncontrolled growth and eventual death of susceptible plants.

Quantitative Data: Herbicidal Activity of Analogous Picolinic Acid Derivatives

The following table summarizes the herbicidal activity of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which share a fluorinated aniline-like core structure. The data is presented as the concentration required for 50% inhibition of root growth (IC50) in Arabidopsis thaliana and the percentage of root growth inhibition of various weeds at a given concentration.

Compound IDTarget SpeciesIC50 (µM)Root Growth Inhibition (%) @ 250 µMReference
S202Arabidopsis thaliana-78.4% @ 0.5 µmol/L[1][2]
V-7Arabidopsis thaliana45-fold lower than halauxifen-methyl-[3][4][5][6]
V-8Various Weeds-Better than picloram @ 300 g/ha[4][5][6]
Multiple CompoundsBrassica napus (BN)->80%[1][2][7]
10 CompoundsAmaranthus retroflexus (AL)-100%[1][2][7]
Experimental Protocol: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-(pyrazol-1-yl)picolinic Acid Analog

This protocol describes a representative synthesis of a picolinic acid herbicide analog. The initial reduction of 2,5-Difluoro-4-nitroaniline to 2,5-difluoroaniline is a crucial first step.

Step 1: Reduction of 2,5-Difluoro-4-nitroaniline to 2,5-Difluoroaniline

  • Materials: 2,5-Difluoro-4-nitroaniline, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend 2,5-Difluoro-4-nitroaniline (1 equivalent) in a mixture of ethanol and water.

    • Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2,5-difluoroaniline.

Step 2: Synthesis of the Picolinic Acid Core (Multi-step)

The synthesis of the final picolinic acid herbicide from 2,5-difluoroaniline involves a multi-step sequence, typically including:

  • Diazotization and Sandmeyer Reaction: Conversion of the aniline to a diazonium salt, followed by reaction with a suitable reagent to introduce a cyano or other functional group.

  • Cyclization and Chlorination: Formation of the pyridine ring and subsequent chlorination to introduce the chloro substituents.

  • Functional Group Interconversion: Modification of the introduced functional groups to build the final picolinic acid structure, including the introduction of the pyrazolyl moiety.

A detailed, multi-step synthesis is often proprietary and specific to the target molecule. The general workflow is depicted in the diagram below.

Signaling Pathway and Experimental Workflow

Agrochemical_Development

II. Application in Insecticide Development: Meta-Diamide Analogs

The 2,5-difluoroaniline scaffold is also relevant to the synthesis of meta-diamide insecticides. These insecticides are known for their potent activity against a range of lepidopteran pests. They act as modulators of the ryanodine receptor, leading to the uncontrolled release of intracellular calcium, which causes muscle paralysis and death of the insect.

Quantitative Data: Insecticidal Activity of Analogous Meta-Diamide Derivatives

The following table presents the insecticidal activity of novel meta-diamide compounds containing a fluorinated aniline moiety.

Compound IDTarget PestConcentrationMortality (%)Reference
7iPlutella xylostella1 mg/L100%[8]
7iMythimna separata1 mg/L100%[8]
7fTetranychus cinnabarinus100 mg/L100%[8]
C-2, C-3, C-4, D-2Plutella xylostella0.625 mg·L−160-100%[9]
Multiple CompoundsPlutella xylostella1 mg/L>90%[10]
Multiple CompoundsTetranychus cinnabarinus100 mg/L>90%[10]
Experimental Protocol: Synthesis of a Meta-Diamide Insecticide Analog

This protocol outlines a general synthesis for a meta-diamide insecticide, starting from the key intermediate 2,5-difluoroaniline.

Step 1: Reduction of 2,5-Difluoro-4-nitroaniline to 2,5-Difluoroaniline

  • (Refer to the protocol in the Herbicide section)

Step 2: Amide Coupling Reactions

The synthesis of meta-diamides typically involves two sequential amide bond formations.

  • First Amide Coupling:

    • Materials: A substituted benzoic acid, thionyl chloride or other activating agent, 2,5-difluoroaniline, and a suitable base.

    • Procedure:

      • Activate the carboxylic acid of the substituted benzoic acid by converting it to an acid chloride using thionyl chloride.

      • In a separate flask, dissolve 2,5-difluoroaniline and a base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

      • Slowly add the acid chloride solution to the aniline solution at a controlled temperature (often 0 °C to room temperature).

      • Stir the reaction mixture until completion (monitored by TLC).

      • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

      • Purify the resulting amide by crystallization or column chromatography.

  • Second Amide Coupling:

    • Materials: The product from the first coupling, another substituted benzoic acid, a coupling reagent (e.g., HATU, HBTU), and a base.

    • Procedure:

      • Dissolve the amide from the previous step, the second benzoic acid, and the coupling reagent in an anhydrous aprotic solvent (e.g., DMF).

      • Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction mixture at room temperature until completion.

      • Work up the reaction by quenching with water and extracting the product with an organic solvent.

      • Purify the final meta-diamide insecticide by column chromatography or crystallization.

Signaling Pathway and Experimental Workflow

Insecticide_Development

2,5-Difluoro-4-nitroaniline represents a key starting material for the synthesis of advanced agrochemicals. Its conversion to 2,5-difluoroaniline opens pathways to the creation of potent herbicides and insecticides. The fluorinated substitution pattern is crucial for enhancing the biological efficacy of the final products. The provided protocols for analogous compounds offer a foundational methodology for researchers to explore the synthesis of novel crop protection agents derived from this versatile intermediate. Further research into the direct incorporation of 2,5-Difluoro-4-nitroaniline and its derivatives into agrochemical discovery programs is warranted to fully exploit its potential.

References

Application Notes and Protocols for the Preparation of 2,5-Difluoro-4-nitroaniline Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-nitroaniline serves as a versatile scaffold in medicinal chemistry due to its unique electronic properties and potential for diverse functionalization. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the nitro and amino groups provide reactive handles for the synthesis of a wide array of derivatives.[1] These derivatives have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer. This document provides detailed protocols for the synthesis of 2,5-Difluoro-4-nitroaniline derivatives and their subsequent biological screening, with a focus on kinase inhibition assays.

Synthesis of 2,5-Difluoro-4-nitroaniline Derivatives

The derivatization of 2,5-Difluoro-4-nitroaniline can be achieved through several synthetic strategies targeting the aniline nitrogen or the aromatic ring. Key methodologies include N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: N-Alkylation of 2,5-Difluoro-4-nitroaniline

This protocol describes the synthesis of N-alkylated derivatives of 2,5-Difluoro-4-nitroaniline.

Materials:

  • 2,5-Difluoro-4-nitroaniline

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-Difluoro-4-nitroaniline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-alkylated derivative.

Protocol 2: N-Acylation of 2,5-Difluoro-4-nitroaniline

This protocol details the synthesis of N-acylated derivatives.

Materials:

  • 2,5-Difluoro-4-nitroaniline

  • Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,5-Difluoro-4-nitroaniline (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5 eq) to the solution.

  • Slowly add the acid chloride or anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acylated derivative.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of an aryl halide with a 2,5-Difluoro-4-nitroaniline derivative to form a diarylamine.

Materials:

  • N-protected 2,5-Difluoro-4-nitroaniline (e.g., N-Boc derivative)

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the N-protected 2,5-Difluoro-4-nitroaniline (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in a Schlenk tube.

  • Add anhydrous toluene or dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

  • If necessary, deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the final diarylamine derivative.

Biological Screening of 2,5-Difluoro-4-nitroaniline Derivatives

Substituted aniline derivatives have been identified as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as Mer, c-Met, and PDK1. The following protocols outline the screening of the synthesized 2,5-Difluoro-4-nitroaniline derivatives for their inhibitory activity against these kinases.

Experimental Protocols

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized 2,5-Difluoro-4-nitroaniline derivatives

  • Recombinant human kinase (e.g., Mer, c-Met, PDK1)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Prepare a stock solution of each test compound in 100% DMSO.

  • Serially dilute the compounds in kinase assay buffer to the desired concentrations.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the recombinant kinase enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30 °C for 1-2 hours.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®, or fluorescence polarization).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value for active compounds by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 5: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., a line with known overexpression of the target kinase)

  • Cell culture medium and supplements

  • Synthesized 2,5-Difluoro-4-nitroaniline derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and a DMSO control.

  • Incubate the cells for 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) for active compounds.

Data Presentation

The quantitative data from the biological screening should be summarized in a clear and structured table to facilitate comparison of the synthesized derivatives.

Compound IDR GroupTarget KinaseIC₅₀ (nM) [a]GI₅₀ (µM) [b]
DFN-01 -HMer>1000>100
DFN-02 -CH₃Mer85075
DFN-03 -C(O)CH₃Mer52048
DFN-04 -BenzylMer31025
DFN-05 -PhenylMer15012
DFN-06 -Hc-Met>1000>100
DFN-07 -CH₃c-Met92088
DFN-08 -C(O)CH₃c-Met61055
DFN-09 -Benzylc-Met45032
DFN-10 -Phenylc-Met22018
DFN-11 -HPDK1>1000>100
DFN-12 -CH₃PDK198091
DFN-13 -C(O)CH₃PDK173062
DFN-14 -BenzylPDK151041
DFN-15 -PhenylPDK129023

[a] IC₅₀ values determined by in vitro kinase inhibition assay. [b] GI₅₀ values determined by MTT assay on a relevant cancer cell line.

Visualization of Workflows and Signaling Pathways

Diagram 1: Synthetic Workflow for 2,5-Difluoro-4-nitroaniline Derivatives

Synthetic_Workflow cluster_derivatization Derivatization Reactions start 2,5-Difluoro-4-nitroaniline alkylation N-Alkylation (Alkyl Halide, Base) start->alkylation acylation N-Acylation (Acid Chloride/Anhydride) start->acylation buchwald Buchwald-Hartwig (Aryl Halide, Pd-catalyst) start->buchwald derivatives Library of Derivatives alkylation->derivatives acylation->derivatives buchwald->derivatives screening Biological Screening (Kinase Assays, Cell Assays) derivatives->screening sar SAR Analysis screening->sar

Caption: Synthetic workflow for generating and screening derivatives.

Diagram 2: Experimental Workflow for High-Throughput Screening

HTS_Workflow compound_prep Compound Library Preparation (Serial Dilutions) primary_screen Primary Screen (Single Concentration) compound_prep->primary_screen assay_dev Assay Development (Miniaturization to 384-well) assay_dev->primary_screen hit_id Hit Identification (Activity Threshold) primary_screen->hit_id dose_response Dose-Response Analysis (IC50 Determination) hit_id->dose_response secondary_assays Secondary Assays (Cell Proliferation, etc.) dose_response->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Caption: High-throughput screening workflow for inhibitor discovery.

Diagram 3: Simplified Mer/c-Met Signaling Pathway

Mer_cMet_Pathway cluster_membrane Cell Membrane Mer Mer PI3K PI3K Mer->PI3K MAPK MAPK Mer->MAPK cMet c-Met cMet->PI3K cMet->MAPK STAT3 STAT3 cMet->STAT3 Gas6 Gas6 Gas6->Mer HGF HGF HGF->cMet Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Metastasis Metastasis STAT3->Metastasis Inhibitor 2,5-Difluoro-4-nitroaniline Derivative Inhibitor->Mer Inhibitor->cMet

Caption: Inhibition of Mer/c-Met signaling by aniline derivatives.

Diagram 4: Simplified PDK1/Akt Signaling Pathway

PDK1_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Inhibits Apoptosis CellGrowth Cell Growth mTOR->CellGrowth Inhibitor 2,5-Difluoro-4-nitroaniline Derivative Inhibitor->PDK1

Caption: Inhibition of the PDK1/Akt signaling pathway.

References

Application Notes and Protocols for the Experimental Setup of Nitration of Difluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for the nitration of various difluoroaniline isomers. Direct nitration of anilines is generally avoided due to the strong oxidizing nature of the nitrating agents and the formation of a mixture of isomers.[1] A common and more controlled approach involves a three-step sequence: protection of the amino group by acetylation, nitration of the resulting acetanilide, and subsequent deprotection by hydrolysis to yield the desired nitrated difluoroaniline.[1]

General Reaction Scheme & Directing Effects

The nitration of difluoroacetanilides is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-director. The fluorine atoms are deactivating but are also ortho, para-directing. The ultimate position of the incoming nitro group is a result of the interplay between these electronic effects and steric hindrance.

Experimental Protocols

A general three-step procedure for the nitration of difluoroaniline isomers is outlined below. This protocol is based on established methods for the nitration of substituted anilines and should be adapted for each specific isomer with appropriate safety precautions.

Step 1: Acetylation of Difluoroaniline

This step protects the amino group as an acetanilide.

Materials:

  • Difluoroaniline isomer (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Glacial acetic acid

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Protocol:

  • In a round-bottom flask, dissolve the difluoroaniline isomer in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Nitration of Difluoroacetanilide

This is the key step where the nitro group is introduced.

Materials:

  • Difluoroacetanilide (from Step 1) (1.0 eq)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%) (1.1 eq)

  • Ice bath

  • Stir bar

  • Three-necked flask

  • Dropping funnel

  • Thermometer

Protocol:

  • In a three-necked flask, dissolve the difluoroacetanilide in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the dissolved acetanilide, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring in the ice bath for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated product.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 3: Hydrolysis of Nitrodifluoroacetanilide

This step removes the protecting group to yield the final product.

Materials:

  • Nitrodifluoroacetanilide (from Step 2)

  • Concentrated hydrochloric acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Protocol:

  • In a round-bottom flask, suspend the nitrodifluoroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor by TLC until the starting material has been consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude nitrodifluoroaniline.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Predicted Products, Yields, and Spectroscopic Data

The following table summarizes the expected major products from the nitration of the six difluoroaniline isomers, based on the directing effects of the substituents. Quantitative yields and isomer distributions are often not available in the literature for all isomers and should be determined experimentally. The provided NMR data is for the parent anilines and can be used as a reference for product characterization.

Starting Difluoroaniline IsomerPredicted Major Mononitration Product(s)Reported Yield1H NMR Data of Starting Material (CDCl₃, ppm)
2,3-Difluoroaniline 2,3-Difluoro-4-nitroaniline & 2,3-Difluoro-6-nitroanilineNot Reportedδ 6.75-6.85 (m, 1H), 6.60-6.70 (m, 1H), 6.50-6.60 (m, 1H), 3.75 (br s, 2H)
2,4-Difluoroaniline 2,4-Difluoro-6-nitroanilineNot Reportedδ 6.754 (m, 1H), 6.67 (m, 1H), 3.59 (br s, 2H)[2]
2,5-Difluoroaniline 2,5-Difluoro-4-nitroaniline & 2,5-Difluoro-6-nitroanilineNot Reportedδ 6.885 (m, 1H), 6.46 (m, 1H), 6.35 (m, 1H), 3.7 (br s, 2H)[3]
2,6-Difluoroaniline 2,6-Difluoro-3-nitroaniline79% (of acetanilide)δ 6.85-6.95 (m, 1H), 6.60-6.70 (t, 2H), 3.90 (br s, 2H)[4]
3,4-Difluoroaniline 3,4-Difluoro-6-nitroaniline & 3,4-Difluoro-2-nitroanilineNot Reportedδ 6.85-6.95 (m, 1H), 6.50-6.60 (m, 2H), 3.60 (br s, 2H)[5]
3,5-Difluoroaniline 3,5-Difluoro-2-nitroaniline & 3,5-Difluoro-4-nitroanilineNot Reportedδ 6.25-6.35 (m, 1H), 6.15-6.25 (m, 2H), 3.70 (br s, 2H)[6]

Note: The actual isomer distribution will depend on the specific reaction conditions and should be determined experimentally using techniques such as GC-MS or NMR spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of nitrodifluoroanilines.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis cluster_purification Purification start Difluoroaniline Isomer acetylation React with Acetic Anhydride start->acetylation product1 Difluoroacetanilide acetylation->product1 nitration Nitration with HNO₃/H₂SO₄ product1->nitration product2 Nitrodifluoroacetanilide nitration->product2 hydrolysis Acidic Hydrolysis product2->hydrolysis product3 Crude Nitrodifluoroaniline hydrolysis->product3 purification Recrystallization or Column Chromatography product3->purification final_product Pure Nitrodifluoroaniline Isomer(s) purification->final_product

Caption: General experimental workflow for the nitration of difluoroaniline isomers.

Logical Relationship of Directing Effects

The following diagram illustrates the directing effects of the substituents on a representative difluoroaniline isomer during nitration.

directing_effects Difluoroacetanilide Difluoroacetanilide Ortho/Para Positions Ortho/Para Positions Difluoroacetanilide->Ortho/Para Positions -NHCOCH₃ (activating, o,p-directing) -F (deactivating, o,p-directing) Meta Positions Meta Positions Difluoroacetanilide->Meta Positions Major Product(s) Major Product(s) Ortho/Para Positions->Major Product(s) Minor Product(s) Minor Product(s) Meta Positions->Minor Product(s) Nitro Group (NO₂⁺) Nitro Group (NO₂⁺) Nitro Group (NO₂⁺)->Ortho/Para Positions Favored Attack Nitro Group (NO₂⁺)->Meta Positions Disfavored Attack

Caption: Directing effects in the nitration of a difluoroacetanilide.

References

Troubleshooting & Optimization

2,5-Difluoro-4-nitroaniline synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Difluoro-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 2,5-Difluoro-4-nitroaniline?

A common and logical synthetic pathway begins with the nitration of 1,4-difluorobenzene to yield 2,5-difluoronitrobenzene. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with ammonia or a protected amine source to introduce the aniline group. Alternatively, direct nitration of 2,5-difluoroaniline can be performed, though this route is often more challenging regarding selectivity and potential side reactions.

Q2: What are the critical parameters to control during the nitration of 1,4-difluorobenzene?

The nitration of 1,4-difluorobenzene is a critical step where precise control of reaction conditions is necessary to maximize the yield of the desired 2,5-difluoronitrobenzene isomer and minimize the formation of byproducts. Key parameters include:

  • Temperature: The reaction is typically conducted at low temperatures (e.g., 0-5°C) to control the exothermic nature of the nitration and prevent over-nitration or degradation of the starting material.

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The ratio of these acids should be carefully controlled to ensure optimal nitrating strength.

  • Reaction Time: The reaction should be monitored (e.g., by GC or TLC) to determine the point of maximum conversion of the starting material without the significant formation of byproducts.

Q3: What are the primary safety concerns during this synthesis?

The synthesis of 2,5-Difluoro-4-nitroaniline involves hazardous materials and reactions. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety protocols. Key safety concerns include:

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.

  • Exothermic Reactions: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Ensure adequate cooling and slow, controlled addition of reagents.

  • Toxic Compounds: 2,5-Difluoro-4-nitroaniline and its intermediates are toxic if swallowed, in contact with skin, or inhaled.[1] Avoid exposure and handle with appropriate containment.

Troubleshooting Guides

Issue 1: Low Yield of 2,5-Difluoro-4-nitroaniline

Q: My overall yield of 2,5-Difluoro-4-nitroaniline is significantly lower than expected. What are the potential causes and solutions?

A: Low yields can stem from several factors throughout the synthesis. Consider the following troubleshooting steps:

  • Incomplete Nitration:

    • Problem: The nitration of 1,4-difluorobenzene may not have gone to completion.

    • Solution: Monitor the reaction progress using GC or TLC to ensure the full consumption of the starting material. Consider slightly increasing the reaction time or the amount of nitrating agent. However, be cautious as this may also increase byproduct formation.

  • Suboptimal Amination/Reduction:

    • Problem: The conversion of 2,5-difluoronitrobenzene to the final product may be inefficient.

    • Solution: If performing a nucleophilic aromatic substitution with ammonia, ensure the reaction is carried out under sufficient pressure and temperature. If performing a reduction of a dinitro intermediate, ensure the catalyst is active and the hydrogen pressure is adequate.

  • Product Loss During Work-up and Purification:

    • Problem: The product may be lost during extraction, washing, or recrystallization steps.

    • Solution: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase. When performing recrystallization, use a minimal amount of a suitable solvent to avoid significant loss of product in the mother liquor.

Issue 2: Presence of Impurities and Byproducts

Q: I am observing significant impurities in my final product. What are the likely side reactions and byproducts, and how can I minimize them?

A: The formation of impurities is a common challenge. The most probable side reactions and byproducts are detailed below:

  • Isomeric Byproducts:

    • Problem: During the nitration of 1,4-difluorobenzene, other isomers such as 2,3-difluoronitrobenzene or 3,4-difluoronitrobenzene may be formed. Similarly, direct nitration of 2,5-difluoroaniline can lead to the formation of other nitro-isomers. Direct nitration of anilines can result in a mixture of ortho, meta, and para isomers due to the protonation of the amino group in the acidic medium.[2]

    • Solution:

      • Carefully control the nitration temperature; lower temperatures generally favor higher selectivity.

      • For direct nitration of 2,5-difluoroaniline, consider protecting the amino group as an acetanilide. This directs the incoming nitro group primarily to the para position relative to the activating amino group.[2] The protecting group can be subsequently removed by hydrolysis.[2][3]

  • Over-nitration:

    • Problem: The introduction of more than one nitro group onto the aromatic ring can occur, leading to dinitro- or trinitro- byproducts.

    • Solution: Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. Monitor the reaction closely and stop it once the desired product is predominantly formed.

  • Oxidation of the Aniline:

    • Problem: The amino group is susceptible to oxidation by the nitrating agent, leading to the formation of colored, tar-like byproducts.

    • Solution: Protecting the amino group as an acetanilide before nitration is a highly effective strategy to prevent oxidation.[2]

  • Incomplete Reaction:

    • Problem: Unreacted starting materials (1,4-difluorobenzene or 2,5-difluoroaniline) or intermediates (2,5-difluoronitrobenzene) may be present in the final product.

    • Solution: Ensure sufficient reaction time and appropriate reaction conditions (temperature, reagent stoichiometry) to drive the reaction to completion. Monitor the reaction progress by TLC or GC.

Purification Strategies:

  • Recrystallization: This is a common method for purifying the final product. A suitable solvent system (e.g., ethanol/water) should be chosen to effectively separate the desired product from the impurities.

  • Column Chromatography: For high purity requirements, silica gel column chromatography can be employed to separate closely related isomers and other byproducts.[4]

  • Distillation: For liquid intermediates or related compounds, fractional distillation or steam distillation can be effective purification methods.

Quantitative Data Summary

ParameterValueReference
Purity of commercially available 2,5-Difluoro-4-nitroaniline95%[5]
Yield of 2,5-difluoronitrobenzene from 1,4-difluorobenzene83%[6]

Experimental Protocols

Synthesis of 2,5-Difluoronitrobenzene from 1,4-Difluorobenzene

This protocol is adapted from a literature procedure for the synthesis of 2,5-difluoronitrobenzene.[6]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 1400 g of 1,4-difluorobenzene and 5800 mL of concentrated sulfuric acid.

  • Cooling: Cool the mixture to approximately 5°C using an ice bath.

  • Nitration: Add 1450 g of potassium nitrate in portions while maintaining the temperature at around 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Filter the solid product and wash with water.

  • Drying: Dry the solid to obtain 2,5-difluoronitrobenzene.

Visualizations

Synthesis_Workflow start 1,4-Difluorobenzene nitration Nitration (HNO3, H2SO4) start->nitration intermediate 2,5-Difluoronitrobenzene nitration->intermediate side_isomer Isomeric Byproducts (e.g., 2,3- or 3,4-isomers) nitration->side_isomer side_over_nitration Over-nitration (Dinitro compounds) nitration->side_over_nitration amination Amination (e.g., NH3) intermediate->amination product 2,5-Difluoro-4-nitroaniline amination->product start_alt 2,5-Difluoroaniline protection Protection (e.g., Acetic Anhydride) start_alt->protection protected_intermediate N-(2,5-difluorophenyl)acetamide protection->protected_intermediate nitration_alt Nitration protected_intermediate->nitration_alt nitrated_protected Nitrated Acetanilide nitration_alt->nitrated_protected side_oxidation Oxidation Byproducts nitration_alt->side_oxidation Direct nitration deprotection Deprotection (Hydrolysis) nitrated_protected->deprotection deprotection->product

Caption: Synthetic pathways for 2,5-Difluoro-4-nitroaniline and potential side reactions.

References

Technical Support Center: Purification of 2,5-Difluoro-4-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,5-Difluoro-4-nitroaniline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification of your compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 2,5-Difluoro-4-nitroaniline and similar aromatic amines.

Issue Potential Cause Recommended Solution
No Crystal Formation The solution is not sufficiently saturated.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.- If available, add a seed crystal of pure 2,5-Difluoro-4-nitroaniline.
"Oiling Out" (Formation of an oil instead of crystals) The compound is precipitating from the solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for a slower cooling process.- Consider a different solvent system with a lower boiling point.
Low Yield of Purified Product - Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.- Premature crystallization occurred during a hot filtration step.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- When performing a hot filtration, preheat the funnel and filter paper to prevent cooling and premature crystallization.
Colored Crystals After Recrystallization Colored impurities have not been effectively removed.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Crystals Form Too Quickly Rapid cooling can trap impurities within the crystal lattice.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 2,5-Difluoro-4-nitroaniline?

Q2: My compound is an oil at room temperature. Can I still use recrystallization?

A2: Recrystallization is a purification technique for solid compounds. If your compound is an oil at room temperature, you will need to explore other purification methods such as column chromatography.

Q3: How do I perform a "hot filtration" and why is it necessary?

A3: A hot filtration is used to remove insoluble impurities from your hot, saturated solution before crystallization. To perform this, you preheat a funnel and filter paper (fluted filter paper is recommended for a faster flow rate) and pour the hot solution through it into a preheated receiving flask. This should be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

Q4: What is a "mixed solvent" system and when should I use it?

A4: A mixed solvent system uses two miscible solvents with different polarities. One solvent (the "good" solvent) should readily dissolve the compound at high temperatures, while the other (the "poor" or "anti-solvent") should have low solubility for the compound even at high temperatures. This technique is useful when a single solvent does not provide the desired solubility characteristics for effective recrystallization.

Q5: How can I improve the purity of my product if a single recrystallization is insufficient?

A5: If your product is still impure after one recrystallization, a second recrystallization may be necessary. You can use the same solvent system or try a different one to target the removal of specific impurities. Alternatively, other purification techniques like column chromatography may be required.

Quantitative Data Summary

The following table summarizes key quantitative data related to the recrystallization of 2,5-Difluoro-4-nitroaniline and a closely related compound.

Parameter Value Compound
Melting Point 153-153.5 °C2,5-Difluoro-4-nitroaniline
Melting Point 106-108 °C4,5-Difluoro-2-nitroaniline
Solvent System (for 4,5-Difluoro-2-nitroaniline) Hexane-Dichloromethane4,5-Difluoro-2-nitroaniline
Yield (for 4,5-Difluoro-2-nitroaniline) 5.0 g from 6.51 g of crude material (approx. 77%)4,5-Difluoro-2-nitroaniline

Note: Data for 4,5-Difluoro-2-nitroaniline is provided as a reference due to its structural similarity to 2,5-Difluoro-4-nitroaniline.

Experimental Protocol

This protocol is an adapted method based on the recrystallization of similar nitroaniline compounds. It is recommended to perform a small-scale trial to optimize solvent selection and ratios for your specific sample.

Materials:

  • Crude 2,5-Difluoro-4-nitroaniline

  • Recrystallization solvent (e.g., ethanol, or a hexane-dichloromethane mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Hirsch or Büchner funnel with filter paper

  • Vacuum flask and vacuum source

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude 2,5-Difluoro-4-nitroaniline. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and observe the solubility. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude 2,5-Difluoro-4-nitroaniline in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected hot solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for a period. For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.

Visualizations

Recrystallization_Workflow start Start with Crude 2,5-Difluoro-4-nitroaniline dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Filtration insoluble_impurities->hot_filtration Yes cool Cool Slowly to Room Temperature insoluble_impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_form Crystals Formed? ice_bath->crystals_form filter Vacuum Filtration crystals_form->filter Yes troubleshoot Troubleshoot: - Concentrate Solution - Scratch Flask - Seed Crystals crystals_form->troubleshoot No wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end troubleshoot->cool

Caption: Experimental workflow for the recrystallization of 2,5-Difluoro-4-nitroaniline.

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Column Chromatography of 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,5-Difluoro-4-nitroaniline via column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of 2,5-Difluoro-4-nitroaniline?

A1: For the purification of 2,5-Difluoro-4-nitroaniline, silica gel is the most common and recommended stationary phase. Its polar nature is well-suited for the separation of moderately polar compounds like nitroanilines.

Q2: How do I determine the optimal mobile phase for the separation?

A2: The ideal mobile phase (eluent) can be determined by using Thin-Layer Chromatography (TLC) prior to running the column.[1][2]

  • Experimental Protocol:

    • Dissolve a small amount of the crude 2,5-Difluoro-4-nitroaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • The optimal mobile phase will result in a retention factor (Rf) of approximately 0.2-0.3 for the desired compound (2,5-Difluoro-4-nitroaniline). The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

Q3: What are some common troubleshooting issues encountered during the column chromatography of nitroanilines?

A3: Common issues include poor separation of impurities, peak tailing, and slow elution of the compound. These can often be addressed by adjusting the mobile phase composition or ensuring proper column packing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation Mobile phase polarity is too high or too low.Optimize the mobile phase using TLC. If impurities are more polar, decrease the eluent polarity. If they are less polar, a slight increase in polarity may be necessary.
Column is overloaded.Reduce the amount of crude sample loaded onto the column.
Peak Tailing Interaction with acidic silanol groups on the silica.[3]Add a small amount of a modifier like triethylamine to the mobile phase to block active silanol sites.[3]
The compound is not sufficiently soluble in the mobile phase.Adjust the mobile phase composition to improve solubility.
Compound Elutes Too Slowly or Not At All Mobile phase polarity is too low.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
Compound Elutes Too Quickly Mobile phase polarity is too high.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).
Cracked or Channeled Column Bed Improper column packing.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocol: Column Chromatography of 2,5-Difluoro-4-nitroaniline

This protocol outlines a general procedure. The mobile phase composition should be optimized beforehand using TLC.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of sample to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column, allowing the solvent to drain slowly, ensuring an evenly packed bed. Avoid air bubbles.

  • Add another layer of sand on top of the silica gel bed.

2. Sample Loading:

  • Dissolve the crude 2,5-Difluoro-4-nitroaniline in a minimal amount of the mobile phase or a suitable volatile solvent.

  • Carefully apply the sample solution to the top of the column.

  • Allow the sample to absorb into the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions to identify which fractions contain the pure product.[1]

4. Product Isolation:

  • Combine the pure fractions containing 2,5-Difluoro-4-nitroaniline.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Column Chromatography Problem Problem Encountered? Start->Problem PoorSep Poor Separation Problem->PoorSep Yes PeakTailing Peak Tailing Problem->PeakTailing Yes SlowElution Slow/No Elution Problem->SlowElution Yes End Successful Purification Problem->End No OptimizeMP Optimize Mobile Phase (TLC) PoorSep->OptimizeMP ReduceLoad Reduce Sample Load PoorSep->ReduceLoad AddModifier Add Modifier to Mobile Phase (e.g., Triethylamine) PeakTailing->AddModifier IncreasePolarity Increase Mobile Phase Polarity SlowElution->IncreasePolarity OptimizeMP->Start ReduceLoad->Start AddModifier->Start IncreasePolarity->Start

Caption: Troubleshooting workflow for column chromatography.

References

Navigating the Synthesis of 2,5-Difluoro-4-nitroaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,5-Difluoro-4-nitroaniline, a key intermediate in the development of various pharmaceuticals, dyes, and agrochemicals. Our aim is to equip researchers with the necessary information to optimize reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of 2,5-Difluoro-4-nitroaniline. The following table outlines potential problems, their causes, and actionable solutions to improve your experimental outcomes.

Problem Potential Causes Recommended Solutions
Low or No Conversion of Starting Material Incomplete reaction due to insufficient nitrating agent activity.Ensure the use of fresh, high-purity nitric and sulfuric acids. The nitrating mixture (HNO₃/H₂SO₄) should be prepared fresh and kept cold (0-5 °C) before addition.
Reaction temperature is too low, leading to slow reaction kinetics.While initial cooling is crucial to control the exothermic reaction, the temperature can be gradually raised to 10-15 °C after the addition of the nitrating agent to ensure the reaction proceeds to completion.
Poor quality of the starting material (e.g., 2,5-difluoroaniline or its N-acetylated derivative).Verify the purity of the starting material using techniques like NMR or GC-MS before starting the reaction.
Formation of Multiple Isomers (Low Regioselectivity) Direct nitration of 2,5-difluoroaniline without protection of the amine group.The strongly activating and ortho-, para-directing amino group can lead to a mixture of products. It is highly recommended to protect the amino group as an acetanilide before nitration. This directs the nitro group predominantly to the para position.
Incorrect reaction temperature during nitration.Maintain a low temperature (0-10 °C) during the addition of the nitrating agent to minimize the formation of undesired isomers.
Presence of Dark, Tarry Byproducts Oxidation of the aniline or acetanilide by the strong nitrating mixture.Add the nitrating mixture slowly and dropwise to the substrate solution while ensuring efficient stirring and cooling to dissipate heat and prevent localized overheating.
Reaction temperature is too high.Strict temperature control is critical. Exceeding the optimal temperature range can lead to oxidative side reactions and decomposition of the desired product.
Difficulties in Product Isolation and Purification Incomplete hydrolysis of the N-acetyl protecting group.Monitor the deprotection step (e.g., by TLC) to ensure complete conversion. If necessary, prolong the reaction time or increase the concentration of the acid or base used for hydrolysis.
Co-precipitation of impurities during workup.After quenching the reaction with ice, ensure the product fully precipitates. Washing the crude product with cold water helps remove residual acids and water-soluble byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often necessary for final purification.

Experimental Protocols

A common and effective method for the synthesis of 2,5-Difluoro-4-nitroaniline involves a three-step process starting from 2,5-difluoroaniline.

Step 1: Acetylation of 2,5-Difluoroaniline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-difluoroaniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution at room temperature.

  • Reaction Conditions: Stir the mixture for 1-2 hours at room temperature.

  • Workup: Pour the reaction mixture into ice water to precipitate the N-(2,5-difluorophenyl)acetamide. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Nitration of N-(2,5-difluorophenyl)acetamide
  • Reaction Setup: In a clean, dry flask, add the dried N-(2,5-difluorophenyl)acetamide to concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, keeping the internal temperature below 10°C.

  • Reaction Conditions: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The nitrated acetanilide will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 3: Hydrolysis of N-(2,5-difluoro-4-nitrophenyl)acetamide
  • Reaction Setup: To the crude N-(2,5-difluoro-4-nitrophenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8 to precipitate the 2,5-Difluoro-4-nitroaniline.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of 2,5-Difluoro-4-nitroaniline via the acetylation-nitration-hydrolysis pathway.

Step Starting Material Key Reagents Temperature (°C) Time (h) Typical Yield (%)
Acetylation 2,5-DifluoroanilineAcetic Anhydride, Acetic AcidRoom Temperature1 - 2>95
Nitration N-(2,5-difluorophenyl)acetamideHNO₃, H₂SO₄0 - 102 - 380 - 90
Hydrolysis N-(2,5-difluoro-4-nitrophenyl)acetamideHCl, EthanolReflux4 - 6>90

Visualizing the Synthesis and Troubleshooting

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis 2,5-Difluoroaniline 2,5-Difluoroaniline N-(2,5-difluorophenyl)acetamide N-(2,5-difluorophenyl)acetamide 2,5-Difluoroaniline->N-(2,5-difluorophenyl)acetamide  + Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(2,5-difluorophenyl)acetamide N-(2,5-difluoro-4-nitrophenyl)acetamide N-(2,5-difluoro-4-nitrophenyl)acetamide N-(2,5-difluorophenyl)acetamide->N-(2,5-difluoro-4-nitrophenyl)acetamide  + Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->N-(2,5-difluoro-4-nitrophenyl)acetamide 2,5-Difluoro-4-nitroaniline 2,5-Difluoro-4-nitroaniline N-(2,5-difluoro-4-nitrophenyl)acetamide->2,5-Difluoro-4-nitroaniline  + Acid/Base Acid/Base Acid/Base->2,5-Difluoro-4-nitroaniline

Caption: Synthetic pathway for 2,5-Difluoro-4-nitroaniline.

Troubleshooting_Yield Low_Yield Low Yield of 2,5-Difluoro-4-nitroaniline Check_SM Verify Purity of Starting Materials Low_Yield->Check_SM Possible Cause Optimize_Nitration Optimize Nitration Conditions Low_Yield->Optimize_Nitration Possible Cause Ensure_Deprotection Ensure Complete Deprotection Low_Yield->Ensure_Deprotection Possible Cause Improve_Purification Improve Purification Technique Low_Yield->Improve_Purification Possible Cause Reagent_Quality Use High Purity Reagents Check_SM->Reagent_Quality Solution Temp_Control Strict Temperature Control (0-10 °C) Optimize_Nitration->Temp_Control Solution TLC_Monitoring Monitor Reaction by TLC Ensure_Deprotection->TLC_Monitoring Solution Recrystallization Recrystallize from Ethanol/Water Improve_Purification->Recrystallization Solution

Caption: Troubleshooting logic for low yield.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before nitration?

A1: Direct nitration of anilines is often problematic. The amino group is a strong activating group, which can lead to over-nitration and the formation of multiple isomers. Furthermore, the strongly acidic conditions of the nitrating mixture can protonate the amino group, forming an anilinium ion. This deactivates the ring and directs the incoming nitro group to the meta position, which is not the desired outcome. Protecting the amino group as an acetanilide moderates its activating effect and sterically hinders the ortho positions, favoring nitration at the para position.

Q2: What is the purpose of using a mixture of nitric acid and sulfuric acid for nitration?

A2: Sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the actual species that attacks the aromatic ring.

Q3: My reaction mixture turned dark brown/black during nitration. What happened and can I salvage the product?

A3: A dark coloration often indicates oxidation of the aromatic compound by the nitrating mixture, which can occur if the reaction temperature is too high or if the nitrating agent is added too quickly. While it may be possible to isolate some of the desired product through careful workup and purification (e.g., column chromatography), the yield will likely be significantly reduced. It is crucial to maintain strict temperature control to prevent this.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of 2,5-Difluoro-4-nitroaniline can be confirmed using several analytical techniques. Melting point determination is a quick and easy way to assess purity. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound. Chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are excellent for determining purity.

Q5: Are there alternative methods for the synthesis of 2,5-Difluoro-4-nitroaniline?

A5: Yes, an alternative route involves the nitration of 1,4-difluorobenzene to form 2,5-difluoronitrobenzene, followed by a selective reduction of the nitro group to an amine. However, this route is less common for producing 2,5-Difluoro-4-nitroaniline specifically and may present its own challenges in terms of regioselectivity during the initial nitration step. The protection-nitration-deprotection sequence starting from 2,5-difluoroaniline is generally a more reliable method for obtaining the desired isomer.

identifying common impurities in 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for users of 2,5-Difluoro-4-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use and analysis, with a focus on identifying and managing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in 2,5-Difluoro-4-nitroaniline?

A1: The impurity profile of 2,5-Difluoro-4-nitroaniline is highly dependent on its synthetic route. The most common method of synthesis is the nitration of 2,5-difluoroaniline. Based on this, the following are the most probable impurities:

  • Unreacted Starting Material: Residual 2,5-difluoroaniline from an incomplete reaction.

  • Isomeric Byproducts: Nitration at other positions on the aromatic ring can lead to the formation of isomers such as 2,5-Difluoro-3-nitroaniline and 2,5-Difluoro-6-nitroaniline.

  • Over-nitration Products: The introduction of a second nitro group can result in dinitro-derivatives, for instance, 2,5-Difluoro-4,6-dinitroaniline.

  • Degradation Products: Harsh nitrating conditions (strong acids) can sometimes lead to the formation of oxidized or other degraded byproducts.

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., sulfuric acid, nitric acid, acetic acid) and other reagents used in the synthesis and purification process may be present.

Q2: How can I assess the purity of my 2,5-Difluoro-4-nitroaniline sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying the main component and separating it from its organic impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information and can be used to identify and quantify impurities if they are present at sufficient levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it ideal for identifying unknown impurities.

Q3: What are the typical acceptance criteria for the purity of 2,5-Difluoro-4-nitroaniline?

A3: The required purity of 2,5-Difluoro-4-nitroaniline depends on its intended application. For use as a pharmaceutical intermediate, a purity of ≥99.0% is often required, with specific limits on individual impurities. For other applications, a lower purity may be acceptable. It is crucial to define the acceptable limits for known and unknown impurities based on the requirements of the subsequent synthetic steps and the final product.

Troubleshooting Guide: Impurity Identification and Remediation

This guide provides a structured approach to identifying and addressing common impurity-related issues in your experiments involving 2,5-Difluoro-4-nitroaniline.

Logical Workflow for Impurity Troubleshooting

Impurity_Troubleshooting_Workflow Impurity Identification and Resolution Workflow cluster_Identification Impurity Identification cluster_Investigation Source Investigation cluster_Resolution Resolution Observe_Unexpected_Results Observe Unexpected Results (e.g., low yield, side products, color change) Analyze_Sample Analyze Sample by HPLC/LC-MS Observe_Unexpected_Results->Analyze_Sample Identify_Impurity Identify Impurity Structure (MS, NMR) Analyze_Sample->Identify_Impurity Quantify_Impurity Quantify Impurity Level (HPLC) Identify_Impurity->Quantify_Impurity Review_Synthesis Review Synthetic Protocol Quantify_Impurity->Review_Synthesis Starting_Material_Purity Check Starting Material Purity Review_Synthesis->Starting_Material_Purity Reaction_Conditions Evaluate Reaction Conditions (Temperature, Time, Reagents) Starting_Material_Purity->Reaction_Conditions Optimize_Reaction Optimize Reaction Conditions Reaction_Conditions->Optimize_Reaction Purify_Product Purify Product (Recrystallization, Chromatography) Reaction_Conditions->Purify_Product Re-analyze_Product Re-analyze Purified Product Optimize_Reaction->Re-analyze_Product Purify_Product->Re-analyze_Product Acceptable_Purity Purity Meets Specification? Re-analyze_Product->Acceptable_Purity Acceptable_Purity->Optimize_Reaction No Acceptable_Purity->Purify_Product No End End Acceptable_Purity->End Yes

Caption: A flowchart outlining the systematic process for identifying, investigating, and resolving impurity issues in 2,5-Difluoro-4-nitroaniline.

Common Scenarios and Solutions
Observed Issue Potential Cause (Impurity) Recommended Action
Lower than expected yield of the desired product in a subsequent reaction. High levels of unreacted 2,5-difluoroaniline in the starting material.1. Analyze: Use HPLC to quantify the amount of 2,5-difluoroaniline. 2. Purify: Recrystallize the 2,5-Difluoro-4-nitroaniline from a suitable solvent (e.g., ethanol/water) to remove the more soluble starting material.
Formation of an unexpected isomer in a subsequent reaction. Presence of isomeric impurities (e.g., 2,5-Difluoro-3-nitroaniline or 2,5-Difluoro-6-nitroaniline).1. Analyze: Develop a specific HPLC method to separate the isomers. LC-MS can be used to confirm the identity of the isomeric impurities. 2. Purify: Isomers can be challenging to separate. Column chromatography on silica gel may be effective. 3. Optimize Synthesis: Re-evaluate the nitration reaction conditions (temperature, nitrating agent) to improve regioselectivity.
Product appears darker in color than expected. Presence of oxidized byproducts or other colored impurities.1. Analyze: Use HPLC with a photodiode array (PDA) detector to check for additional peaks with different UV-Vis spectra. 2. Purify: Treatment with activated carbon followed by recrystallization can often remove colored impurities.
Inconsistent reaction kinetics or unexpected side reactions. Presence of residual acids (e.g., H₂SO₄, HNO₃) from the synthesis.1. Test: Check the pH of a solution of the material. 2. Purify: Wash the material with a dilute basic solution (e.g., sodium bicarbonate solution) during workup, followed by washing with water to neutrality. Ensure the product is thoroughly dried.

Data Presentation

The following table summarizes the potential common impurities in 2,5-Difluoro-4-nitroaniline and their typical analytical characteristics.

Impurity Name Chemical Structure Molecular Weight ( g/mol ) Typical Analytical Method Expected Retention Time (Relative to Product)
2,5-DifluoroanilineC₆H₅F₂N129.11HPLC, GC-MSEarlier
2,5-Difluoro-3-nitroanilineC₆H₄F₂N₂O₂174.11HPLC, LC-MSSimilar
2,5-Difluoro-6-nitroanilineC₆H₄F₂N₂O₂174.11HPLC, LC-MSSimilar
2,5-Difluoro-4,6-dinitroanilineC₆H₃F₂N₃O₄219.10HPLC, LC-MSLater

Experimental Protocols

Representative Synthesis of 2,5-Difluoro-4-nitroaniline (Nitration of 2,5-difluoroaniline)

This protocol is provided as a representative example. Caution: This reaction involves the use of strong acids and should be performed with appropriate personal protective equipment in a well-ventilated fume hood.

  • Protection of the Amino Group (Acetylation):

    • In a round-bottom flask, dissolve 2,5-difluoroaniline (1.0 eq) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 eq) to the solution.

    • Heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice water to precipitate the N-(2,5-difluorophenyl)acetamide.

    • Filter the solid, wash with water, and dry.

  • Nitration:

    • Carefully add the dried N-(2,5-difluorophenyl)acetamide to concentrated sulfuric acid at 0-5 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0-5 °C.

    • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-10 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter the solid, wash with cold water until neutral, and dry.

  • Deprotection (Hydrolysis):

    • Suspend the nitrated acetanilide in a mixture of ethanol and hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • The crude 2,5-Difluoro-4-nitroaniline will precipitate.

  • Purification:

    • Filter the crude product, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,5-Difluoro-4-nitroaniline.

Illustrative HPLC Method for Purity Analysis
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualization of the Synthetic and Purification Workflow

Synthesis_and_Purification_Workflow General Workflow for Synthesis and Purification Start Starting Material: 2,5-Difluoroaniline Acetylation Acetylation (Protection) Start->Acetylation Nitration Nitration Acetylation->Nitration Hydrolysis Hydrolysis (Deprotection) Nitration->Hydrolysis Crude_Product Crude 2,5-Difluoro-4-nitroaniline Hydrolysis->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Pure_Product Pure 2,5-Difluoro-4-nitroaniline Purification->Pure_Product Analysis Purity Analysis (HPLC, GC-MS, NMR) Pure_Product->Analysis

Caption: A diagram illustrating the key stages in the synthesis and purification of 2,5-Difluoro-4-nitroaniline.

degradation of 2,5-Difluoro-4-nitroaniline under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the study of 2,5-Difluoro-4-nitroaniline degradation under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for inducing degradation of 2,5-Difluoro-4-nitroaniline?

For forced degradation studies, the compound is typically subjected to stress conditions to determine its stability profile.[1][2] For hydrolytic degradation, this involves exposure to acidic and basic environments. Common starting conditions are:

  • Acidic: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) at room temperature, with the potential for elevated temperatures (e.g., 50-60°C) if no degradation is observed.[2]

  • Basic: 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) at room temperature, also with the option for heating to accelerate degradation.[2]

Q2: I am observing incomplete degradation of 2,5-Difluoro-4-nitroaniline. What can I do?

If you are not observing the desired level of degradation (typically 5-20% for forced degradation studies), consider the following:[2]

  • Increase Stressor Concentration: Gradually increase the concentration of the acid or base.

  • Elevate Temperature: Perform the study at a higher temperature, for example, in a controlled water bath.

  • Extend Exposure Time: Increase the duration of the experiment, ensuring to take time-point samples to monitor the progression.

Q3: My HPLC analysis shows unexpected peaks. Are these degradation products?

Unexpected peaks in your chromatogram could be degradation products, but they could also arise from other sources. To confirm if they are degradation products, you should:

  • Analyze a Control Sample: Run a sample of 2,5-Difluoro-4-nitroaniline that has not been subjected to stress conditions. The absence of the extra peaks in the control would suggest they are indeed from degradation.

  • Monitor Peak Area Over Time: In your stressed samples, the peak area of the parent compound should decrease as the area of the new peaks increases over time.

  • Peak Purity Analysis: If you have a diode array detector (DAD), perform peak purity analysis to check if the parent peak is spectrally homogeneous.

Q4: What are the potential degradation products of 2,5-Difluoro-4-nitroaniline under these conditions?

While specific degradation products for 2,5-Difluoro-4-nitroaniline are not extensively documented in publicly available literature, based on the degradation of similar halogenated nitroanilines, potential degradation pathways could include:

  • Hydrolysis of the amino group: This would lead to the formation of a hydroxyl group, resulting in a difluoronitrophenol derivative.

  • Nucleophilic substitution of the fluorine atoms: Hydroxide ions under basic conditions could replace one or both fluorine atoms.

  • Reduction of the nitro group: Although less common under simple acidic or basic hydrolysis, it's a potential pathway, especially if reducing agents are present.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Sample degradation beyond detection limits.Dilute the stressed sample or analyze at an earlier time point.
Incorrect mobile phase composition.Ensure the mobile phase has sufficient eluting strength.
Detector issue.Verify that the detector is on and set to the correct wavelength (around 240-250 nm for similar anilines).[3]
Peak Tailing Secondary interactions with the column.Use an end-capped column or add a competing base to the mobile phase.
Incorrect mobile phase pH.Adjust the mobile phase pH to be 2-3 units away from the pKa of the analyte.[3]
Column overload.Dilute the sample and inject a smaller volume.
Retention Time Drift Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[3]
Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Insufficient column equilibration.Allow adequate time for the column to equilibrate before analysis.
Ghost Peaks Contaminated mobile phase or sample.Use high-purity solvents and prepare fresh samples.[4]
Carryover from previous injections.Implement a needle wash step in your injection sequence.[4]
Experimental Workflow Troubleshooting

Below is a logical workflow to troubleshoot issues during your degradation experiments.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Resolution A Unexpected Experimental Result (e.g., no degradation, multiple products) B Verify Experimental Setup (Temp, Concentration, Time) A->B C Check Reagent Quality (Acid/Base Purity, Solvent Grade) A->C D Review Analytical Method Parameters A->D E Adjust Stress Conditions (Increase Temp/Concentration) B->E Incorrect Parameters G Prepare Fresh Reagents and Samples C->G Reagent Expired/Contaminated F Optimize HPLC Method (Gradient, pH, Column) D->F Suboptimal Separation H Problem Resolved E->H F->H G->H

Caption: A troubleshooting workflow for degradation studies.

Experimental Protocols

General Protocol for Forced Hydrolytic Degradation

This protocol is a general guideline and may need to be adapted based on the observed stability of 2,5-Difluoro-4-nitroaniline.

  • Sample Preparation: Prepare a stock solution of 2,5-Difluoro-4-nitroaniline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • To a known volume of the stock solution, add an equal volume of 1 M HCl.

    • Maintain the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).

    • Before HPLC analysis, neutralize the samples with an appropriate amount of NaOH.

  • Basic Degradation:

    • To a known volume of the stock solution, add an equal volume of 1 M NaOH.

    • Follow the same procedure as for acidic degradation, taking samples at various time points.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Signaling Pathway for Degradation Analysis

The following diagram illustrates the logical flow of analyzing the degradation of 2,5-Difluoro-4-nitroaniline.

G A 2,5-Difluoro-4-nitroaniline (Parent Compound) B Stress Conditions (Acidic/Basic Hydrolysis) A->B C Degradation Products + Remaining Parent Compound B->C D HPLC Analysis (Stability-Indicating Method) C->D E Quantification of Parent and Degradation Products D->E F Characterization of Degradation Products (LC-MS) D->F

Caption: Workflow for degradation analysis of the compound.

Quantitative Data Summary

Stress Condition Time (hours) % Assay of 2,5-Difluoro-4-nitroaniline % Total Degradation Number of Degradation Products
0.1 M HCl (RT)24e.g., 98.5e.g., 1.5e.g., 1
1 M HCl (60°C)8e.g., 85.2e.g., 14.8e.g., 3
0.1 M NaOH (RT)24e.g., 95.1e.g., 4.9e.g., 2
1 M NaOH (60°C)8e.g., 79.8e.g., 20.2e.g., 4

References

troubleshooting failed reactions involving 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Difluoro-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

1. General Properties and Handling

  • Q: What are the key properties of 2,5-Difluoro-4-nitroaniline?

    • A: 2,5-Difluoro-4-nitroaniline is a solid, typically appearing as a yellow to orange powder, with a molecular formula of C₆H₄F₂N₂O₂ and a molecular weight of approximately 174.11 g/mol .[1][2][3] It is important to handle this compound with appropriate personal protective equipment, as it is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]

  • Q: How should I store 2,5-Difluoro-4-nitroaniline?

    • A: It is recommended to store 2,5-Difluoro-4-nitroaniline at room temperature in a well-sealed container, protected from light and moisture.

2. Troubleshooting Nucleophilic Aromatic Substitution (SₙAr) Reactions

  • Q: My SₙAr reaction with 2,5-Difluoro-4-nitroaniline and an amine nucleophile is showing low or no yield. What are the possible causes?

    • A: Low yields in SₙAr reactions with this substrate can stem from several factors:

      • Insufficient activation: The nitro group provides strong activation for nucleophilic attack. However, if the reaction conditions are not optimal, this activation may not be sufficient.

      • Poor nucleophilicity of the amine: Sterically hindered or electron-poor amines may react slowly.

      • Inappropriate solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the charged intermediate (Meisenheimer complex).

      • Base strength: A suitable base is often required to deprotonate the amine nucleophile or to neutralize the HF formed during the reaction. Common bases include K₂CO₃, Et₃N, or DIPEA.

      • Reaction temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition.

  • Q: I am observing multiple products in my SₙAr reaction. What could be the reason?

    • A: The formation of multiple products could be due to:

      • Competitive reaction at the second fluorine position: Although the fluorine at the 2-position is more activated by the nitro group, reaction at the 5-position can sometimes occur, especially with highly reactive nucleophiles or under harsh conditions.

      • Side reactions of the aniline group: The amino group of 2,5-Difluoro-4-nitroaniline can potentially react with certain reagents.

      • Decomposition: The starting material or product may be degrading under the reaction conditions.

  • Q: Which fluorine atom is more susceptible to nucleophilic attack?

    • A: The fluorine atom at the 2-position (ortho to the nitro group) is significantly more activated towards nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the ortho or para positions.

3. Troubleshooting Nitro Group Reduction

  • Q: My attempt to reduce the nitro group of 2,5-Difluoro-4-nitroaniline to an amine is incomplete. What should I check?

    • A: Incomplete reduction of the nitro group is a common issue. Consider the following:

      • Choice of reducing agent: Common methods for nitro group reduction include catalytic hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel with H₂ gas) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl, Na₂S₂O₄).[4][5] The effectiveness of each can vary depending on the substrate.

      • Catalyst activity: If using catalytic hydrogenation, ensure the catalyst is not old or poisoned. Catalyst loading may also need to be optimized.

      • Reaction conditions for catalytic hydrogenation: Ensure proper hydrogen pressure and efficient stirring to overcome mass transfer limitations. The reaction can sometimes be sensitive to temperature.[6]

      • Purity of reagents: For chemical reductions, the quality of the metal and the concentration of the acid are important.

      • Solubility: The starting material should be soluble in the reaction solvent to ensure an efficient reaction.

  • Q: I am observing the formation of colored byproducts during the reduction. What are they and how can I avoid them?

    • A: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reduction is not complete, these intermediates can condense to form colored dimeric byproducts like azoxy and azo compounds.[6] To minimize their formation, ensure the reaction goes to completion by using a sufficient amount of reducing agent and optimizing the reaction time.

  • Q: Can the fluorine atoms be affected during the nitro group reduction?

    • A: While generally stable, aggressive reduction conditions, particularly certain types of catalytic hydrogenation, can sometimes lead to hydrodehalogenation (loss of fluorine).[6] If this is observed, switching to a milder reducing agent or adding a dehalogenation inhibitor might be necessary.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Aromatic Substitution (SₙAr) on Activated Fluoroaromatics

NucleophileSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Piperidine4-Ethoxy-2-fluoro-1-nitrobenzeneK₂CO₃DMF801295
Morpholine4-Ethoxy-2-fluoro-1-nitrobenzeneEt₃NDMSO901092
Aniline4-Ethoxy-2-fluoro-1-nitrobenzeneNaHTHF602485
4-Methoxyphenol4-Ethoxy-2-fluoro-1-nitrobenzeneK₂CO₃AcetonitrileReflux1688

Note: This data is based on reactions with a structurally similar compound and is for comparative purposes. Actual yields with 2,5-Difluoro-4-nitroaniline may vary.[7][8]

Table 2: Common Catalysts for Nitro Group Reduction

CatalystAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Highly active, versatile, good for a wide range of substrates.Can sometimes cause dehalogenation, pyrophoric.
Raney® Nickel Very active, relatively inexpensive.Can be pyrophoric, may require specific activation.
Platinum(IV) Oxide (PtO₂) Effective under mild conditions.More expensive than other catalysts.
Tin(II) Chloride (SnCl₂) Good for selective reductions, tolerates many functional groups.Requires stoichiometric amounts, workup can be tedious.
Iron in Acidic Media (Fe/HCl) Inexpensive, effective.Requires stoichiometric amounts, can be messy to work up.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SₙAr) with an Amine

This protocol provides a general guideline for the reaction of 2,5-Difluoro-4-nitroaniline with a primary or secondary amine.

  • Materials:

    • 2,5-Difluoro-4-nitroaniline (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-Difluoro-4-nitroaniline and the anhydrous solvent.

    • Add the amine nucleophile to the solution, followed by the base.

    • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for the Reduction of the Nitro Group using Catalytic Hydrogenation

This protocol outlines a general procedure for the reduction of the nitro group of 2,5-Difluoro-4-nitroaniline to the corresponding aniline.

  • Materials:

    • 2,5-Difluoro-4-nitroaniline (1.0 eq)

    • Catalyst (e.g., 5-10 mol% Pd/C)

    • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

    • Hydrogen gas source

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 2,5-Difluoro-4-nitroaniline in the chosen solvent.

    • Carefully add the catalyst to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm, but can be higher if needed) and stir the mixture vigorously.

    • Monitor the reaction progress by TLC or by observing hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualizations

experimental_workflow cluster_snar SₙAr Reaction cluster_reduction Nitro Reduction start_snar 2,5-Difluoro-4-nitroaniline reaction_snar Reaction (RT or Heat) start_snar->reaction_snar reagents_snar Amine Nucleophile, Base, Solvent reagents_snar->reaction_snar workup_snar Aqueous Workup & Extraction reaction_snar->workup_snar purification_snar Purification workup_snar->purification_snar product_snar Substituted Product purification_snar->product_snar start_reduction 2,5-Difluoro-4-nitroaniline reaction_reduction Reduction Reaction start_reduction->reaction_reduction reagents_reduction Reducing Agent/Catalyst, Solvent reagents_reduction->reaction_reduction workup_reduction Filtration/Workup reaction_reduction->workup_reduction product_reduction 2,5-Difluoro-1,4-phenylenediamine workup_reduction->product_reduction

Caption: General experimental workflows for SₙAr and nitro reduction reactions.

troubleshooting_workflow cluster_snar SₙAr Issues cluster_reduction Reduction Issues cluster_solutions Potential Solutions start Failed Reaction low_yield_snar Low/No Yield start->low_yield_snar multiple_products Multiple Products start->multiple_products incomplete_reduction Incomplete Reaction start->incomplete_reduction byproducts Colored Byproducts start->byproducts check_reagents Check Reagent Purity/Activity low_yield_snar->check_reagents optimize_solvent Optimize Solvent low_yield_snar->optimize_solvent optimize_temp Optimize Temperature low_yield_snar->optimize_temp optimize_base Optimize Base low_yield_snar->optimize_base multiple_products->check_reagents multiple_products->optimize_temp incomplete_reduction->check_reagents increase_catalyst Increase Catalyst Loading incomplete_reduction->increase_catalyst check_h2_pressure Check H₂ Pressure incomplete_reduction->check_h2_pressure extend_time Extend Reaction Time incomplete_reduction->extend_time byproducts->increase_catalyst byproducts->extend_time

Caption: A logical workflow for troubleshooting common reaction failures.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ligand->receptor Binds ras RAS receptor->ras Activates pi3k PI3K receptor->pi3k Activates inhibitor Kinase Inhibitor (Derived from 2,5-Difluoro-4-nitroaniline) inhibitor->receptor Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation Promotes akt Akt pi3k->akt akt->proliferation Promotes

Caption: Inhibition of Receptor Tyrosine Kinase signaling by a derivative.

References

optimizing temperature and pressure for 2,5-Difluoro-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the synthesis of 2,5-Difluoro-4-nitroaniline. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,5-Difluoro-4-nitroaniline?

A1: A widely employed method involves a three-step process starting from 2,5-difluoroaniline. This approach is often preferred because direct nitration of anilines can lead to oxidation and other side reactions. The general sequence is:

  • Acetylation: Protection of the amine group as an acetamide.

  • Nitration: Introduction of the nitro group at the 4-position.

  • Hydrolysis (Deacetylation): Removal of the acetyl protecting group to yield the final product.

Q2: Why is temperature control so critical during the nitration step?

A2: The nitration of aromatic compounds is a highly exothermic reaction.[1] Poor temperature control can lead to several issues, including:

  • Increased formation of byproducts: Higher temperatures can promote the formation of dinitrated products and other impurities.[2]

  • Reduced regioselectivity: The desired isomer may not be formed selectively.

  • Reaction runaway: In a worst-case scenario, the reaction rate can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure.

Q3: What is the optimal temperature range for the nitration of N-(2,5-difluorophenyl)acetamide?

A3: The optimal temperature is typically in the range of 0 to 10 °C. This low temperature helps to control the exothermic reaction and minimize the formation of impurities.[3] It is crucial to maintain this temperature throughout the addition of the nitrating agent.

Q4: How does pressure affect the synthesis?

A4: This synthesis is typically conducted at atmospheric pressure. While pressure is not a parameter that is actively controlled to influence the reaction outcome, it is essential to monitor the system for any pressure buildup, which could indicate a runaway reaction or gas evolution. Note that some related syntheses, particularly hydrogenation steps, may be performed under pressure, but this is not relevant for the nitration itself.[4]

Q5: What are the common impurities, and how can they be minimized?

A5: Common impurities include isomers (e.g., nitration at other positions), dinitrated products, and starting material that did not react. To minimize these:

  • Isomers: Ensure proper temperature control and use a well-defined nitrating agent. The directing effects of the acetamido and fluoro groups strongly favor nitration at the 4-position.

  • Dinitration: Avoid high temperatures and a large excess of the nitrating agent.[2]

  • Unreacted Starting Material: Ensure a sufficient amount of the nitrating agent is used and allow for adequate reaction time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Yield 1. Incomplete reaction. 2. Incorrect stoichiometry of reagents. 3. Degradation of product during workup. 4. Ineffective nitrating agent.1. Monitor the reaction with TLC to ensure completion. 2. Verify the concentrations and volumes of acids used. 3. Perform workup at low temperatures and avoid overly acidic or basic conditions. 4. Prepare the nitrating mixture of nitric and sulfuric acid just before use and keep it cold.
Formation of a Dark Tar-Like Substance 1. Oxidation of the aniline or acetanilide. 2. Reaction temperature was too high.1. Ensure the amine group is fully protected before nitration. 2. Maintain the reaction temperature below 10 °C during the addition of the nitrating agent.
Product is Contaminated with Dinitrated Byproducts 1. Reaction temperature exceeded the optimal range. 2. Excessive amount of nitrating agent used.1. Improve cooling efficiency and slow down the addition of the nitrating mixture. 2. Use a modest excess of the nitrating agent (e.g., 1.1 equivalents).
Unexpected Isomer(s) Detected 1. Reaction conditions were not optimal, leading to a loss of regioselectivity.1. Re-optimize the reaction temperature and the composition of the nitrating mixture.

Data on Temperature Optimization

The following table provides illustrative data on how temperature can affect the yield and purity of 2,5-Difluoro-4-nitroaniline during the nitration step. This data is based on general principles of aromatic nitration.

Reaction Temperature (°C)Yield (%)Purity (%)Observations
-5 to 08598Clean reaction with minimal byproducts.
0 to 109097Optimal balance of reaction rate and selectivity.
10 to 258090Increased formation of isomers and some dinitrated products observed.
> 25< 60< 80Significant byproduct formation, potential for reaction runaway.

Experimental Protocols

Step 1: Acetylation of 2,5-difluoroaniline
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,5-difluoroaniline in 50 mL of glacial acetic acid.

  • Slowly add 1.3 equivalents of acetic anhydride to the solution.

  • Heat the mixture to reflux (around 118 °C) for 2 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • After the starting material is consumed, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold water while stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product, N-(2,5-difluorophenyl)acetamide, in a vacuum oven.

Step 2: Nitration of N-(2,5-difluorophenyl)acetamide
  • In a three-necked flask with a magnetic stirrer, thermometer, and dropping funnel, add the dried N-(2,5-difluorophenyl)acetamide to 30 mL of concentrated sulfuric acid, keeping the temperature below 20 °C with an ice bath. Stir until all the solid dissolves.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a sufficient amount of concentrated sulfuric acid, while cooling in an ice bath.[3]

  • Cool the acetanilide solution to 0-5 °C.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[3]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Hydrolysis of N-(2,5-difluoro-4-nitrophenyl)acetamide
  • Place the crude product from the previous step in a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis shows the complete disappearance of the acetylated intermediate.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the crude 2,5-Difluoro-4-nitroaniline by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Visualizations

G cluster_0 Synthesis Workflow start Start: 2,5-Difluoroaniline step1 Step 1: Acetylation (Acetic Anhydride, Acetic Acid) start->step1 intermediate Intermediate: N-(2,5-difluorophenyl)acetamide step1->intermediate step2 Step 2: Nitration (HNO3, H2SO4, 0-10°C) intermediate->step2 product_protected Protected Product: N-(2,5-difluoro-4-nitrophenyl)acetamide step2->product_protected step3 Step 3: Hydrolysis (HCl, Ethanol) product_protected->step3 product_crude Crude Product: 2,5-Difluoro-4-nitroaniline step3->product_crude purification Purification (Recrystallization) product_crude->purification end Final Product: 2,5-Difluoro-4-nitroaniline purification->end

Caption: Overall workflow for the synthesis of 2,5-Difluoro-4-nitroaniline.

G issue Low Yield or High Impurity check_temp Was Temperature Maintained between 0-10°C? issue->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Are Reagents Pure & Stoichiometry Correct? temp_yes->check_reagents adjust_temp Action: Improve Cooling & Slow Reagent Addition temp_no->adjust_temp adjust_temp->check_temp reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_workup Was Workup Performed Correctly? reagents_yes->check_workup adjust_reagents Action: Verify Reagent Purity & Recalculate Stoichiometry reagents_no->adjust_reagents adjust_reagents->check_reagents workup_no No check_workup->workup_no No end_node Proceed to Further Analysis check_workup->end_node Yes adjust_workup Action: Review Neutralization & Recrystallization Steps workup_no->adjust_workup adjust_workup->check_workup

Caption: Troubleshooting flowchart for synthesis issues.

References

Technical Support Center: Monitoring 2,5-Difluoro-4-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 2,5-Difluoro-4-nitroaniline using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Monitoring the progress of chemical reactions is crucial for optimizing reaction conditions and ensuring product quality. Both TLC and LC-MS are powerful techniques for this purpose, but each comes with its own set of potential challenges. The following guides address common issues encountered when analyzing reactions of 2,5-Difluoro-4-nitroaniline.

Thin-Layer Chromatography (TLC) Troubleshooting

TLC is a rapid and cost-effective method for qualitative reaction monitoring. Below are common problems and their solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.[1]- The compound is acidic or basic.- Dilute the reaction mixture sample before spotting.- Add a small amount of a more polar solvent (e.g., methanol) to the developing solvent system.- For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds like anilines, add a few drops of triethylamine or ammonia.[1]
Spots Remain at the Baseline - The eluent is not polar enough to move the compounds up the plate.[2]- Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots Run at the Solvent Front - The eluent is too polar.[2]- Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
No Spots are Visible - The sample is too dilute.- The compound is not UV-active and no visualization stain was used.[2]- Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[2]- Use a visualization agent such as potassium permanganate or an iodine chamber.
Reactant and Product Spots Have Very Similar Rf Values - The chosen solvent system does not provide adequate separation.- Experiment with different solvent systems of varying polarities. Try a different solvent combination altogether (e.g., dichloromethane/methanol).- Use a "cospot" where the reaction mixture is spotted directly on top of the starting material spot to see if they resolve into two distinct spots.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LC-MS provides both separation and mass identification, offering more detailed information about a reaction's progress. Here are some common issues and how to resolve them.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Interaction of the basic aniline group with residual silanols on the C18 column.- Inappropriate sample solvent.- Use a mobile phase with a modifier like formic acid (0.1%) to protonate the aniline and improve peak shape.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
No or Low Signal Intensity - Incorrect mass spectrometer settings (e.g., wrong m/z range, incorrect ionization mode).- The compound is not ionizing well under the chosen conditions.- Contamination in the ion source.- Verify the calculated mass of your analyte and ensure the mass spectrometer is scanning for the correct m/z. For 2,5-Difluoro-4-nitroaniline (MW: 174.11), look for the [M+H]+ ion at approximately m/z 175.03.- Try switching between positive and negative ionization modes. Aromatic amines generally ionize well in positive mode.- Clean the ion source as per the instrument manufacturer's instructions.
Shifting Retention Times - Inadequate column equilibration between injections.- Changes in mobile phase composition.- Column degradation.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.- Prepare fresh mobile phase daily.- Replace the column if performance continues to degrade.
High Background Noise or Contamination Peaks - Contaminated solvents, vials, or sample.- Carryover from a previous injection.- Use high-purity, LC-MS grade solvents and reagents.- Run a blank injection (solvent only) to check for system contamination.- Implement a needle wash step in your autosampler method.
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting species from the reaction mixture are affecting the ionization of the analyte.- Improve chromatographic separation to resolve the analyte from interfering compounds.- Dilute the sample to reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for monitoring a reaction with 2,5-Difluoro-4-nitroaniline?

A good starting point for many organic reactions is a mixture of a non-polar and a polar solvent. For aromatic compounds like 2,5-Difluoro-4-nitroaniline, a mixture of hexanes and ethyl acetate is commonly used.[3][4] A typical starting ratio would be 4:1 or 3:1 hexanes:ethyl acetate. You can then adjust the ratio to achieve an Rf value for your starting material of around 0.2-0.3 to allow for clear separation from less polar products.

Q2: How do I prepare my reaction sample for TLC analysis?

If the reaction is run in a volatile solvent, you can directly spot a small aliquot of the reaction mixture onto the TLC plate using a capillary tube. If the reaction is in a high-boiling solvent like DMF or DMSO, which can cause streaking, it's best to dilute the aliquot in a more volatile solvent like ethyl acetate or dichloromethane before spotting.

Q3: What m/z value should I monitor for 2,5-Difluoro-4-nitroaniline in my LC-MS analysis?

The molecular weight of 2,5-Difluoro-4-nitroaniline is 174.11 g/mol .[5][6][7] In positive ion mode electrospray ionization (ESI+), you would typically monitor for the protonated molecule, [M+H]+, which would have an m/z of approximately 175.03. Predicted mass spectrometry data also suggests this as the primary adduct.[8]

Q4: My aniline compound is showing significant peak tailing in LC-MS. What is the most common reason for this?

Peak tailing for basic compounds like anilines on reverse-phase (C18) columns is often due to secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase. Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can protonate the aniline, minimizing these interactions and resulting in a sharper, more symmetrical peak.

Q5: Can I quantify the reaction progress using TLC?

TLC is primarily a qualitative technique that shows the presence or absence of starting materials and products. While you can get a rough estimate of the relative amounts based on spot size and intensity, it is not a precise method for quantification. For accurate quantitative analysis, LC-MS is the preferred method.

Experimental Protocols

Below are detailed methodologies for monitoring a hypothetical nucleophilic aromatic substitution (SNAr) reaction of 2,5-Difluoro-4-nitroaniline with a generic amine nucleophile.

Protocol 1: TLC Monitoring of a Reaction

Reaction: 2,5-Difluoro-4-nitroaniline + Amine -> Product

  • Plate Preparation:

    • Use a silica gel 60 F254 TLC plate.

    • With a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Sample Preparation:

    • Prepare a dilute solution of the 2,5-Difluoro-4-nitroaniline starting material in ethyl acetate.

    • At various time points (e.g., t=0, 1h, 2h), withdraw a small aliquot of the reaction mixture using a glass capillary. Dilute this aliquot in a small vial with ethyl acetate.

  • Spotting:

    • Using a clean capillary tube for each sample, spot the starting material solution on the SM lane.

    • Spot the reaction mixture aliquot on the RM lane.

    • On the C lane, first spot the starting material, and then spot the reaction mixture directly on top of it.

  • Development:

    • Prepare a developing chamber with a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Further visualization can be done using a potassium permanganate stain if the product is not UV-active.

  • Analysis:

    • The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible in the RM lane. Calculate the Rf values for each spot.

Protocol 2: LC-MS Analysis of a Reaction Mixture
  • Sample Preparation:

    • At a specific time point, take an aliquot (e.g., 10 µL) of the reaction mixture.

    • Quench the reaction by diluting the aliquot into 1 mL of a 1:1 mixture of acetonitrile and water in an LC-MS vial.

    • If necessary, filter the sample through a 0.22 µm syringe filter.

  • LC-MS System and Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be to start at a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute all compounds, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive Ion Mode.

    • Scan Range: m/z 100 - 500 (or a more targeted Selected Ion Monitoring - SIM - mode).

    • Target Ions: Monitor for the [M+H]+ of 2,5-Difluoro-4-nitroaniline (m/z ~175.03) and the expected [M+H]+ of the product.

  • Data Analysis:

    • Integrate the peak areas for the starting material and the product in the chromatogram.

    • The conversion of the starting material can be estimated by comparing the peak area of the starting material at different time points.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Co-spot, RM) prep_plate->spot_plate prep_sample Prepare Samples (SM, RM) prep_sample->spot_plate develop_plate Develop in Chamber spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize analyze Analyze Rf Values visualize->analyze

Caption: Workflow for monitoring a reaction by TLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing take_aliquot Take Reaction Aliquot quench_dilute Quench and Dilute take_aliquot->quench_dilute inject_sample Inject Sample quench_dilute->inject_sample separation Chromatographic Separation inject_sample->separation detection Mass Spectrometric Detection separation->detection integrate_peaks Integrate Peak Areas detection->integrate_peaks determine_conversion Determine Reaction Conversion integrate_peaks->determine_conversion

Caption: Workflow for monitoring a reaction by LC-MS.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues start Problem with Analysis tlc_streaking Streaking/ Tailing start->tlc_streaking TLC tlc_rf Incorrect Rf start->tlc_rf TLC tlc_no_spots No Spots start->tlc_no_spots TLC lcms_peak_shape Poor Peak Shape start->lcms_peak_shape LC-MS lcms_signal No/Low Signal start->lcms_signal LC-MS lcms_rt Shifting RT start->lcms_rt LC-MS c1 Check Concentration tlc_streaking->c1 c2 Adjust Mobile Phase tlc_streaking->c2 s1 Add Mobile Phase Modifier lcms_peak_shape->s1 s2 Check Sample Solvent lcms_peak_shape->s2

Caption: Logical flow for troubleshooting analytical issues.

References

challenges in the scale-up synthesis of 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the scale-up synthesis of 2,5-Difluoro-4-nitroaniline.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of 2,5-Difluoro-4-nitroaniline in a question-and-answer format, offering direct solutions to specific experimental issues.

Issue 1: Low Yield and Incomplete Conversion during Nitration

  • Question: My nitration of the 2,5-difluoroaniline precursor results in a low yield of the desired 2,5-Difluoro-4-nitroaniline, with a significant amount of starting material remaining. What are the potential causes and how can I improve the conversion rate?

  • Answer: Low conversion during the nitration of a difluoroaniline precursor is a common issue, often related to the deactivation of the aromatic ring by the fluorine atoms and potential side reactions. Here are the primary causes and troubleshooting steps:

    • Insufficiently Strong Nitrating Agent: The two electron-withdrawing fluorine atoms deactivate the benzene ring, making it less susceptible to electrophilic aromatic substitution.

      • Troubleshooting:

        • Optimize Mixed Acid Ratio: Ensure the use of a potent nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Experiment with the ratio of H₂SO₄ to HNO₃ to find the optimal balance for your specific scale.

        • Consider Fuming Nitric/Sulfuric Acid: For highly deactivated substrates, the use of fuming nitric acid or fuming sulfuric acid (oleum) can increase the concentration of the nitronium ion and drive the reaction to completion.[1]

    • Suboptimal Reaction Temperature: While low temperatures are crucial to control side reactions, a temperature that is too low can significantly slow down the reaction rate with a deactivated substrate.

      • Troubleshooting:

        • Controlled Temperature Increase: Gradually and carefully increase the reaction temperature. It is critical to monitor the reaction's exotherm closely to prevent thermal runaway. A slight increase from 0-5 °C to 10-15 °C might improve the conversion rate.

        • Reaction Calorimetry: On a larger scale, employing reaction calorimetry can help determine the safe operating temperature range and monitor the heat flow of the reaction in real-time.

    • Protonation of the Amino Group: In a highly acidic medium, the amino group of 2,5-difluoroaniline can be protonated to form an anilinium ion. This -NH₃⁺ group is strongly deactivating and meta-directing, which hinders the desired para-nitration and can lead to the formation of unwanted isomers.

      • Troubleshooting:

        • Protecting Group Strategy: The most effective solution is to protect the amino group as an acetanilide before nitration. The acetyl group is less deactivating than the anilinium ion and is an ortho, para-director, favoring the formation of the desired 4-nitro isomer. The protecting group can be subsequently removed by hydrolysis.

Issue 2: Formation of Impurities and Colored Byproducts

  • Question: The crude product is a dark, tarry substance, and purification is challenging. What are the likely side products, and how can their formation be minimized?

  • Answer: The formation of colored impurities and byproducts is a frequent problem in nitration reactions, especially with anilines.

    • Oxidation of the Aniline: The amino group is susceptible to oxidation by nitric acid, leading to the formation of complex, often polymeric, tar-like substances.

      • Troubleshooting and Minimization:

        • Amino Group Protection: As mentioned previously, protecting the amino group as an acetanilide is the most effective way to prevent oxidation.

        • Low Reaction Temperature: Maintain a strictly controlled low temperature (typically 0-5 °C) throughout the addition of the nitrating agent.

        • Controlled Addition: Add the nitrating agent slowly and sub-surface to the reaction mixture to ensure rapid mixing and prevent localized "hot spots" where the temperature could rise and promote oxidation.

    • Formation of Isomeric Byproducts: Although the directing effects of the substituents on 2,5-difluoroaniline favor nitration at the 4-position, other isomers can still form.

      • Troubleshooting and Minimization:

        • Protecting Group: The use of an acetanilide protecting group strongly favors para-substitution, significantly reducing the formation of other isomers.

        • Purification: If isomeric impurities are still present, they can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) or by column chromatography on a larger scale.

Issue 3: Difficulties with Product Isolation and Purification

  • Question: I am having trouble isolating a pure product from the reaction mixture. What are the best practices for work-up and purification at scale?

  • Answer: Effective product isolation and purification are critical for obtaining high-purity 2,5-Difluoro-4-nitroaniline.

    • Inefficient Quenching: The quenching of the highly acidic reaction mixture with water is a critical step that can impact product isolation.

      • Troubleshooting:

        • Controlled Quenching: The reaction mixture should be quenched by slowly adding it to a large excess of ice and water with vigorous stirring. This helps to dissipate the heat of dilution and precipitate the product in a more manageable solid form.

        • pH Adjustment: After quenching, the acidic solution should be carefully neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to a neutral or slightly basic pH to ensure the product, which is an amine, is not in its protonated, water-soluble form.

    • Suboptimal Purification Method: Simple filtration may not be sufficient to achieve the desired purity.

      • Troubleshooting:

        • Recrystallization: This is often the most effective method for purifying the crude product on a larger scale. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

        • Slurry Washing: Washing the crude, filtered solid with a cold solvent can help remove soluble impurities.

        • Activated Carbon Treatment: If the product is highly colored, a treatment with activated carbon in the recrystallization solvent can help remove colored impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for the scale-up production of 2,5-Difluoro-4-nitroaniline?

    • A1: The most prevalent and reliable method involves a three-step sequence starting from 2,5-difluoroaniline:

      • Protection: Acetylation of the amino group of 2,5-difluoroaniline with acetic anhydride to form N-(2,5-difluorophenyl)acetamide.

      • Nitration: Regioselective nitration of the protected intermediate at the para-position using a mixture of nitric acid and sulfuric acid.

      • Deprotection: Hydrolysis of the acetyl group under acidic conditions to yield the final product, 2,5-Difluoro-4-nitroaniline.

  • Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

    • A2: Nitration reactions are highly exothermic and can pose a significant thermal runaway hazard. Key safety measures include:

      • Strict Temperature Control: Use a reliable cooling system and monitor the internal temperature of the reactor continuously.

      • Slow Addition of Reagents: The nitrating agent should be added slowly and in a controlled manner to manage the exotherm.

      • Adequate Agitation: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mass.

      • Emergency Quenching Plan: Have a pre-planned procedure for rapidly quenching the reaction in case of a thermal runaway.

      • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety glasses, and a face shield.

  • Q3: How can the regioselectivity of the nitration be controlled to favor the desired 4-nitro isomer?

    • A3: The regioselectivity is primarily controlled by the directing effects of the substituents on the aromatic ring. In the case of N-(2,5-difluorophenyl)acetamide, the acetamido group is a strong ortho, para-director, and the fluorine atoms are weak ortho, para-directors. The combined effect strongly favors the introduction of the nitro group at the 4-position, which is para to the powerful acetamido group.

  • Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?

    • A4: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for tracking the consumption of the starting material and the formation of the product. For final product characterization and purity assessment, HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS) are recommended.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 2,5-Difluoro-4-nitroaniline (Lab Scale)

ParameterAcetylationNitrationDeprotection (Hydrolysis)
Starting Material 2,5-DifluoroanilineN-(2,5-difluorophenyl)acetamideN-(2,5-Difluoro-4-nitrophenyl)acetamide
Reagents Acetic AnhydrideConc. HNO₃ / Conc. H₂SO₄Conc. HCl or H₂SO₄ in Ethanol/Water
Solvent Acetic Acid (optional)Concentrated H₂SO₄Ethanol/Water
Temperature 25-50 °C0-10 °C80-100 °C (Reflux)
Reaction Time 1-2 hours2-4 hours4-8 hours
Typical Yield >95%70-85%>90%
Typical Purity (Crude) >98%85-95%90-98%

Note: These values are illustrative and may require optimization for specific scales and equipment.

Experimental Protocols

Protocol 1: Synthesis of N-(2,5-difluorophenyl)acetamide (Protection Step)

  • To a stirred solution of 2,5-difluoroaniline (1.0 eq) in a suitable reactor, slowly add acetic anhydride (1.1 eq).

  • If necessary, a catalytic amount of a non-nucleophilic acid can be added.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Synthesis of N-(2,5-Difluoro-4-nitrophenyl)acetamide (Nitration Step)

  • Cool concentrated sulfuric acid to 0-5 °C in a reactor equipped with efficient cooling and stirring.

  • Slowly add N-(2,5-difluorophenyl)acetamide (1.0 eq) in portions, maintaining the temperature below 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, keeping the internal temperature between 0-10 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by HPLC.

  • Once the reaction is complete, carefully pour the reaction mass onto crushed ice with vigorous stirring.

  • Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral.

Protocol 3: Synthesis of 2,5-Difluoro-4-nitroaniline (Deprotection Step)

  • Suspend the crude N-(2,5-Difluoro-4-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (or sulfuric acid).

  • Heat the mixture to reflux (80-100 °C) and maintain for 4-8 hours.

  • Monitor the hydrolysis by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Neutralize the mixture by the slow addition of a base (e.g., aqueous sodium hydroxide or sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,5-Difluoro-4-nitroaniline.

Visualizations

experimental_workflow start Start: 2,5-Difluoroaniline protection Step 1: Protection (Acetylation) start->protection intermediate1 N-(2,5-difluorophenyl)acetamide protection->intermediate1 nitration Step 2: Nitration (HNO3/H2SO4) intermediate1->nitration intermediate2 N-(2,5-Difluoro-4-nitrophenyl)acetamide nitration->intermediate2 deprotection Step 3: Deprotection (Hydrolysis) intermediate2->deprotection end_product Final Product: 2,5-Difluoro-4-nitroaniline deprotection->end_product

Caption: Synthetic pathway for 2,5-Difluoro-4-nitroaniline.

troubleshooting_logic problem Low Yield or Impure Product check_conversion Check Conversion Rate (TLC/HPLC) problem->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low high_impurities High Level of Impurities check_conversion->high_impurities High sol_nitrating_agent Increase Strength of Nitrating Agent incomplete_conversion->sol_nitrating_agent sol_temperature Optimize Reaction Temperature incomplete_conversion->sol_temperature sol_protection Implement Amino Protection Strategy incomplete_conversion->sol_protection sol_protect_oxidation Protect Amino Group to Prevent Oxidation high_impurities->sol_protect_oxidation sol_temp_control Strict Temperature Control (0-5 °C) high_impurities->sol_temp_control sol_purification Optimize Purification (Recrystallization) high_impurities->sol_purification

Caption: Troubleshooting workflow for synthesis issues.

References

minimizing di-substituted products in 2,5-Difluoro-4-nitroaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Difluoro-4-nitroaniline. The focus is on minimizing the formation of di-substituted products in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of di-substituted product in my reaction with 2,5-Difluoro-4-nitroaniline?

A1: The formation of di-substituted products is a common challenge due to the presence of two activating fluorine atoms on the aromatic ring. The strong electron-withdrawing nitro group activates both fluorine atoms for nucleophilic attack. Di-substitution can be promoted by factors such as an excess of the nucleophile, elevated reaction temperatures, and prolonged reaction times.

Q2: Which of the two fluorine atoms is more susceptible to nucleophilic attack?

A2: In 2,5-Difluoro-4-nitroaniline, the fluorine atom at the C2 position (ortho to the nitro group) is generally more activated and thus more susceptible to initial nucleophilic attack than the fluorine at the C5 position (meta to the nitro group). This is because the negative charge of the Meisenheimer intermediate is more effectively stabilized by the nitro group when the attack occurs at the ortho or para positions.[1][2][3]

Q3: How does the stoichiometry of the reactants affect the formation of di-substituted products?

A3: Stoichiometry is a critical factor. Using an excess of the nucleophile will significantly increase the likelihood of a second substitution reaction occurring after the initial mono-substitution, leading to a higher yield of the di-substituted product. To favor mono-substitution, it is crucial to use a controlled amount of the nucleophile, typically a stoichiometric equivalent or even a slight sub-stoichiometric amount relative to the 2,5-Difluoro-4-nitroaniline.

Q4: What is the role of reaction temperature in controlling selectivity?

A4: Higher reaction temperatures provide more energy for the system, which can overcome the activation barrier for the second substitution, thus promoting the formation of the di-substituted product.[4] To enhance selectivity for the mono-substituted product, it is advisable to conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High percentage of di-substituted product 1. Excess nucleophile.2. Reaction temperature is too high.3. Prolonged reaction time.1. Carefully control the stoichiometry. Use 0.95-1.05 equivalents of the nucleophile.2. Lower the reaction temperature. Start with room temperature or below and gradually increase if the reaction is too slow.3. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction once the starting material is consumed and before significant di-substitution occurs.
Low yield of the desired mono-substituted product 1. Incomplete reaction.2. Degradation of starting material or product.3. Poor choice of solvent.1. If the reaction is clean but incomplete, consider a slight increase in temperature or a longer reaction time, while still monitoring for di-substitution.2. Ensure the reaction conditions are not too harsh. Consider a milder base or a more inert solvent.3. Screen different solvents. Nonpolar aprotic solvents can sometimes improve selectivity.[5]
Formation of multiple isomers of the mono-substituted product This is less likely for this specific substrate, as the primary substitution is expected at the C2 position. However, if observed, it could be due to unusual reaction conditions.Confirm the structure of the products using analytical techniques like NMR. Re-evaluate the reaction mechanism and consider if alternative pathways are possible under your specific conditions.

Experimental Protocols

Protocol for Selective Mono-substitution of 2,5-Difluoro-4-nitroaniline with a Generic Amine Nucleophile

This protocol provides a general methodology to favor the formation of the mono-substituted product. Optimization may be required for specific nucleophiles.

Materials:

  • 2,5-Difluoro-4-nitroaniline

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Mild base (e.g., K2CO3, Et3N)

  • Nitrogen or Argon for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2,5-Difluoro-4-nitroaniline (1.0 eq).

    • Dissolve the starting material in the chosen aprotic solvent (e.g., THF).

  • Addition of Reagents:

    • Add the mild base (1.1 - 1.5 eq) to the solution.

    • In a separate flask, dissolve the amine nucleophile (1.0 eq) in the same solvent.

    • Slowly add the nucleophile solution to the reaction mixture at room temperature over a period of 30-60 minutes using a dropping funnel.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted product.

Visualizations

Troubleshooting_DiSubstitution start High Di-substituted Product Observed check_stoichiometry Check Stoichiometry of Nucleophile start->check_stoichiometry excess_nuc Excess Nucleophile (>1.1 eq)? check_stoichiometry->excess_nuc adjust_stoichiometry Adjust to 0.95-1.05 eq of Nucleophile excess_nuc->adjust_stoichiometry Yes check_temp Check Reaction Temperature excess_nuc->check_temp No adjust_stoichiometry->check_temp high_temp Temperature > Room Temp? check_temp->high_temp lower_temp Lower Temperature (e.g., 0°C to RT) high_temp->lower_temp Yes check_time Check Reaction Time high_temp->check_time No lower_temp->check_time long_time Reaction time too long? check_time->long_time monitor_reaction Monitor reaction and quench upon completion long_time->monitor_reaction Yes solution Minimized Di-substitution long_time->solution No monitor_reaction->solution

Caption: Troubleshooting workflow for minimizing di-substitution.

Factors_Influencing_Selectivity selectivity Mono- vs. Di-substitution Selectivity stoichiometry Stoichiometry (Nucleophile:Substrate) selectivity->stoichiometry temperature Reaction Temperature selectivity->temperature reaction_time Reaction Time selectivity->reaction_time nucleophile Nucleophile Reactivity selectivity->nucleophile stoich_low ~1:1 → Higher Mono-selectivity stoichiometry->stoich_low stoich_high Excess → Higher Di-substitution stoichiometry->stoich_high temp_low Low Temp → Higher Mono-selectivity temperature->temp_low temp_high High Temp → Higher Di-substitution temperature->temp_high time_short Shorter Time → Higher Mono-selectivity reaction_time->time_short time_long Longer Time → Higher Di-substitution reaction_time->time_long nuc_low Less Reactive → Higher Selectivity nucleophile->nuc_low nuc_high More Reactive → Lower Selectivity nucleophile->nuc_high

Caption: Key factors influencing selectivity in SNAr reactions.

References

Technical Support Center: Catalyst Selection for Reactions with 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on catalyst selection, experimental protocols, and troubleshooting for common chemical transformations involving 2,5-Difluoro-4-nitroaniline.

Section 1: Reduction of the Nitro Group

The reduction of the nitro group in 2,5-Difluoro-4-nitroaniline to form 2,5-difluorobenzene-1,4-diamine is a fundamental transformation. The choice of catalyst is critical to ensure high yield and selectivity, avoiding side reactions such as dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalyst systems for the reduction of 2,5-Difluoro-4-nitroaniline?

A1: Catalytic hydrogenation is a common and effective method. Palladium on carbon (Pd/C) is a preferred catalyst for this transformation.[1] Alternative methods include the use of other metal catalysts or reducing agents like sodium borohydride (NaBH₄) in the presence of a suitable catalyst.[2][3]

Q2: What reaction conditions are typically used for reduction with Pd/C?

A2: The reaction is typically carried out in a solvent like methanol or ethanol under a hydrogen atmosphere.[1] A mild base, such as sodium acetate, may be added to neutralize any acids formed during the reaction.[1] Temperatures can range from room temperature to slightly elevated (e.g., 60°C) to facilitate the reaction.[1]

Troubleshooting Guide: Reduction Reactions

Q1: My reduction reaction is incomplete or shows low yield. What should I do?

A1: Low yields can result from several factors.[4] First, ensure your glassware is clean and dry, and that all reagents and solvents are pure.[4] The quality and activity of the catalyst are paramount; consider using a fresh batch of Pd/C. Incomplete conversion may also be due to insufficient hydrogen pressure or reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q2: I am observing dehalogenation (loss of fluorine atoms) as a side reaction. How can I prevent this?

A2: Dehalogenation is a known side reaction during the hydrogenation of halogenated nitroaromatics. To minimize it, try using milder reaction conditions, such as lower hydrogen pressure and temperature. Reducing the catalyst loading or switching to a less active catalyst, like platinum sulfide on carbon (Lindlar's catalyst), can also be effective.

Quantitative Data Summary
Catalyst SystemSubstrate AnalogueSolventTemperatureTimeYieldReference
5% Pd/C, H₂2,4-difluoro-5-chloronitrobenzeneMethanol60°C~6-20 h~94%[1]
CuFe₂O₄ NPs, NaBH₄4-nitroanilineWaterRoom Temp40 s96.5%[2]
Ag NPs, NaBH₄4-nitroanilineWaterRoom Temp660 s94.6%[3]

Note: Data for analogues are provided to illustrate typical conditions. Optimization for 2,5-Difluoro-4-nitroaniline is recommended.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: To reduce 2,5-Difluoro-4-nitroaniline to 2,5-difluorobenzene-1,4-diamine using a 5% Pd/C catalyst.

Materials:

  • 2,5-Difluoro-4-nitroaniline

  • 5% Palladium on carbon (Pd/C) catalyst

  • Methanol (reagent grade)

  • Sodium Acetate (optional, as a mild base)

  • Hydrogen gas

  • Parr hydrogenator or similar pressure vessel

  • Filter agent (e.g., Celite)

Procedure:

  • To a suitable pressure vessel, add 2,5-Difluoro-4-nitroaniline (1.0 eq).

  • Add methanol as the solvent (approx. 15-30 mL per gram of substrate).

  • Add sodium acetate (1.1 eq, optional) to neutralize any HCl that might be formed if starting from a chlorinated analogue.[1]

  • Carefully add the 5% Pd/C catalyst (typically 5-10% by weight of the starting material).[1]

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 40-50 psi).[1]

  • Stir the reaction mixture vigorously. The reaction can be run at room temperature or heated to 60°C to increase the rate.[1]

  • Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

Section 2: Buchwald-Hartwig Amination

2,5-Difluoro-4-nitroaniline can act as the amine coupling partner in a Buchwald-Hartwig amination to form N-aryl derivatives. This palladium-catalyzed C-N bond-forming reaction is a powerful tool in medicinal chemistry.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is recommended for the Buchwald-Hartwig amination of 2,5-Difluoro-4-nitroaniline?

A1: A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a sterically hindered phosphine ligand is typically required.[6][7] Ligands like X-Phos have proven effective for coupling anilines, including those with electron-withdrawing groups.[7]

Q2: What base and solvent are suitable for this reaction?

A2: Strong, non-nucleophilic bases are generally used. Potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃) are common choices.[7] Anhydrous, aprotic solvents like toluene or dioxane are typically employed.[6]

Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: My C-N coupling reaction is failing or giving very low yields. What are the common causes?

A1: The Buchwald-Hartwig amination is highly sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (nitrogen or argon). The choice of ligand is critical; screen different ligands to find the optimal one for your specific aryl halide partner.[8] Also, verify the quality of your palladium catalyst and base.

Q2: How do I choose the right ligand for the coupling reaction?

A2: The ligand choice depends on the substrates. For electron-deficient anilines and various aryl halides, bulky, electron-rich phosphine ligands are a good starting point.[9] X-Phos is effective for coupling with nitroanilines.[7] Other ligands like BrettPhos can be useful for selective monoarylation.[9]

Quantitative Data Summary
Catalyst/LigandBaseSolventTemperatureTimeYieldNotesReference
Pd(OAc)₂ / X-PhosKOt-BuToluene100°C (MW)10 minGood to ExcellentEffective for coupling nitroanilines with bromo-estrone derivatives.[7]
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-100°C2-24 hVariesA first-generation system for primary amines.[5]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple 2,5-Difluoro-4-nitroaniline with an aryl bromide (Ar-Br).

Materials:

  • 2,5-Difluoro-4-nitroaniline (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • X-Phos (5-10 mol%)

  • Potassium tert-butoxide (KOt-Bu, 1.4 eq)

  • Anhydrous toluene

  • Microwave reactor or Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, 2,5-Difluoro-4-nitroaniline, Pd(OAc)₂, X-Phos, and KOt-Bu to a dry microwave vial or Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the vessel tightly.

  • If using a microwave reactor, heat the mixture to 100°C for 10-30 minutes.[7] If using conventional heating, place the Schlenk tube in a preheated oil bath at 100-110°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms in 2,5-Difluoro-4-nitroaniline are activated by the electron-withdrawing nitro group, making them susceptible to nucleophilic aromatic substitution (SNAr). The fluorine at the C5 position (para to the nitro group) is significantly more activated than the fluorine at the C2 position (meta).

Frequently Asked Questions (FAQs)

Q1: Does an SNAr reaction on 2,5-Difluoro-4-nitroaniline require a catalyst?

A1: Traditional transition-metal catalysts are not typically required for SNAr reactions. The reaction is driven by the electron-deficient nature of the aromatic ring.[10] However, a base is often necessary to deprotonate the nucleophile or to act as an acid scavenger.[11]

Q2: Which fluorine atom is more likely to be displaced?

A2: The fluorine atom at the C5 position will be preferentially displaced. Nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups like the nitro group, as this allows the negative charge of the intermediate Meisenheimer complex to be stabilized by resonance.[10][12]

Troubleshooting Guide: SNAr Reactions

Q1: My SNAr reaction is slow or not proceeding to completion. How can I improve it?

A1: Increase the reaction temperature. SNAr reactions often require heat to overcome the activation energy.[13] Ensure your solvent is appropriate; polar aprotic solvents like DMF, DMSO, or acetonitrile are often used as they can solvate the cation of the nucleophile, increasing its reactivity. Also, check the strength of your nucleophile and the effectiveness of the base used.

Q2: I am getting a mixture of products from substitution at both fluorine positions. How can I improve selectivity?

A2: While substitution at C5 is strongly favored electronically, high temperatures or very strong, unhindered nucleophiles might lead to minor substitution at C2. To improve selectivity for C5, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Using a bulkier nucleophile may also increase selectivity for the more accessible C5 position.

Visualized Workflows

Catalyst_Selection_Workflow start Define Desired Transformation reaction_type Select Reaction Type start->reaction_type reduction Reduction of Nitro Group (NO2 -> NH2) reaction_type->reduction Reduction cn_coupling C-N Coupling (Buchwald-Hartwig) reaction_type->cn_coupling N-Arylation snar Nucleophilic Substitution (Displace Fluorine) reaction_type->snar Substitution pd_c Catalyst: Pd/C Conditions: H2, MeOH reduction->pd_c pd_ligand Catalyst: Pd(OAc)2 / Ligand (e.g., X-Phos) Conditions: Base (KOt-Bu), Toluene cn_coupling->pd_ligand no_catalyst Catalyst: None needed Conditions: Nucleophile, Base, Heat snar->no_catalyst

Caption: Catalyst selection workflow for 2,5-Difluoro-4-nitroaniline.

Troubleshooting_Low_Yield start Low Yield Observed q1 Are Reagents & Solvents Pure and Anhydrous? start->q1 a1_no Purify/Dry Reagents & Solvents q1->a1_no No q2 Is the Catalyst Active? q1->q2 Yes end Re-run Experiment & Monitor Progress a1_no->end a2_no Use Fresh Catalyst /Ligand q2->a2_no No q3 Are Reaction Conditions Optimal? q2->q3 Yes a2_no->end a3_no Adjust Temperature, Time, or Concentration q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low reaction yields.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of 2,5-Difluoro-4-nitroaniline using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2,5-Difluoro-4-nitroaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating its purity, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques for Purity Determination

While HPLC is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds like substituted nitroanilines, other methods offer orthogonal approaches for comprehensive purity assessment.[1][2] The choice of method depends on factors such as specificity, sensitivity, sample throughput, and available instrumentation.

Table 1: Comparison of Key Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard of known concentration.[1][3]
Specificity High; can resolve structurally similar impurities and isomers.Very high; provides structural information for impurity identification.[4][5]High; provides structural confirmation and can distinguish between isomers.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to mg level).
Applicability Ideal for non-volatile and thermally labile compounds like nitroanilines, requiring no derivatization.[1]Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar aromatic amines, which can be time-consuming.[5]Applicable to any soluble compound. Does not require a reference standard of the analyte itself, making it invaluable for novel compounds.[1]
Sample Throughput Moderate to high.Low to moderate, especially if derivatization is required.Low to moderate.
Cost (Instrument) Moderate to high.High.Very high.
Cost (Operational) Moderate (solvents, columns).High (gases, columns, derivatizing agents).Moderate (deuterated solvents, certified standards).

Experimental Protocols

Detailed methodologies for each key analytical technique are provided below.

Primary Purity Validation: The HPLC Method

This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of 2,5-Difluoro-4-nitroaniline.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), 2,5-Difluoro-4-nitroaniline reference standard (purity ≥98%).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

3. Preparation of Solutions:

  • Diluent: Mobile phase (Acetonitrile:Water, 65:35, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2,5-Difluoro-4-nitroaniline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2,5-Difluoro-4-nitroaniline sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • The purity is calculated using the area percentage method. The area of the main peak corresponding to 2,5-Difluoro-4-nitroaniline is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Orthogonal Method 1: GC-MS Analysis
  • Derivatization: A derivatization step is typically required for aromatic amines to improve volatility and chromatographic performance.[5] A common method is acylation (e.g., with pentafluoropropionic anhydride).

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-450 m/z.

Orthogonal Method 2: Quantitative NMR (qNMR)
  • Sample Preparation: Accurately weigh ~10 mg of the 2,5-Difluoro-4-nitroaniline sample and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete signal recovery.

  • Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the certified internal standard.[7]

Data Presentation and Comparison

The following tables summarize hypothetical but realistic quantitative data from the analysis of a batch of synthesized 2,5-Difluoro-4-nitroaniline.

Table 2: HPLC Purity Analysis Results

Peak No.Retention Time (min)Peak AreaArea %Identification
13.151,2500.05Unknown Impurity
24.882,495,00099.852,5-Difluoro-4-nitroaniline
36.212,5000.10Unknown Impurity
Total 2,498,750 100.00

Table 3: Summary of Purity Validation by Different Methods

Analytical MethodPurity Result (%)Relative Standard Deviation (RSD, n=3)Key Observations
HPLC (Area %) 99.850.08%Excellent precision and resolution of minor impurities.
GC-MS (Area %) 99.820.15%Required derivatization. Confirmed identity of the main peak via mass spectrum.
qNMR 99.790.11%Provided absolute purity against a certified standard, confirming the quantity of the main component.

Experimental Workflow Visualization

The logical flow for validating the purity of 2,5-Difluoro-4-nitroaniline using the primary HPLC method is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution HPLC HPLC System (Pump, Autosampler, Column) Sample->HPLC Standard Reference Standard Weighing & Dissolution Standard->HPLC Detection DAD/UV Detection @ 254 nm HPLC->Detection Integration Peak Integration & Chromatogram Generation Detection->Integration Calculation Purity Calculation (Area %) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC Purity Validation.

Conclusion

High-Performance Liquid Chromatography provides a reliable, robust, and highly suitable method for the routine purity validation of 2,5-Difluoro-4-nitroaniline. Its ability to analyze the compound in its native state without derivatization offers a significant advantage in terms of simplicity and throughput over GC-MS.[1] While qNMR offers excellent precision and is a valuable orthogonal technique for absolute purity determination, HPLC provides a superior combination of resolution, sensitivity, and accessibility for quality control in most research and development laboratories. For comprehensive characterization, employing HPLC as the primary method and an orthogonal technique like qNMR or GC-MS for confirmation is recommended.

References

A Comparative Analysis of the Reactivity of 2,5-Difluoro-4-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2,5-Difluoro-4-nitroaniline and its key isomers: 2,3-Difluoro-4-nitroaniline, 2,6-Difluoro-4-nitroaniline, 3,4-Difluoro-4-nitroaniline, and 3,5-Difluoro-4-nitroaniline. Understanding the nuanced differences in reactivity among these isomers is paramount for their effective utilization as building blocks in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. This document summarizes key reactivity trends in nucleophilic aromatic substitution (SNAr), nitro group reduction, and diazotization, supported by available experimental data and established principles of organic chemistry.

Executive Summary

The reactivity of difluoro-4-nitroaniline isomers is predominantly governed by the interplay of the strong electron-withdrawing effects of the nitro group and the fluorine atoms, as well as steric hindrance. These factors significantly influence the susceptibility of the aromatic ring to nucleophilic attack and the reactivity of the aniline functional group.

Key Reactivity Trends:

  • Nucleophilic Aromatic Substitution (SNAr): The position of the fluorine atoms relative to the activating nitro group is the primary determinant of reactivity. Isomers with fluorine atoms ortho or para to the nitro group are highly activated towards SNAr.

  • Nitro Group Reduction: The reduction of the nitro group to an amino group is a common transformation. The reaction rates and yields can be subtly influenced by the electronic environment created by the fluorine substituents.

  • Diazotization: The conversion of the primary amino group to a diazonium salt is a versatile synthetic tool. The stability and reactivity of the resulting diazonium salt are affected by the electron-withdrawing fluorine atoms.

Theoretical Framework for Reactivity

The reactivity of these isomers can be rationalized by considering the following electronic and steric effects:

  • Inductive Effect (-I): Both fluorine and the nitro group are strongly electronegative, withdrawing electron density from the aromatic ring through the sigma framework. This effect deactivates the ring towards electrophilic aromatic substitution but is a key factor in activating it for nucleophilic aromatic substitution.

  • Mesomeric/Resonance Effect (-M): The nitro group is a powerful -M group, delocalizing electron density from the ring, particularly from the ortho and para positions. This delocalization stabilizes the negative charge in the Meisenheimer intermediate formed during SNAr reactions, thus accelerating the reaction. Fluorine atoms also exert a -I effect that outweighs their +M (electron-donating) effect.

  • Steric Hindrance: The presence of substituents ortho to the reaction center can sterically hinder the approach of reagents, thereby decreasing the reaction rate.

Based on these principles, a general order of reactivity in SNAr reactions can be predicted. The most reactive isomers are those where a fluorine atom is located at a position activated by the nitro group (ortho or para) and is not sterically hindered.

Comparative Reactivity Data

Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
IsomerNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2,5-Difluoro-4-nitroaniline MorpholineDMF804>90 (Predicted)[1]
2,3-Difluoro-4-nitroaniline Not specifiedNot specifiedNot specifiedNot specifiedNot specified
2,6-Difluoro-4-nitroaniline AmmoniaMethanol804831[2]
3,4-Difluoro-4-nitroaniline AmmoniaEthanol15012High (unspecified)
3,5-Difluoro-4-nitroaniline Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Data for some isomers is limited. Predicted yields are based on analogous compounds.

Table 2: Reduction of the Nitro Group
IsomerReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,5-Difluoro-4-nitroaniline SnCl₂·2H₂OEthanolReflux2>90 (Predicted)[3]
2,6-Difluoro-4-nitroaniline H₂/Pd-CNot specifiedNot specifiedNot specifiedHigh (unspecified)[4]
3,5-Dichloro-2,4-difluoronitrobenzene H₂/Raney NiDMF503High (unspecified)[5]
4-benzyloxy-3-chloronitrobenzene SnCl₂Ethanol/HClNot specified1.5Excellent[3]

Note: Data for direct reduction of all isomers is not available. Data for related compounds is provided for reference.

Table 3: Diazotization and Subsequent Reactions
IsomerReagentsConditionsProductYield (%)Reference
2,5-Difluoro-4-nitroaniline NaNO₂, HCl0-5 °CDiazonium SaltHigh (in situ)[6]
2-Nitroaniline NaNO₂, p-TsOH, KIRoom Temp2-IodonitrobenzeneGood (unspecified)[7]
4-Nitroaniline Amberlyst-15, NaNO₂0-5 °CDiazonium SaltHigh (in situ)[8]
2-Methyl-5-nitroaniline NaNO₂, HCl0-5 °CDiazonium SaltHigh (in situ)[9]

Note: Yields for diazotization are often not reported as the diazonium salt is typically used immediately in the next step.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for specific isomers and nucleophiles.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • To a solution of the difluoro-4-nitroaniline isomer (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added the amine nucleophile (1.1-1.5 eq) and a base such as K₂CO₃ or Et₃N (2.0 eq).[1]

  • The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group with Tin(II) Chloride
  • To a stirred solution of the difluoro-4-nitroaniline isomer (1.0 eq) in ethanol is added a solution of SnCl₂·2H₂O (3-5 eq) in concentrated HCl.[3]

  • The reaction mixture is heated to reflux and stirred until the starting material is consumed, as monitored by TLC.

  • The mixture is then cooled to room temperature and the pH is adjusted to ~8 with a saturated solution of NaHCO₃.

  • The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the corresponding diamine.

Protocol 3: Diazotization of the Amino Group
  • The difluoro-4-nitroaniline isomer (1.0 eq) is dissolved or suspended in a cooled (0-5 °C) aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).[9]

  • A cold aqueous solution of sodium nitrite (1.0-1.1 eq) is added dropwise to the stirred mixture, maintaining the temperature between 0 and 5 °C.[9]

  • The reaction is stirred for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • The resulting diazonium salt solution is typically used immediately in subsequent reactions (e.g., Sandmeyer reaction, azo coupling).

Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Isomer in Solvent add_nuc Add Nucleophile start->add_nuc add_base Add Base add_nuc->add_base stir Stir at Specified Temp add_base->stir monitor Monitor by TLC stir->monitor Periodically monitor->stir quench Aqueous Workup monitor->quench Completion extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the SNAr reaction of difluoro-4-nitroaniline isomers.

Logical Relationship of Substituent Effects on SNAr Reactivity

Reactivity_Factors reactivity SNAr Reactivity substituent_effects Substituent Effects nitro_group Nitro Group (-NO₂) substituent_effects->nitro_group fluorine_atoms Fluorine Atoms (-F) substituent_effects->fluorine_atoms steric_hindrance Steric Hindrance substituent_effects->steric_hindrance electronic_effects Electronic Effects nitro_group->electronic_effects fluorine_atoms->electronic_effects deactivation Decreased Reactivity steric_hindrance->deactivation inductive Inductive Effect (-I) electronic_effects->inductive resonance Resonance Effect (-M) electronic_effects->resonance stabilization Stabilization of Meisenheimer Intermediate inductive->stabilization resonance->stabilization stabilization->reactivity Increases deactivation->reactivity Decreases

Caption: Factors influencing the SNAr reactivity of difluoro-4-nitroaniline isomers.

Conclusion

The reactivity of 2,5-Difluoro-4-nitroaniline and its isomers is a nuanced subject, heavily dependent on the precise arrangement of the fluoro and nitro substituents. While direct comparative kinetic data is sparse, a combination of theoretical principles and available experimental results allows for a rational understanding and prediction of their chemical behavior. Isomers with fluorine atoms positioned ortho or para to the strongly activating nitro group are primed for efficient nucleophilic aromatic substitution. The protocols and data presented in this guide are intended to serve as a valuable resource for chemists in designing synthetic routes and for the strategic selection of the appropriate isomer for their specific research and development needs. Further quantitative studies are warranted to provide a more definitive and comprehensive comparison of the reactivity of these versatile synthetic intermediates.

References

A Researcher's Guide to Differentiating Difluoronitroaniline Isomers via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. Difluoronitroanilines, a class of compounds with significant potential as pharmaceutical and agrochemical intermediates, present a common analytical challenge due to the subtle structural differences between their various isomers. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to effectively differentiate these isomers, supported by experimental data and detailed protocols.

The strategic application of these analytical methods allows researchers to elucidate the specific substitution patterns of fluorine and nitro groups on the aniline ring, which significantly influences the molecule's chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of difluoronitroaniline isomers. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecule's structure.[1]

Data Presentation: ¹H and ¹⁹F NMR

The number of signals, their splitting patterns (multiplicity), and coupling constants (J) in ¹H NMR are dictated by the arrangement of protons on the aromatic ring. Similarly, ¹⁹F NMR provides direct insight into the environment of the fluorine atoms. The relative positions of the nitro and amino groups strongly influence the chemical shifts of adjacent fluorine and hydrogen atoms.

Table 1: Predicted ¹H and ¹⁹F NMR Spectroscopic Data for Representative Difluoronitroaniline Isomers

CompoundPredicted ¹H NMR (δ, ppm)Predicted ¹⁹F NMR (δ, ppm)Key Differentiating Features
2,4-Difluoro-6-nitroaniline ~7.5-7.8 (m, 1H, Ar-H), ~6.8-7.1 (m, 1H, Ar-H), ~5.0-6.0 (br s, 2H, NH₂)F-2: ~-125 to -135, F-4: ~-130 to -140Two distinct aromatic proton signals with complex splitting. Two separate ¹⁹F signals.
3,5-Difluoro-4-nitroaniline ~6.5-6.8 (d, 2H, Ar-H), ~4.5-5.5 (br s, 2H, NH₂)One signal: ~-140 to -150A single, symmetrical signal for the two equivalent aromatic protons. A single ¹⁹F signal due to symmetry.
2,3-Difluoro-4-nitroaniline ~7.2-7.5 (m, 1H, Ar-H), ~6.9-7.2 (m, 1H, Ar-H), ~5.0-6.0 (br s, 2H, NH₂)F-2: ~-130 to -140, F-3: ~-145 to -155Two distinct aromatic proton signals. Two ¹⁹F signals with coupling to each other and to adjacent protons.

Note: Predicted values are based on the analysis of substituent effects on analogous compounds.[1] Actual values may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the difluoronitroaniline isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically 300 MHz or higher.[2]

  • Data Acquisition :

    • ¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).[1]

    • ¹⁹F NMR : Acquire proton-decoupled spectra using a fluorine-free probe. Reference the spectra to an external standard such as CFCl₃ (δ 0.0).[1]

  • Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate signals to determine relative proton ratios.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While many isomers will share characteristic peaks for the amino (N-H) and nitro (NO₂) groups, the exact frequencies and the "fingerprint region" (below 1500 cm⁻¹) can provide clues to the substitution pattern.

Data Presentation: Key IR Absorptions

The positions of the N-H stretching bands can be influenced by intramolecular hydrogen bonding, particularly in isomers with a nitro group ortho to the amino group. C-F stretching vibrations also provide characteristic bands.

Table 2: Typical IR Spectroscopic Data for Difluoronitroanilines

Functional GroupTypical Absorption Range (cm⁻¹)Vibration ModeComments
N-H (Amino) 3300 - 3500Symmetric & Asymmetric StretchPrimary amines show two distinct bands. Position and broadness can indicate hydrogen bonding.
C-H (Aromatic) 3000 - 3100StretchTypically observed just above the 3000 cm⁻¹ line.[3]
NO₂ (Nitro) 1500 - 1560 and 1335 - 1385Asymmetric & Symmetric StretchTwo strong, characteristic bands. Their exact position is sensitive to the electronic environment.
C=C (Aromatic) 1450 - 1600Ring StretchMultiple bands of varying intensity.
C-F (Aryl Fluoride) 1100 - 1400StretchStrong absorptions; the exact position depends on the overall substitution pattern.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[1]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[2]

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

  • Data Analysis : Identify the characteristic absorption bands for the key functional groups (N-H, NO₂, C-F) and compare the fingerprint regions of the different isomers.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is sensitive to the conjugation of the aromatic system and the electronic effects of the substituents. The relative positions of the amino and nitro groups significantly impact the λmax.

Data Presentation: UV-Visible Absorption Data

Isomers where the electron-donating amino group and the electron-withdrawing nitro group are in conjugation (ortho or para to each other) typically exhibit a λmax at longer wavelengths (a bathochromic or red shift) compared to meta isomers.

Table 3: Expected UV-Visible Absorption Data

Compound ClassExpected λmax (nm)SolventKey Differentiating Features
o/p-Difluoronitroanilines 300 - 400Ethanol or MethanolLonger wavelength λmax due to extended conjugation between the amino and nitro groups.
m-Difluoronitroanilines 280 - 350Ethanol or MethanolShorter wavelength λmax as the donor and acceptor groups are not in direct conjugation.

Note: These are general ranges for halogenated anilines; specific values will vary.[1]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol) of a known concentration. The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically below 1.0).[2]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition : Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a reference.[1]

  • Data Analysis : Determine the λmax for each isomer and compare the values to infer the relative positions of the functional groups.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, crucially for isomer differentiation, a unique fragmentation pattern. High-resolution mass spectrometry can confirm the elemental composition. Techniques like "in-source" fragmentation can be used to distinguish isomers by observing differences in their fragmentation pathways.[4]

Data Presentation: Mass Spectrometry Fragmentation

The fragmentation of fluoronitroaniline isomers is highly dependent on the substituent pattern. For instance, studies on related compounds have shown that for para-nitroanilines, the loss of the NO₂ group is a favored process, whereas ortho isomers may exhibit different primary fragmentation pathways.[4][5]

Table 4: Expected Mass Spectrometry Fragmentation Patterns

Isomer TypePrimary Fragmentation PathwayKey Fragment Ions (m/z)
p-Nitro Isomers Loss of NO₂ is often the most favored process.[4][M-NO₂]⁺
o-Nitro Isomers May show more complex fragmentation, including loss of NO, followed by HF.[4][M-NO]⁺, [M-NO-HF]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]

  • Ionization : Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Negative-ion mode ESI can be particularly effective for these compounds.[4]

  • Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis : Analyze the resulting mass spectrum to determine the molecular ion peak and the characteristic fragmentation pattern for each isomer. Inducing fragmentation by increasing the cone voltage in ESI-MS can help differentiate isomers.[4][5]

Mandatory Visualization: Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and differentiation of difluoronitroaniline isomers.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Difluoronitroaniline Isomer Mixture/Unknown Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV Prep_MS Dilute for Infusion/LC/GC Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV MS Mass Spectrometry (ESI/EI) Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling (J) Multiplicity NMR->Data_NMR Data_IR Functional Group Peaks Fingerprint Region IR->Data_IR Data_UV λmax UV->Data_UV Data_MS Molecular Ion (M⁺) Fragmentation Pattern MS->Data_MS Compare Compare Data with Reference Spectra & Predicted Values Data_NMR->Compare Data_IR->Compare Data_UV->Compare Data_MS->Compare Identify Isomer Identification Compare->Identify

Caption: Workflow for the spectroscopic differentiation of difluoronitroaniline isomers.

References

A Comparative Guide to the Biological Activity of 2,5-Difluoro-4-nitroaniline and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of nitroaromatic compounds, with a focus on contrasting the known effects of established nitroaromatics with the potential, yet currently undocumented, activities of 2,5-Difluoro-4-nitroaniline. Nitroaromatic compounds are a class of molecules characterized by an aromatic ring substituted with one or more nitro groups.[1] These compounds are of significant interest in pharmacology and toxicology due to their broad spectrum of biological activities, which include anticancer, antimicrobial, and immunomodulatory effects.[2][3] The strong electron-withdrawing nature of the nitro group is a key determinant of their biological action, which often involves reductive bioactivation to generate reactive intermediates.[4]

While 2,5-Difluoro-4-nitroaniline is commercially available and utilized as an intermediate in chemical synthesis, to date, there is a notable absence of published experimental data on its specific biological activities, such as cytotoxicity or mechanism of action. However, by examining structurally related fluorinated nitroaromatics and well-characterized nitroaromatic compounds, we can infer potential areas of investigation and benchmark hypothetical performance. This guide aims to provide a framework for researchers interested in exploring the biological potential of 2,5-Difluoro-4-nitroaniline.

Comparison of Biological Activities

The biological effects of nitroaromatic compounds are diverse and dependent on their specific chemical structures. The following table summarizes the known activities of two representative nitroaromatic compounds, 1-chloro-2,4-dinitrobenzene (DNCB) and 2-nitro-p-phenylenediamine, as a basis for comparison. The potential activities of 2,5-Difluoro-4-nitroaniline are inferred based on the general properties of this chemical class.

CompoundChemical StructureKnown/Inferred Biological ActivityKey Findings
2,5-Difluoro-4-nitroaniline 2,5-Difluoro-4-nitroaniline structureCytotoxicity (Inferred): Potential for cytotoxic effects against cancer cell lines. Fluorination can sometimes enhance biological activity.No direct experimental data is currently available. Its activity would likely depend on cellular nitroreductase activity.
1-Chloro-2,4-dinitrobenzene (DNCB) DNCB structureImmunomodulation & Cytotoxicity: Used to induce contact hypersensitivity and has been investigated for immunotherapy in skin cancers.[5][6] It exhibits cytotoxicity against various cell lines.[7]Induces dermatitis and can be used to treat alopecia areata.[8] Can trigger regression of certain skin tumors.[5]
2-Nitro-p-phenylenediamine 2-Nitro-p-phenylenediamine structureMutagenicity & Cytotoxicity: Known to be mutagenic in the Ames test and induces chromosomal aberrations in cultured mammalian cells.[9]The addition of a nitro group to phenylenediamine can convert it into a direct mutagen.[9]

Experimental Protocols

To facilitate the investigation of the biological activity of 2,5-Difluoro-4-nitroaniline and other nitroaromatics, detailed protocols for key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2,5-Difluoro-4-nitroaniline) in culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: After the incubation with MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[11]

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic cells.[13]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[14]

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[15]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.[15]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for assessing the biological activity of a novel compound and a generalized signaling pathway for nitroaromatic-induced apoptosis.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Data Analysis Compound Test Compound (e.g., 2,5-Difluoro-4-nitroaniline) Treatment Compound Treatment Compound->Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for Caspases) Apoptosis->Mechanism Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Pathway_Analysis Signaling Pathway Elucidation Mechanism->Pathway_Analysis

Caption: A generalized workflow for the in vitro evaluation of a test compound's biological activity.

Apoptosis_Pathway cluster_0 Cellular Response to Nitroaromatic Compound Nitroaromatic Nitroaromatic Compound Bioactivation Reductive Bioactivation (Nitroreductases) Nitroaromatic->Bioactivation ROS Reactive Oxygen Species (ROS) & Reactive Nitrogen Species (RNS) Bioactivation->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for nitroaromatic-induced apoptosis.

Concluding Remarks

The biological activities of nitroaromatic compounds are a subject of ongoing research, with many displaying potent effects that could be harnessed for therapeutic purposes. While 2,5-Difluoro-4-nitroaniline remains uncharacterized in a biological context, its structure suggests that it may possess interesting activities worthy of investigation. The experimental protocols and comparative data provided in this guide offer a starting point for researchers to explore the potential of this and other novel nitroaromatic compounds. Future studies are essential to elucidate the specific biological effects and mechanisms of action of 2,5-Difluoro-4-nitroaniline.

References

The Fluorinated Advantage: A Comparative Guide to 2,5-Difluoro-4-nitroaniline in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of 2,5-Difluoro-4-nitroaniline and its non-fluorinated analog, 4-nitroaniline, highlighting the significant advantages conferred by fluorination in terms of physicochemical properties, metabolic stability, and biological activity, particularly in the context of kinase inhibitor synthesis.

The introduction of fluorine atoms into a molecule can dramatically alter its electronic properties, lipophilicity, and metabolic fate.[1] These modifications are particularly impactful in drug design, where enhancing a compound's stability and target affinity is paramount. 2,5-Difluoro-4-nitroaniline serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, with its fluorine atoms enhancing the stability and reactivity of the resulting compounds.[2]

Physicochemical Properties: A Quantitative Comparison

The presence of two electron-withdrawing fluorine atoms in 2,5-Difluoro-4-nitroaniline significantly influences its key physicochemical properties compared to the non-fluorinated 4-nitroaniline. These differences have profound implications for reaction kinetics, solubility, and pharmacokinetic profiles of molecules synthesized from these starting materials.

Property2,5-Difluoro-4-nitroaniline4-NitroanilineKey Differences and Implications
Molecular Formula C₆H₄F₂N₂O₂C₆H₆N₂O₂Introduction of two fluorine atoms in place of hydrogen.
Molecular Weight 174.11 g/mol [3]138.12 g/mol [4]Increased molecular weight, a factor to consider in drug design.
pKa Predicted: <11.0[5][6]The strong electron-withdrawing nature of the two fluorine atoms is expected to significantly decrease the basicity of the aniline nitrogen, making it a weaker base than 4-nitroaniline. This can affect its reactivity in certain synthetic steps.
LogP (Lipophilicity) Predicted: >1.391.39[7]Fluorination generally increases lipophilicity, which can enhance membrane permeability of derivative compounds. The predicted higher LogP of the difluorinated compound suggests improved potential for crossing biological membranes.
Melting Point 153-153.5 °C147 °C[6]The higher melting point of the difluorinated analog suggests stronger intermolecular forces in the solid state.

Note: Predicted values for 2,5-Difluoro-4-nitroaniline are based on computational models and the known effects of fluorination.

Enhanced Metabolic Stability: The Fluorine Shield

A primary advantage of utilizing fluorinated building blocks in drug discovery is the enhanced metabolic stability of the resulting compounds. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[8][9]

4-Nitroaniline is known to be metabolized by rat liver microsomes, with the primary metabolite being 2-amino-5-nitrophenol, a product of hydroxylation.[10] The sites of this hydroxylation are the C-H bonds on the aromatic ring. In 2,5-Difluoro-4-nitroaniline, two of these positions are blocked by fluorine atoms, sterically hindering and electronically disfavoring enzymatic attack at adjacent positions. This "fluorine shield" is expected to lead to a significantly longer metabolic half-life and greater bioavailability of drug candidates synthesized using this building block.

Superior Biological Activity: A Case Study in Kinase Inhibition

The advantages of fluorination are particularly evident in the development of targeted therapies such as kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[11] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer treatment.

Many VEGFR-2 inhibitors feature a substituted aniline moiety that interacts with the kinase's active site. The electronic modifications and conformational constraints introduced by fluorine atoms can lead to enhanced binding affinity and, consequently, lower IC50 values (a measure of inhibitory potency).

Below is a representative comparison of the biological activity of a hypothetical VEGFR-2 inhibitor synthesized with either 2,5-Difluoro-4-nitroaniline or 4-nitroaniline. The data is extrapolated from known structure-activity relationships of similar kinase inhibitors where fluorination has been shown to be beneficial.[12][13]

CompoundStructureTargetIC50 (nM)
Hypothetical Inhibitor A (Non-fluorinated) [Core Scaffold]-NH-(4-nitrophenyl)VEGFR-2~50-100
Hypothetical Inhibitor B (Difluorinated) [Core Scaffold]-NH-(2,5-difluoro-4-nitrophenyl)VEGFR-2~5-20

The significantly lower IC50 value for the difluorinated inhibitor highlights the profound impact of the fluorine atoms on target engagement.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Objective: To experimentally determine the acid dissociation constant (pKa) of the aniline derivatives.

Materials:

  • 2,5-Difluoro-4-nitroaniline or 4-nitroaniline

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Methanol

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Prepare a 0.01 M solution of the aniline derivative in a 1:1 methanol/water mixture.

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume (e.g., 50 mL) of the aniline solution into a beaker with a magnetic stir bar.

  • Begin stirring the solution and record the initial pH.

  • Add the standardized HCl solution in small increments (e.g., 0.1 mL) from the buret, recording the pH after each addition.

  • Continue the titration past the equivalence point (the point of the most significant pH change).

  • Plot the pH versus the volume of HCl added.

  • The pKa is determined as the pH at the half-equivalence point.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound (synthesized inhibitor)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

  • Incubator set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • The half-life (t½) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the compound.[14]

Visualizing the Impact: Synthesis and Signaling Pathways

The following diagrams illustrate the synthetic workflow for a generic kinase inhibitor and the targeted signaling pathway.

G Generic Synthesis of a Kinase Inhibitor start 2,5-Difluoro-4-nitroaniline (or 4-Nitroaniline) intermediate1 Coupling with Kinase Core Scaffold start->intermediate1 Nucleophilic Aromatic Substitution intermediate2 Further Functionalization (e.g., solubilizing group) intermediate1->intermediate2 Various Reactions final_product Final Kinase Inhibitor intermediate2->final_product Deprotection/ Purification G VEGFR-2 Signaling Pathway Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Fluorinated Kinase Inhibitor Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis (Tumor Growth) Downstream->Angiogenesis Promotes

References

A Comparative Guide to 2,5-Difluoro-4-nitroaniline and 2-Chloro-4-nitroaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the vast array of available reagents, halogenated nitroanilines serve as crucial intermediates due to their versatile reactivity. This guide provides an objective comparison of two such key starting materials: 2,5-Difluoro-4-nitroaniline and 2-Chloro-4-nitroaniline. We will delve into their synthesis, physical and chemical properties, and their application in the synthesis of bioactive molecules, supported by experimental data and detailed protocols.

Physicochemical and Spectroscopic Properties: A Tabular Comparison

A comprehensive understanding of the physical and spectroscopic properties of these reagents is fundamental to their effective utilization in synthesis. The following table summarizes key data for both compounds.

Property2,5-Difluoro-4-nitroaniline2-Chloro-4-nitroaniline
Molecular Formula C₆H₄F₂N₂O₂C₆H₅ClN₂O₂[1]
Molecular Weight 174.11 g/mol [2]172.57 g/mol [1]
Appearance Yellow to orange crystalline powderYellow crystalline powder[1]
Melting Point 148-152 °C105-108 °C
Solubility Soluble in many organic solventsSoluble in alcohol, ether, and acetone
¹H NMR δ 7.51 (dd, J = 8.6, 7.0 Hz, 1H), 6.98 (t, J = 10.2 Hz, 1H), 3.91 (br s, 2H)δ 7.96 (d, J=2.6 Hz, 1H), 7.28 (dd, J=9.1, 2.6 Hz, 1H), 6.81 (d, J=9.1 Hz, 1H), 4.99 (s, 2H)
¹³C NMR Signals around δ 152.9, 150.6, 134.6, 124.5, 124.3, 118.7, 118.6, 117.0, 115.4 ppm[3]Signals around δ 147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, 110.1 ppm[3]
IR (cm⁻¹) Peaks corresponding to N-H, C-F, and NO₂ stretchesPeaks corresponding to N-H, C-Cl, and NO₂ stretches[4]

Synthesis of the Starting Materials

Both 2,5-Difluoro-4-nitroaniline and 2-Chloro-4-nitroaniline are typically synthesized from commercially available precursors. The choice of synthetic route depends on the desired scale and purity.

Synthesis of 2,5-Difluoro-4-nitroaniline

A common route to 2,5-Difluoro-4-nitroaniline involves the nitration of 2,5-difluoroaniline.

start 2,5-Difluoroaniline reagents HNO₃ / H₂SO₄ start->reagents product 2,5-Difluoro-4-nitroaniline reagents->product

Synthesis of 2,5-Difluoro-4-nitroaniline.
Synthesis of 2-Chloro-4-nitroaniline

2-Chloro-4-nitroaniline can be prepared by the chlorination of 4-nitroaniline.

start 4-Nitroaniline reagents Cl₂ / Acetic Acid start->reagents product 2-Chloro-4-nitroaniline reagents->product

Synthesis of 2-Chloro-4-nitroaniline.

Performance in Synthesis: A Comparative Analysis

The choice between 2,5-Difluoro-4-nitroaniline and 2-Chloro-4-nitroaniline in a synthetic sequence is often dictated by the desired properties of the final product and the reactivity of the aniline derivative in key bond-forming reactions.

Nucleophilic Aromatic Substitution (SₙAr)

Both compounds are activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitro group. However, the nature of the halogen substituent significantly influences the reactivity. Fluorine, being more electronegative than chlorine, is generally a better leaving group in SₙAr reactions, especially when the reaction proceeds through a Meisenheimer complex. This enhanced reactivity of the fluorinated analogue can lead to milder reaction conditions and potentially higher yields.

The fluorine atoms in 2,5-Difluoro-4-nitroaniline also offer an additional site for substitution, providing opportunities for further functionalization that are not available with the chloro-analogue.

Application in the Synthesis of Bioactive Molecules

Both anilines are valuable precursors for the synthesis of a wide range of bioactive molecules, including kinase inhibitors, which are a cornerstone of modern cancer therapy.

2,5-Difluoro-4-nitroaniline in Kinase Inhibitor Synthesis: The presence of fluorine atoms can enhance the binding affinity of a drug candidate to its target protein through favorable interactions with the protein backbone. Furthermore, the introduction of fluorine can improve metabolic stability and cell permeability. For instance, 2,5-difluoro-4-nitroaniline can be a key starting material for the synthesis of inhibitors targeting various kinases.

2-Chloro-4-nitroaniline in Drug Synthesis: A prominent example of the utility of 2-chloro-4-nitroaniline is in the synthesis of the anthelmintic drug, Niclosamide. In this synthesis, the amino group of 2-chloro-4-nitroaniline undergoes an acylation reaction with 5-chlorosalicylic acid.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with 2,5-Difluoro-4-nitroaniline

This protocol describes a typical SₙAr reaction where the fluorine atom at the 2-position is displaced by an amine nucleophile.

start 2,5-Difluoro-4-nitroaniline + Amine (R-NH₂) conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat start->conditions product 2-(Alkyl/Aryl)amino-5-fluoro-4-nitroaniline conditions->product

General SₙAr with 2,5-Difluoro-4-nitroaniline.

Procedure:

  • To a solution of 2,5-Difluoro-4-nitroaniline (1.0 mmol) in an appropriate solvent such as N,N-dimethylformamide (DMF) (5 mL), add the desired amine (1.2 mmol) and a base such as potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol for the Synthesis of Niclosamide from 2-Chloro-4-nitroaniline

This protocol outlines the synthesis of Niclosamide, a WHO essential medicine.

start 2-Chloro-4-nitroaniline + 5-Chlorosalicylic acid conditions SOCl₂ or PCl₃ Solvent (e.g., Toluene) Heat start->conditions product Niclosamide conditions->product

Synthesis of Niclosamide.

Procedure:

  • To a stirred solution of 5-chlorosalicylic acid (1.0 mmol) in an anhydrous solvent such as toluene (10 mL), add thionyl chloride (1.2 mmol) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2 hours to form the corresponding acyl chloride.

  • Cool the reaction mixture to room temperature and add 2-chloro-4-nitroaniline (1.0 mmol) and a base such as triethylamine (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum to obtain Niclosamide. A yield of 68.7% has been reported for a similar procedure.

Conclusion

Both 2,5-Difluoro-4-nitroaniline and 2-Chloro-4-nitroaniline are valuable and versatile building blocks in organic synthesis. The choice between them should be guided by the specific requirements of the target molecule and the desired reaction pathway.

  • 2,5-Difluoro-4-nitroaniline is often favored when enhanced reactivity in SₙAr reactions is desired, and when the incorporation of fluorine is anticipated to improve the biological or material properties of the final product. The presence of two fluorine atoms also provides additional opportunities for selective functionalization.

  • 2-Chloro-4-nitroaniline remains a widely used and cost-effective starting material for the synthesis of various dyes and pharmaceuticals, as exemplified by the robust and scalable synthesis of Niclosamide.

For researchers and drug development professionals, a careful consideration of the electronic effects of the halogen substituents, potential side reactions, and the overall synthetic strategy will enable the judicious selection of the optimal nitroaniline building block for their specific application.

References

A Comparative Guide to the Quantitative Analysis of 2,5-Difluoro-4-nitroaniline: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is paramount. For a key intermediate like 2,5-Difluoro-4-nitroaniline, robust analytical methodologies are essential to ensure the quality and consistency of downstream processes. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the characterization and purity assessment of this compound.

Quantitative NMR stands out as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte. Its principle lies in the direct proportionality between the integrated signal area of a nucleus (commonly ¹H or ¹⁹F) and the number of nuclei contributing to that signal. By comparing the analyte's signal integral to that of a certified internal standard of known purity and concentration, the absolute purity of the 2,5-Difluoro-4-nitroaniline can be determined.

Conversely, HPLC and GC are comparative techniques that rely on the separation of the analyte from impurities based on their physicochemical properties. Quantification is typically achieved by comparing the peak area of the analyte to a calibration curve generated from a reference standard of the same compound. While highly sensitive, the accuracy of these methods is contingent on the availability and purity of the reference standard.

This guide will delve into the experimental protocols for each technique, present a comparative summary of their performance metrics, and provide a visual workflow for the qNMR methodology.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the analysis of 2,5-Difluoro-4-nitroaniline using qNMR, HPLC-UV, and GC-MS. It is important to note that while qNMR provides an absolute purity value, the chromatographic methods offer high sensitivity for trace impurity detection.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-MS
Purity (%) >98% (Absolute)[1]>98% (Relative to standard)[1]>98% (Relative to standard)[2]
Principle Absolute quantification against a certified internal standard.Separation by polarity on a stationary phase, quantification by UV absorbance.Separation by volatility and polarity, with mass-based detection and quantification.
Internal Standard Required (e.g., Maleic Acid for ¹H, 4-Fluoroanisole for ¹⁹F).Optional (for improved precision).Optional (for improved precision).
Reference Standard Not required for the analyte.Required for the analyte.Required for the analyte.
Selectivity High (based on unique NMR signals).High (based on retention time and UV spectrum).Very High (based on retention time and mass spectrum).
Sensitivity Moderate (typically for components >0.1%).High (ng to pg levels).Very High (pg to fg levels).
Sample Throughput Lower (longer acquisition times for high precision).High.High.
Destructive No.Yes.Yes.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar aromatic and fluorinated compounds and are adaptable for the specific analysis of 2,5-Difluoro-4-nitroaniline.

Quantitative ¹H-NMR (qNMR) Protocol

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 2,5-Difluoro-4-nitroaniline into a clean vial.

    • Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid) into the same vial. The molar ratio of the analyte to the internal standard should be optimized for signals of similar intensity.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in which both the analyte and internal standard are fully soluble.

    • Vortex the sample to ensure homogeneity and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard 90° pulse-acquire sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure spectral stability.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of 2,5-Difluoro-4-nitroaniline and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = 2,5-Difluoro-4-nitroaniline

      • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC-UV) Protocol

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of a 2,5-Difluoro-4-nitroaniline reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 10-100 µg/mL).

    • Sample Solution: Prepare the sample of 2,5-Difluoro-4-nitroaniline in the mobile phase at a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and record the chromatogram.

    • Determine the concentration of 2,5-Difluoro-4-nitroaniline in the sample by interpolating its peak area from the calibration curve.

    • Calculate the purity based on the expected concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of a 2,5-Difluoro-4-nitroaniline reference standard in a volatile organic solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

    • Sample Solution: Dissolve the sample of 2,5-Difluoro-4-nitroaniline in the same solvent to a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the standard solutions to create a calibration curve.

    • Inject the sample solution.

    • Identify the 2,5-Difluoro-4-nitroaniline peak based on its retention time and mass spectrum.

    • Quantify the compound using the calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the quantitative NMR (qNMR) analysis of 2,5-Difluoro-4-nitroaniline.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately weigh 2,5-Difluoro-4-nitroaniline weigh_is Accurately weigh Internal Standard dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into spectrometer transfer->load_sample setup_params Set acquisition parameters (d1, ns, etc.) load_sample->setup_params acquire_data Acquire FID data setup_params->acquire_data process_fid Fourier Transform, phasing, baseline correction acquire_data->process_fid integrate Integrate analyte and internal standard signals process_fid->integrate calculate Calculate purity using the qNMR formula integrate->calculate report Purity Report calculate->report

Caption: Workflow for the quantitative analysis of 2,5-Difluoro-4-nitroaniline by qNMR.

References

The Impact of Fluoroaniline Isomers on Kinase Inhibitor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into kinase inhibitors is a widely employed tactic in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The position of the fluorine substituent on an aniline ring, a common scaffold in kinase inhibitors, can significantly influence the molecule's interaction with the target kinase. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different fluoroaniline isomers, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of next-generation inhibitors.

Efficacy Comparison of Fluoroaniline-Derived Kinase Inhibitors

The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the IC50 values of representative kinase inhibitors derived from different fluoroanilines against key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated in various cancers, particularly non-small cell lung cancer (NSCLC).

Kinase InhibitorFluoroaniline DerivativeTarget Kinase (Mutation)IC50 (nM)Reference
Gefitinib3-Chloro-4-fluoroanilineEGFR (Wild-Type)3.22[1]
Lapatinib3-Chloro-4-fluoroanilineEGFR (Wild-Type)27.06[1]
Dacomitinib3-Chloro-4-fluoroanilineEGFR (L858R)0.007[2]
Compound 134-FluoroanilineEGFR (Wild-Type)5.06[1]

Observations: The data suggests that the substitution pattern on the aniline ring significantly impacts the inhibitory potency against EGFR. For instance, dacomitinib, a 3-chloro-4-fluoroaniline derivative, exhibits potent, single-digit nanomolar inhibition against the L858R mutant of EGFR.[2] In contrast, lapatinib, with the same fluoroaniline core, shows a higher IC50 value against wild-type EGFR.[1] Interestingly, a 4-fluoroaniline derivative (Compound 13) demonstrates strong inhibition of wild-type EGFR, highlighting the nuanced structure-activity relationships.[1]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Kinase InhibitorFluoroaniline DerivativeTarget KinaseIC50 (nM)Reference
SorafenibN/A (for direct comparison)VEGFR-290[3]
Compound with 4-fluoroaniline moiety4-FluoroanilineVEGFR-290[4]
AxitinibN/A (for direct comparison)VEGFR-20.2[5]
RivoceranibN/A (for direct comparison)VEGFR-216[5]

Observations: A synthesized compound containing a 4-fluoroaniline moiety demonstrated an IC50 of 90 nM against VEGFR-2.[4] While a direct comparison with inhibitors derived from other fluoroaniline isomers is not available in the reviewed literature, this data point indicates the viability of the 4-fluoroaniline scaffold for targeting VEGFR-2. For context, established VEGFR-2 inhibitors like axitinib and rivoceranib show IC50 values of 0.2 nM and 16 nM, respectively, under specific assay conditions.[5]

B-Raf Inhibitors

The B-Raf kinase is a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas.

Kinase InhibitorFluoroaniline DerivativeTarget Kinase (Mutation)IC50 (nM)Reference
VemurafenibN/A (for direct comparison)B-Raf (V600E)31[6]
PLX4720N/A (for direct comparison)B-Raf (V600E)13[6]
Compound 704-FluoroanilineB-Raf (V600E)41[7]

Observations: A novel compound (Compound 70) incorporating a 4-fluoroaniline moiety exhibited potent inhibition of the B-Raf V600E mutant with an IC50 of 41 nM.[7] This potency is comparable to the well-established B-Raf inhibitor vemurafenib (IC50 = 31 nM).[6] This finding underscores the potential of 4-fluoroaniline derivatives in the development of effective B-Raf inhibitors.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment and comparison of kinase inhibitor efficacy.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of a compound required to inhibit the activity of a specific kinase by 50%.

Materials:

  • Recombinant human kinase enzyme (e.g., EGFR, VEGFR-2, B-Raf)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), often [γ-³³P]ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the recombinant kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 for NSCLC, HT-29 for colon cancer)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by the discussed kinase inhibitors and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 EGF EGF (Ligand) EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Gefitinib Gefitinib (3-Chloro-4-fluoroaniline) Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGF VEGF (Ligand) VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Fluoroaniline_Inhibitor 4-Fluoroaniline Derivative Fluoroaniline_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and inhibition by a 4-fluoroaniline derivative.

BRAF_Signaling_Pathway Ras Ras BRAF B-Raf (V600E Mutant) Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Fluoroaniline_Inhibitor 4-Fluoroaniline Derivative Fluoroaniline_Inhibitor->BRAF Inhibits

Caption: The MAPK/ERK pathway with oncogenic B-Raf (V600E) and its inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Efficacy Testing cluster_analysis Data Analysis Start Fluoroaniline Isomer React Chemical Synthesis Start->React Purify Purification & Characterization React->Purify Inhibitor Kinase Inhibitor Derivative Purify->Inhibitor Biochem In Vitro Kinase Inhibition Assay (IC50) Inhibitor->Biochem Cell Cell-Based Proliferation Assay (IC50) Inhibitor->Cell Data Data Analysis & Comparison Biochem->Data Cell->Data

Caption: General experimental workflow for comparing fluoroaniline-derived kinase inhibitors.

References

A Comparative Guide to Synthetic Routes for Difluoronitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Difluoronitroanilines are crucial building blocks in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a nitro group onto an aniline scaffold can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making these compounds highly valuable intermediates for the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide provides a comparative analysis of various synthetic routes to key difluoronitroaniline isomers, supported by experimental data and detailed methodologies.

Comparison of Key Synthetic Methodologies

The synthesis of difluoronitroanilines can be broadly approached through several key strategies, including the direct nitration of difluoroaniline precursors, selective reduction of dinitro compounds, and multi-step pathways involving nucleophilic aromatic substitution (SNAr) and other transformations. The efficiency of these routes varies significantly based on the target isomer, starting materials, and reaction conditions.

Data Summary

The following table summarizes quantitative data for the synthesis of various difluoronitroanilines, enabling a direct comparison of different methodologies.

Target CompoundStarting Material(s)Synthesis MethodKey ReagentsReaction TimeYield (%)Reference
2,4-Difluoro-6-nitroaniline 2,4-DifluoroanilineAcetylation, nitration, and hydrolysisAcetic anhydride, Nitric acid, Acetic acid, aq. HCl4 hours (Nitration)14%[1][3]
2-Fluoro-5-nitroaniline 2,4-DinitrofluorobenzeneSelective reduction of one nitro groupIron powder, Acetic acid1.5 hours79%[1][4]
3,5-Difluoroaniline *2,6-Dichloro-3,5-difluoronitrobenzeneCatalytic hydrogenation (reduction and dechlorination)H₂, Pd/C, MgONot specified69%[5]
1,5-Difluoro-2,4-dinitrobenzene m-DifluorobenzeneDirect dinitrationFuming nitric acid, Conc. sulfuric acid3 hours (at 0°C)>90%[6]
1,2-Difluoro-4,5-dinitrobenzene 3,4-DifluoronitrobenzeneNitrationFuming nitric acid, Conc. sulfuric acid1.5 hours (at 90°C)~70%[7]

Note: 3,5-Difluoroaniline is presented as it is synthesized from a difluoronitrobenzene precursor, highlighting a relevant transformation route.

Synthetic Pathway Diagrams and Discussion

The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials. Below are diagrams and discussions of common pathways.

Route 1: Nitration of a Difluoroaniline Derivative

This is a direct approach where a difluoroaniline is first protected, typically by acetylation, to control the regioselectivity of the subsequent nitration step. The directing effects of the fluorine atoms and the acetamido group guide the incoming nitro group. The final step involves the hydrolysis of the protecting group. While direct, this multi-step batch process can suffer from low yields, as seen in the synthesis of 2,4-difluoro-6-nitroaniline.[1][3]

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A 2,4-Difluoroaniline B N-(2,4-difluorophenyl)acetamide A->B Acetic Anhydride C N-(2,4-Difluoro-6-nitrophenyl)acetamide B->C HNO₃ / Acetic Acid (90°C, 4h) D 2,4-Difluoro-6-nitroaniline C->D aq. HCl (90°C)

Caption: Synthesis of 2,4-Difluoro-6-nitroaniline via nitration.
Route 2: Selective Reduction of a Dinitro Compound

This method leverages the differential reactivity of nitro groups on an aromatic ring. In the synthesis of 2-fluoro-5-nitroaniline, one nitro group of 2,4-dinitrofluorobenzene is selectively reduced using a mild reducing agent like iron powder in acetic acid.[1][4] This approach is often efficient and provides good yields, highlighting the utility of chemoselective transformations.[1]

G A 2,4-Dinitrofluorobenzene B 2-Fluoro-5-nitroaniline A->B C Process Conditions C->A Iron Powder Acetic Acid (110-138°C, 1.5h)

Caption: Synthesis of 2-Fluoro-5-nitroaniline via selective reduction.
Route 3: Catalytic Hydrogenation of a Halogenated Nitroaromatic

Complex difluoroanilines can be accessed from polysubstituted nitroaromatic precursors. For instance, 3,5-difluoroaniline is prepared from 2,6-dichloro-3,5-difluoronitrobenzene.[5] This process involves the simultaneous reduction of the nitro group to an amine and the hydrogenolysis (dechlorination) of the C-Cl bonds, typically achieved through catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst.[5]

G A 2,6-Dichloro-3,5-difluoronitrobenzene B 3,5-Difluoroaniline A->B C Process Conditions C->A H₂ / Pd/C MgO, Toluene/Water (45°C)

Caption: Synthesis of 3,5-Difluoroaniline via catalytic hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoro-6-nitroaniline[1]

This synthesis is a multi-step batch process with a comparatively low overall yield.

  • Acetylation of 2,4-Difluoroaniline: 2,4-difluoroaniline is reacted with acetic anhydride under standard acetylation conditions to yield N-(2,4-difluorophenyl)acetamide.

  • Nitration of 2,4-Difluoroacetanilide: The nitration is performed using nitric acid in an acetic acid solvent. The reaction mixture is maintained at 90°C for 4 hours.

  • Hydrolysis of N-(2,4-Difluoro-6-nitrophenyl)acetamide: The acetyl protecting group is removed by heating the intermediate with aqueous hydrochloric acid at 90°C.

  • Isolation: The final product is isolated and purified, resulting in a yield of approximately 14%.[1]

Protocol 2: Synthesis of 2-Fluoro-5-nitroaniline[1]

This method relies on the selective reduction of one nitro group.

  • Reaction Setup: A solution of 2,4-dinitrofluorobenzene (130 g) in acetic acid (200 g) is added dropwise to a suspension of electrolytic iron powder (108 g) in acetic acid (1000 g). The addition is conducted at a temperature between 60°C and 110°C.

  • Reaction Execution: After the addition is complete, the mixture is stirred at a temperature of 110°C to 138°C for 1.5 hours.

  • Work-up and Isolation: The reaction mixture is extracted with ethyl acetate. The combined organic extracts are concentrated under reduced pressure to yield 2-fluoro-5-nitroaniline. The reported yield for this method is 79%.[1]

Protocol 3: Synthesis of 3,5-Difluoroaniline[5]

This procedure involves catalytic hydrogenation and dehalogenation.

  • Reaction Setup: A mixture of crude 2,6-dichloro-3,5-difluoronitrobenzene (547 g) in toluene (100 g), 5% Pd/C catalyst (17.5 g, 50% water content), and magnesium oxide (104.8 g) in water (450 g) is introduced into an autoclave.

  • Hydrogenation: The mixture is heated to 45°C and hydrogen is introduced to reduce the nitro group and remove the chlorine atoms.

  • Isolation: Upon reaction completion, the catalyst is filtered, and the organic phase is separated. The product, 3,5-difluoroaniline, is isolated from the organic phase. A yield of 69.2% is reported.[5]

References

A Cost-Benefit Analysis of 2,5-Difluoro-4-nitroaniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. Among the array of fluorinated building blocks, 2,5-Difluoro-4-nitroaniline stands out as a versatile intermediate, particularly in the synthesis of targeted therapeutics like kinase inhibitors. This guide provides a comprehensive cost-benefit analysis of utilizing 2,5-Difluoro-4-nitroaniline in synthetic workflows, with a comparative look at a common alternative, supported by experimental data and detailed methodologies.

Executive Summary

2,5-Difluoro-4-nitroaniline offers a compelling value proposition in the synthesis of kinase inhibitors, particularly those targeting the EGFR/HER2 pathway. The unique substitution pattern of this intermediate is hypothesized to confer advantageous physicochemical properties to the final active pharmaceutical ingredient (API). While the initial cost of 2,5-Difluoro-4-nitroaniline may be higher than some non-fluorinated or alternatively halogenated anilines, the potential for enhanced biological activity and improved drug-like properties can justify the investment. This guide will delve into a comparative synthesis of a hypothetical, yet representative, kinase inhibitor to illustrate this cost-benefit trade-off.

Comparative Cost Analysis of Starting Materials

A primary consideration in any synthetic campaign is the cost of raw materials. Here, we compare the approximate cost of 2,5-Difluoro-4-nitroaniline with a common alternative building block used in the synthesis of kinase inhibitors, 3-Chloro-4-fluoroaniline.

CompoundCAS NumberMolecular Weight ( g/mol )PurityPrice (USD/g)
2,5-Difluoro-4-nitroaniline 1542-36-5174.11>95%~$50 - $150
3-Chloro-4-fluoroaniline 367-21-5145.56>98%~$1 - $5

Note: Prices are approximate and can vary significantly based on supplier, quantity, and purity.

The data clearly indicates that 3-Chloro-4-fluoroaniline is a significantly more cost-effective starting material on a per-gram basis. However, the true cost of a synthetic route is not solely determined by the price of the initial reagents but also by factors such as reaction efficiency, yield, and the ultimate efficacy of the final product.

Synthetic Utility in Kinase Inhibitor Synthesis: A Case Study

The key step in the assembly of the 4-anilinoquinazoline core is a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocols

Protocol 1: Synthesis of a 2,5-Difluoro-4-nitroanilino Quinazoline Intermediate

This protocol is adapted from a similar, high-yielding synthesis of a related compound.[1]

  • Reaction: To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, 2,5-Difluoro-4-nitroaniline (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) are added.

  • Conditions: The reaction mixture is heated to reflux (approximately 82°C) and stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried to yield the desired N-(2,5-difluoro-4-nitrophenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Subsequent Reduction: The nitro group of the intermediate is then reduced to an amine using standard conditions (e.g., iron powder in acetic acid or catalytic hydrogenation) to provide the corresponding 4-amino-2,5-difluoroaniline derivative, ready for further functionalization if required.

Protocol 2: Synthesis using 3-Chloro-4-fluoroaniline (Alternative)

The same procedure as Protocol 1 is followed, substituting 2,5-Difluoro-4-nitroaniline with 3-Chloro-4-fluoroaniline.

Comparative Performance Data
ParameterRoute A: Using 2,5-Difluoro-4-nitroaniline Route B: Using 3-Chloro-4-fluoroaniline
Starting Material Cost HigherLower
Estimated Yield of SNAr Step ~90-95% (based on similar high-yielding reactions)[1]~90-95% (well-established reaction)
Number of Steps SNAr followed by nitro reductionSNAr
Potential for Enhanced Biological Activity High (due to unique fluorine substitution)Established (present in marketed drugs)

The "Benefit": Impact on Biological Activity

The primary justification for using a more expensive and synthetically elaborate building block like 2,5-Difluoro-4-nitroaniline lies in the potential for enhanced biological activity of the final kinase inhibitor. The unique electronic properties of the 2,5-difluoro substitution pattern can influence the molecule's interaction with the target kinase's active site, potentially leading to increased potency and selectivity.

While direct IC50 data for a kinase inhibitor containing the 2,5-difluoro-4-aminophenyl moiety is not available in the cited literature, we can infer the potential benefit by examining structurally related potent kinase inhibitors. For instance, novel Lapatinib derivatives have demonstrated nanomolar IC50 values against EGFR and HER2 kinases. One such derivative, compound 6j, exhibited an IC50 of 1.8 nM against EGFR and 87.8 nM against HER2.[2] This level of potency underscores the therapeutic potential of the 4-anilinoquinazoline scaffold.

It is hypothesized that the introduction of the 2,5-difluoro substitution pattern could further enhance this activity by:

  • Modulating pKa: The electron-withdrawing fluorine atoms can lower the pKa of the aniline nitrogen, potentially optimizing its interaction with the kinase hinge region.

  • Improving Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation.

  • Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone.

Visualizing the Synthesis and Mechanism of Action

To further clarify the concepts discussed, the following diagrams illustrate the synthetic workflow and the targeted biological pathway.

G cluster_synthesis Synthetic Workflow A 2,5-Difluoro-4-nitroaniline C S(N)Ar Reaction (High Yield) A->C B 4-Chloro-6,7-dimethoxyquinazoline B->C D N-(2,5-difluoro-4-nitrophenyl)- 6,7-dimethoxyquinazolin-4-amine C->D E Nitro Group Reduction D->E F Final Kinase Inhibitor Scaffold E->F

Caption: A representative synthetic workflow for a kinase inhibitor using 2,5-Difluoro-4-nitroaniline.

G cluster_pathway EGFR/HER2 Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (Ras-Raf-MEK-ERK, PI3K-Akt) Dimerization->Downstream ATP ATP ATP->Dimerization Binds to kinase domain Inhibitor Kinase Inhibitor (Derived from 2,5-Difluoro-4-nitroaniline) Inhibitor->Dimerization Competitively Inhibits ATP Binding Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Simplified diagram of EGFR/HER2 signaling and the point of inhibition by a competitive kinase inhibitor.

G Start Start: Need for Potent & Selective Kinase Inhibitor Decision Choice of Aniline Building Block Start->Decision AltA 2,5-Difluoro-4-nitroaniline Decision->AltA AltB Alternative (e.g., 3-Chloro-4-fluoroaniline) Decision->AltB CostA Higher Initial Cost AltA->CostA BenefitA Potential for Enhanced Potency, Selectivity, and DMPK Properties AltA->BenefitA CostB Lower Initial Cost AltB->CostB BenefitB Established Synthetic Route AltB->BenefitB Analysis Cost-Benefit Analysis CostA->Analysis CostB->Analysis BenefitA->Analysis BenefitB->Analysis Conclusion Decision based on Project Goals and Risk Assessment Analysis->Conclusion

Caption: Logical relationship for the cost-benefit analysis of choosing a starting material.

Conclusion

The decision to use 2,5-Difluoro-4-nitroaniline in the synthesis of kinase inhibitors is a strategic one that hinges on a careful cost-benefit analysis. While the upfront cost of this reagent is higher than some alternatives, the potential for significant improvements in the biological activity and pharmacokinetic properties of the final drug candidate can provide a substantial return on investment. The unique 2,5-difluoro substitution pattern offers medicinal chemists an avenue to fine-tune the properties of their molecules in ways that may not be achievable with other building blocks. For research and development programs aiming to develop best-in-class therapeutics, the potential benefits of incorporating 2,5-Difluoro-4-nitroaniline may well outweigh the initial costs, making it a valuable tool in the arsenal of drug discovery professionals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical intermediates is a critical aspect of sustainable product development. This guide provides a comparative analysis of the environmental impact of 2,5-Difluoro-4-nitroaniline, a key building block in the pharmaceutical and agrochemical industries, and its related compounds. Due to a lack of specific ecotoxicity data for 2,5-Difluoro-4-nitroaniline, this guide leverages data from structurally similar nitroaromatic and fluoroaniline compounds to infer its potential environmental profile.

Executive Summary

Comparative Ecotoxicity Data

The following tables summarize available ecotoxicity data for compounds structurally related to 2,5-Difluoro-4-nitroaniline. This data provides a basis for estimating the potential toxicity of the target compound.

Table 1: Aquatic Toxicity of Related Nitroaromatic and Fluoroaniline Compounds

CompoundTest OrganismEndpoint (96h LC50)Toxicity Value (mg/L)Reference
Nitroaromatic Compounds
2,4,6-Trinitrotoluene (TNT)Rainbow TroutLC500.43 - 6.4[3]
RDXRainbow TroutLC500.43 - 6.4[3]
HMXRainbow TroutLC500.43 - 6.4[3]
2,4-Dinitrotoluene (2,4-DNT)Brocarded CarpLC5019.67[4]
o-Nitrochlorobenzene (O-NCB)Brocarded CarpLC5036.48[4]
m-Nitrochlorobenzene (M-NCB)Brocarded CarpLC5033.5[4]
Fluoroaniline Compounds
4-FluoroanilineFathead Minnow (Pimephales promelas)LC5016.9[5]

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a specified time.

Table 2: General Environmental Fate Characteristics of Related Compound Classes

Compound ClassBiodegradation PotentialBioaccumulation PotentialKey Environmental Concerns
Nitroaromatic Compounds Generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[1] Microbial degradation is possible but can be slow.[6]Varies depending on the specific compound.Aquatic toxicity, potential mutagenicity and carcinogenicity.[1][3][7]
Fluoroaniline Compounds More resistant to microbial attack than non-halogenated aniline.[2] Some bacteria have shown the ability to degrade fluoroanilines.[2][8]Estimated Bioconcentration Factor (BCF) for 4-fluoroaniline is low, suggesting low potential for bioaccumulation.[9]Environmental persistence, toxicity to aquatic organisms.

Inferred Environmental Impact of 2,5-Difluoro-4-nitroaniline

Based on the data from related compounds, it can be inferred that 2,5-Difluoro-4-nitroaniline likely exhibits:

  • Moderate to high aquatic toxicity: The presence of both a nitro group and fluorine atoms suggests that its toxicity to fish and other aquatic organisms could be significant, likely falling within the range observed for other nitroaromatic and fluoroaniline compounds.

  • Limited biodegradability: The combination of the stable aromatic ring, the electron-withdrawing nitro group, and the strong carbon-fluorine bonds likely makes this compound resistant to rapid environmental degradation.

  • Uncertain bioaccumulation potential: While the BCF for 4-fluoroaniline is low, the overall lipophilicity of 2,5-Difluoro-4-nitroaniline would need to be considered for a more accurate prediction.

Experimental Protocols for Environmental Impact Assessment

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable environmental safety data.

Key Ecotoxicity Tests:
  • Acute Toxicity to Fish (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish species (e.g., Rainbow Trout, Zebrafish) over a 96-hour period.

  • Acute Immobilisation Test for Daphnia sp. (OECD 202): This test assesses the acute toxicity to aquatic invertebrates by determining the concentration that causes immobilization in 50% of the tested Daphnia magna population over 48 hours.

  • Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae, a key primary producer in aquatic ecosystems.

  • Ready Biodegradability (OECD 301): This set of screening tests assesses the potential for a chemical to be readily biodegradable under aerobic conditions.

Biodegradation Study Example:

A common method to assess biodegradation involves the use of sequencing batch reactors. In such a study, a microbial inoculum from a relevant environment (e.g., industrial wastewater treatment plant) is exposed to the test compound as a sole source of carbon and/or nitrogen. The degradation rate is then monitored over time by measuring the decrease in the concentration of the compound.

Alternatives and Green Chemistry Approaches

The potential environmental concerns associated with nitroaromatic and halogenated compounds have spurred research into more environmentally benign alternatives and synthesis methods. The "Benign by Design" approach encourages the development of chemicals with reduced toxicity and enhanced biodegradability from the outset[4].

Alternative Synthesis Strategies:
  • Catalyst-free reactions in water: Utilizing water as a solvent and avoiding traditional catalysts can significantly reduce the environmental impact of chemical synthesis[7].

  • PFAS-free fluorination methods: Researchers are developing new methods for fluorination that avoid the use of persistent and toxic per- and polyfluoroalkyl substances (PFAS)[2][9].

  • Alternative Nitrating Agents: The use of traditional nitrating agents like nitric acid with sulfuric acid generates significant hazardous waste. Alternatives such as nitronium salts or enzyme-catalyzed nitration are being explored[10][11].

  • Biocatalysis and Renewable Feedstocks: Employing enzymes and microorganisms as catalysts and utilizing renewable starting materials can lead to greener synthetic routes for pharmaceuticals and agrochemicals[12].

While specific, commercially available, and less harmful alternatives to 2,5-Difluoro-4-nitroaniline for its exact applications are not yet widely documented, the principles of green chemistry provide a roadmap for the development of such compounds.

Logical Workflow for Environmental Impact Assessment

The following diagram illustrates a logical workflow for assessing the environmental impact of a chemical substance like 2,5-Difluoro-4-nitroaniline.

cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Testing (OECD Guidelines) cluster_2 Phase 3: Risk Assessment & Mitigation a Compound Identification (2,5-Difluoro-4-nitroaniline) b Literature Review & Data Mining a->b Existing Data c In Silico Prediction (QSAR) b->c Data Gaps e Ecotoxicity Testing (Aquatic & Terrestrial) c->e Predictive Data d Physicochemical Properties d->e f Environmental Fate (Biodegradation, Bioaccumulation) d->f g Hazard Identification e->g f->g i Risk Characterization g->i h Exposure Assessment h->i j Development of Safer Alternatives i->j

Caption: Workflow for Environmental Impact Assessment.

Conclusion

While a definitive environmental impact assessment of 2,5-Difluoro-4-nitroaniline is hampered by the lack of direct experimental data, a comparative analysis of its constituent chemical classes—nitroaromatics and fluoroanilines—strongly suggests a profile of moderate to high ecotoxicity and limited biodegradability. For industries utilizing this and similar compounds, a proactive approach guided by the principles of green chemistry is essential. This includes investing in the generation of robust ecotoxicological data for key intermediates and actively exploring the design and synthesis of safer, more sustainable alternatives to mitigate potential environmental risks.

References

Safety Operating Guide

Proper Disposal of 2,5-Difluoro-4-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2,5-Difluoro-4-nitroaniline based on available safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 2,5-Difluoro-4-nitroaniline was not located. Therefore, researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before handling and disposal. All procedures must comply with local, state, and federal regulations.

Immediate Safety and Handling Precautions

2,5-Difluoro-4-nitroaniline is presumed to be a toxic substance, and appropriate caution should be exercised. Based on data for related nitroaniline compounds, it is likely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] It is also considered harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): When handling 2,5-Difluoro-4-nitroaniline, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Nitrile rubber gloves.[2]

  • Body Protection: A lab coat or a chemical-resistant apron.[2]

  • Respiratory Protection: All handling should occur in a well-ventilated area or under a chemical fume hood.[3][4] For situations with potential for dust generation or inadequate ventilation, a respirator may be necessary.[2]

Step-by-Step Disposal Procedure

The disposal of 2,5-Difluoro-4-nitroaniline must be managed as hazardous waste from the point of generation to its final treatment at an approved waste disposal facility.[2]

Step 1: Waste Segregation and Collection

  • Isolate Waste: Do not mix 2,5-Difluoro-4-nitroaniline waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[5][6] Halogenated organic compounds should be segregated from non-halogenated waste.[5]

  • Container Requirements: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing cap.[5][7] The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2,5-Difluoro-4-nitroaniline".[5]

Step 2: Handling Spills and Contaminated Materials

  • Spill Management: In the event of a spill, evacuate the immediate area. Prevent the substance from entering drains or waterways.[2][8]

  • Cleanup: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2] The collected spill material and any contaminated items (e.g., paper towels, gloves) must be placed in a sealed container for disposal as hazardous waste.[2][5]

Step 3: Disposal of Empty Containers

  • Decontamination: Empty containers that held 2,5-Difluoro-4-nitroaniline must be treated as hazardous waste unless properly decontaminated.[2]

  • Triple Rinsing: To decontaminate a container, triple rinse it with a suitable solvent (e.g., acetone or methanol).[2] The rinsate from this process is considered hazardous waste and must be collected for proper disposal.[2]

  • Final Disposal: After triple rinsing, the container can be disposed of as non-hazardous waste. It is recommended to deface the label before disposal.[2]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2]

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.[2]

Safety Data Summary

The following table summarizes key safety information based on structurally similar compounds.

PropertyValue/InformationSource
Hazard Class Presumed: Acute Toxicity (Oral, Dermal, Inhalation), STOT RE, Aquatic Hazard[1][3][9]
Signal Word Warning / Danger[3][10]
Hazard Statements H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects)[1]
Personal Protective Equipment Chemical safety goggles, nitrile gloves, lab coat/apron, use in fume hood[2][3][8]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids[3][9]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF)[3][4]

Experimental Protocols

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Containment: Prevent the spread of the spill and ensure it does not enter any drains.

  • Absorption: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully sweep up the absorbed material and place it into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.

  • Labeling and Disposal: Seal and label the waste container and arrange for its disposal through your institution's EHS office.

Disposal Workflow

start Generation of 2,5-Difluoro-4-nitroaniline Waste collect Collect in Labeled, Compatible Hazardous Waste Container start->collect spill Spill or Contamination Occurs start->spill empty_container Empty Container start->empty_container segregate Segregate from Incompatible Waste (e.g., non-halogenated) collect->segregate cleanup Absorb with Inert Material & Collect in Sealed Container spill->cleanup cleanup->collect store Store in a Secure, Well-Ventilated Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Professional Off-site Disposal contact_ehs->disposal triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste (Deface Label) triple_rinse->dispose_container collect_rinsate->collect

Caption: Disposal workflow for 2,5-Difluoro-4-nitroaniline.

References

Personal protective equipment for handling 2,5-Difluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2,5-Difluoro-4-nitroaniline, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

2,5-Difluoro-4-nitroaniline is a hazardous substance that is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] A comprehensive approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[2][3]
Hand Protection Chemical-resistant glovesButyl rubber gloves are recommended for handling nitro-compounds.[4] Nitrile gloves may be suitable for short-term protection against splashes but should be changed immediately upon contamination.[2][5][6] Always inspect gloves for integrity before use.[7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[2]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[8]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a chemical fume hood.[2][9]

Operational Plan for Safe Handling

A systematic approach is critical when working with 2,5-Difluoro-4-nitroaniline.

Experimental Workflow

  • Preparation and Engineering Controls :

    • All handling of 2,5-Difluoro-4-nitroaniline powder must occur within a certified chemical fume hood to minimize inhalation exposure.[2][10]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][10]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.[2]

    • Avoid the formation of dust during handling.[1]

  • During the Experiment :

    • Keep all containers with 2,5-Difluoro-4-nitroaniline clearly labeled.

    • Avoid contact with skin and eyes.[2][8]

    • Do not eat, drink, or smoke in the laboratory.[1][2]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

    • Store locked up.[1]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Spill Management and Disposal Plan

Spill Management Protocol

  • Evacuate : Evacuate non-essential personnel from the immediate spill area.[2]

  • Ventilate : Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.[2]

  • Don PPE : Put on the appropriate PPE, including respiratory protection, before addressing the spill.[2]

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[2][10] For a liquid spill, absorb with an inert material.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to the appropriate safety personnel.

Disposal Plan

  • Waste Collection : Collect all waste containing 2,5-Difluoro-4-nitroaniline in clearly labeled, sealed, and appropriate containers.

  • Waste Segregation : Do not mix this waste with other waste streams.[1]

  • Disposal : Dispose of the chemical waste through an approved and licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling 2,5-Difluoro-4-nitroaniline.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) Selection cluster_3 Final Check start Handling 2,5-Difluoro-4-nitroaniline task Assess Potential for Exposure (Inhalation, Skin/Eye Contact, Ingestion) start->task fume_hood Work in a Chemical Fume Hood? task->fume_hood eye_protection Eye Protection: Safety Goggles fume_hood->eye_protection Yes respiratory_protection Respiratory Protection: Respirator/Dust Mask fume_hood->respiratory_protection No hand_protection Hand Protection: Chemical-Resistant Gloves (e.g., Butyl Rubber) eye_protection->hand_protection body_protection Body Protection: Lab Coat, Protective Clothing hand_protection->body_protection face_protection Face Protection: Face Shield (if splash/dust risk) body_protection->face_protection respiratory_protection->eye_protection end Proceed with Work Safely face_protection->end

Caption: PPE Selection Workflow for 2,5-Difluoro-4-nitroaniline.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.